5-Nitro-3-phenyl-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
5-nitro-3-phenyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-15(19)14-13(9-4-2-1-3-5-9)11-8-10(17(20)21)6-7-12(11)16-14/h1-8,16H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZNTPXQZKYUKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351459 | |
| Record name | 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661251 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
14182-37-7 | |
| Record name | 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Predicted Spectroscopic Data of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid (C₁₅H₁₀N₂O₄, Molecular Weight: 282.25 g/mol ).[1] In the absence of direct experimental spectra in publicly available databases, this document synthesizes information from established spectroscopic principles and data from analogous structures to offer a robust predictive analysis. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound by providing expected values for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Introduction
This compound is a complex heterocyclic compound featuring an indole nucleus, a functionality prevalent in many biologically active molecules. The presence of a nitro group, a phenyl substituent, and a carboxylic acid moiety suggests its potential utility in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming its molecular structure and purity. This guide serves as a predictive reference for its key spectral features.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on the analysis of substituent effects on the indole and phenyl rings.
Molecular Structure and Numbering
For clarity in the assignment of NMR signals, the following numbering scheme is used:
Caption: Molecular structure and numbering of this compound.
Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts are presented in the table below. These values are estimated based on typical shifts for substituted indoles and aromatic compounds.[2][3][4][5][6]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-H (Indole) | > 11.0 | Broad Singlet | The indole N-H proton is typically deshielded and will appear as a broad signal. |
| COOH | > 12.0 | Broad Singlet | The carboxylic acid proton is highly deshielded and its signal is often broad.[7] |
| H4 | ~8.5-8.8 | Doublet | Significantly downfield due to the anisotropic effect of the nitro group. |
| H6 | ~8.0-8.2 | Doublet of Doublets | Downfield shift due to the electron-withdrawing nitro group at the para position. |
| H7 | ~7.5-7.7 | Doublet | Influenced by the adjacent phenyl and carboxylic acid groups. |
| H (Phenyl) | ~7.3-7.6 | Multiplet | The five protons of the phenyl group will likely appear as a complex multiplet. |
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are summarized below. The presence of the electron-withdrawing nitro group and the phenyl and carboxylic acid substituents will have a significant impact on the chemical shifts of the indole ring carbons.[8][9][10][11][12]
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| COOH | ~165-170 | The carboxylic acid carbonyl carbon is found in this characteristic downfield region.[7] |
| C5 | ~140-145 | Carbon bearing the nitro group, significantly deshielded. |
| C7a | ~135-140 | Quaternary carbon at the fusion of the two rings. |
| C (ipso-Phenyl) | ~130-135 | The carbon of the phenyl ring attached to the indole. |
| C3a | ~125-130 | Another quaternary carbon at the ring fusion. |
| C (o, m, p-Phenyl) | ~125-130 | Aromatic carbons of the phenyl ring. |
| C2 | ~125-130 | Carbon bearing the carboxylic acid group. |
| C3 | ~115-120 | Carbon bearing the phenyl group. |
| C4 | ~115-120 | Influenced by the adjacent nitro group. |
| C6 | ~110-115 | Aromatic carbon on the indole ring. |
| C7 | ~110-115 | Aromatic carbon on the indole ring. |
Predicted Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational modes of the various functional groups present in the molecule. The predicted key absorption bands are listed below.[7][13][14][15][16][17][18]
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |
| N-H (Indole) | Stretching | ~3300-3400 | Moderate, Sharp |
| C-H (Aromatic) | Stretching | ~3000-3100 | Moderate |
| C=O (Carboxylic Acid) | Stretching | ~1680-1710 | Strong |
| N=O (Nitro) | Asymmetric Stretching | ~1500-1550 | Strong |
| N=O (Nitro) | Symmetric Stretching | ~1330-1370 | Strong |
| C=C (Aromatic) | Stretching | ~1450-1600 | Moderate to Weak |
| C-O (Carboxylic Acid) | Stretching | ~1210-1320 | Strong |
The broad O-H stretch of the carboxylic acid is a result of hydrogen bonding.[19][20][21] The C=O stretch is expected at a lower wavenumber due to conjugation with the indole ring.[19][22] The two strong bands for the nitro group are highly characteristic.[1][23][24][25]
Predicted Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a distinct molecular ion peak and several characteristic fragment ions.
Molecular Ion:
-
M⁺˙ : m/z = 282
Predicted Fragmentation Pathway:
The fragmentation of the molecular ion is likely to proceed through several key pathways, including the loss of small neutral molecules and characteristic cleavages of the indole ring and its substituents.[26][27][28]
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
-
Loss of a hydroxyl radical (-OH): A peak at m/z 265 is expected from the cleavage of the carboxylic acid group.
-
Loss of the nitro group (-NO₂): A significant peak at m/z 236 would result from the loss of the nitro group.
-
Loss of the carboxylic acid group (-COOH): Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a peak at m/z 237.[26]
-
Further fragmentation: The ion at m/z 237 could undergo further fragmentation, such as the loss of nitric oxide (-NO) to give a peak at m/z 207, or the characteristic loss of HCN from the indole ring to yield a fragment at m/z 210.[27]
Experimental Protocols: A General Approach
While specific instrument parameters will vary, the following provides a general methodology for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to obtain information on the type of carbon (CH, CH₂, CH₃, or C).
IR Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Alternatively, prepare a KBr pellet.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to obtain the final spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Scan a mass range of m/z 50-500.
Conclusion
This guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound. These predictions are grounded in established spectroscopic principles and data from structurally related compounds. Researchers can use this information as a benchmark for the identification and characterization of this molecule, facilitating its use in further scientific investigation. It is important to note that experimental values may vary slightly depending on the specific conditions used for data acquisition.
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An In-Depth Technical Guide to 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid: Properties, Characterization, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitro-3-phenyl-1H-indole-2-carboxylic acid is a multifaceted indole derivative of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed methodologies for its characterization, a robust synthesis protocol, and an exploration of its potential applications. By synthesizing theoretical knowledge with practical, field-proven insights, this document serves as an essential resource for professionals engaged in the research and development of novel indole-based compounds.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities. The strategic introduction of substituents onto the indole ring allows for the fine-tuning of a compound's physicochemical properties and pharmacological profile. In the case of this compound, the presence of a nitro group at the 5-position, a phenyl group at the 3-position, and a carboxylic acid at the 2-position creates a unique electronic and steric landscape, suggesting potential for novel molecular interactions and biological effects. Derivatives of indole-2-carboxylic acid have shown promise as inhibitors of HIV-1 integrase, highlighting the therapeutic potential of this class of compounds.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development, influencing factors such as solubility, bioavailability, and reactivity.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀N₂O₄ | [3][4] |
| Molecular Weight | 282.25 g/mol | [3][4] |
| CAS Number | 14182-37-7 | [3][4][5] |
| Appearance | Predicted: Yellow crystalline solid | [6] |
| Melting Point | Estimated: ~130-132 °C (based on similar structures) | [2] |
| Solubility | >42.3 µg/mL (at pH 7.4) | [3] |
| pKa (Predicted) | ~3.38 ± 0.30 (for 5-Nitro-1H-indole-3-carboxylic acid) | [6] |
Acidity (pKa)
The acidity of the carboxylic acid group is a critical determinant of the molecule's ionization state at different pH values. While an experimental pKa for this compound has not been reported, a predicted pKa for the structurally related 5-Nitro-1H-indole-3-carboxylic acid is approximately 3.38.[6] The electron-withdrawing nature of the nitro group is expected to increase the acidity of the carboxylic acid compared to unsubstituted indole-2-carboxylic acid.
Spectroscopic and Chromatographic Characterization
The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole and phenyl rings, as well as a characteristic downfield signal for the carboxylic acid proton (typically >10 ppm) and the N-H proton of the indole ring. The exact chemical shifts will be influenced by the electronic effects of the nitro and phenyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon of the carboxylic acid (typically in the 165-185 ppm region), as well as for the carbons of the indole and phenyl rings.[7][8] The positions of these signals provide a detailed map of the carbon skeleton.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by several key absorption bands:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.
-
A strong C=O stretching vibration for the carboxylic acid, expected around 1700-1725 cm⁻¹.
-
N-H stretching of the indole ring, usually appearing around 3400-3300 cm⁻¹.
-
Characteristic absorptions for the nitro group (NO₂) at approximately 1550-1500 cm⁻¹ (asymmetric stretch) and 1350-1300 cm⁻¹ (symmetric stretch).
-
C=C stretching vibrations for the aromatic rings in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. In techniques like electrospray ionization (ESI), the compound is expected to show a prominent molecular ion peak ([M-H]⁻ or [M+H]⁺) corresponding to its molecular weight. Studies on similar nitroindole derivatives have detailed their fragmentation pathways, which can aid in structural confirmation.[9]
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, with the Fischer indole synthesis being a common and adaptable method for creating the indole core. The following is a generalized protocol based on established methods for similar compounds.[1][10][11]
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(2-(4-nitrophenyl)hydrazono)-2-phenylacetate
-
In a round-bottom flask, dissolve p-nitrophenylhydrazine in ethanol.
-
Add a catalytic amount of a suitable acid (e.g., acetic acid).
-
To this solution, add an equimolar amount of ethyl benzoylacetate dropwise with stirring.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the phenylhydrazone intermediate.
Step 2: Synthesis of Ethyl 5-nitro-3-phenyl-1H-indole-2-carboxylate
-
Add the dried phenylhydrazone to polyphosphoric acid in a reaction vessel.
-
Heat the mixture with stirring to approximately 80-100 °C for 1-2 hours. The reaction is typically accompanied by a color change.
-
Monitor the cyclization reaction by TLC.
-
After completion, carefully pour the hot reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate) until the product precipitates.
-
Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 3: Synthesis of this compound
-
Suspend the ethyl ester from the previous step in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.
-
The desired carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Potential Applications and Biological Activity
The unique combination of a nitro group, a phenyl group, and a carboxylic acid on the indole scaffold suggests a range of potential applications for this compound, particularly in the realm of drug discovery.
Rationale for Pharmacological Interest
Caption: Key structural features contributing to biological potential.
The indole-2-carboxylic acid moiety has been identified as a key pharmacophore in the development of inhibitors for various enzymes, including HIV-1 integrase.[1] The phenyl group at the 3-position can modulate the compound's lipophilicity and engage in hydrophobic or π-π stacking interactions within a biological target. The electron-withdrawing nitro group at the 5-position can influence the electronic properties of the entire molecule, potentially enhancing its binding affinity or altering its metabolic profile. Furthermore, nitroaromatic compounds are known to have a wide range of biological activities, including antimicrobial and anticancer effects.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents and functional materials. This guide has provided a detailed overview of its fundamental physical and chemical properties, along with practical methodologies for its synthesis and characterization. The insights presented herein are intended to empower researchers and scientists to further explore the potential of this and related indole derivatives in their respective fields.
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An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. The specific derivative, 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid, stands as a promising candidate for targeted drug development. This technical guide provides an in-depth exploration of its potential therapeutic targets, grounded in the established pharmacology of structurally related nitro-indole and indole-2-carboxylic acid compounds. We will delve into the mechanistic rationale for investigating this molecule's efficacy in oncology, infectious diseases, and inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of key molecular targets, detailed experimental protocols for their validation, and the underlying scientific principles that guide this research.
Introduction: The Therapeutic Potential of the Indole Scaffold
Indole and its derivatives are fundamental heterocyclic motifs that have consistently yielded compounds of significant pharmacological importance.[1][2] Their diverse biological activities stem from the indole ring's ability to mimic the structure of endogenous molecules, such as the amino acid tryptophan, and to participate in various non-covalent interactions with biological macromolecules.[3] The introduction of a nitro group, as seen in this compound, can significantly modulate the electronic properties of the indole ring, often enhancing its biological activity.[4] This guide will focus on the most probable therapeutic targets for this specific molecule, drawing on evidence from closely related analogs.
Anticancer Activity: Targeting the Hallmarks of Malignancy
The indole scaffold is a cornerstone in the development of anticancer agents, with derivatives demonstrating the ability to interfere with multiple pathways crucial for tumor growth and survival.[5][6]
Targeting Oncogene Expression: c-Myc G-Quadruplex DNA
Scientific Rationale: The c-Myc oncogene is a master regulator of cellular proliferation and is overexpressed in a majority of human cancers.[7][8] Its promoter region contains a guanine-rich sequence capable of forming a G-quadruplex (G4) DNA secondary structure.[9] Stabilization of this G4 structure by small molecules can repress c-Myc transcription, leading to a reduction in c-Myc protein levels and subsequent anticancer effects.[7][10] Notably, substituted 5-nitroindole derivatives have been identified as potent binders and stabilizers of the c-Myc promoter G-quadruplex, resulting in the downregulation of c-Myc expression, cell cycle arrest, and the induction of reactive oxygen species in cancer cells.[7][8][9]
Experimental Validation Workflow:
Caption: Workflow for validating c-Myc G-quadruplex targeting.
Detailed Protocol: FRET Melting Assay for G-Quadruplex Stabilization
-
Objective: To determine the ability of this compound to thermally stabilize the c-Myc G-quadruplex.
-
Materials:
-
FRET-labeled c-Myc G-quadruplex oligonucleotide (e.g., 5'-FAM-d(TGAGGGTGGGTAGGGTGGGTAA)-TAMRA-3').
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).
-
This compound stock solution in DMSO.
-
Real-time PCR instrument with melting curve analysis capability.
-
-
Procedure:
-
Prepare a 200 nM solution of the FRET-labeled oligonucleotide in the assay buffer.
-
Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well PCR plate, mix the annealed oligonucleotide with the test compound at various concentrations. Include a no-compound control.
-
Perform a melting curve analysis on the real-time PCR instrument, increasing the temperature from 25°C to 95°C with a ramp rate of 0.5°C/min, recording fluorescence at the FAM emission wavelength.
-
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex is unfolded. An increase in Tm in the presence of the compound indicates stabilization. Plot ΔTm (Tm with compound - Tm without compound) against compound concentration.
Inhibition of Key Cancer-Associated Enzymes
Scientific Rationale: The indole nucleus is a versatile scaffold for designing enzyme inhibitors.[6] Several key enzymes are frequently dysregulated in cancer and represent attractive therapeutic targets.
-
Histone Deacetylases (HDACs): HDACs play a crucial role in the epigenetic regulation of gene expression.[11] Their inhibition can lead to the re-expression of tumor suppressor genes. Indole-based hydroxamic acid derivatives have shown potent HDAC inhibitory activity.[11]
-
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are involved in tryptophan metabolism and are implicated in tumor immune evasion.[12] Indole-2-carboxylic acid derivatives have been identified as dual inhibitors of IDO1 and TDO.[12]
-
Lysine-Specific Demethylase 1 (LSD1): LSD1 is an epigenetic modifier that is overexpressed in various cancers. Novel indole derivatives have been developed as potent LSD1 inhibitors.[11]
Experimental Validation:
| Target Enzyme | Primary Assay | Secondary Assay |
| HDACs | Fluorogenic HDAC activity assay | Western blot for acetylated histones |
| IDO1/TDO | In vitro enzyme activity assay (e.g., measuring kynurenine production) | Co-culture assays with immune cells |
| LSD1 | Amplex Red-based LSD1 activity assay | Cellular thermal shift assay (CETSA) |
Induction of Apoptosis
Scientific Rationale: Inducing programmed cell death (apoptosis) in cancer cells is a key therapeutic strategy. Indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis.[13] The mechanism often involves cell cycle arrest and the activation of caspases.[13]
Experimental Validation Workflow:
Caption: Workflow for validating the induction of apoptosis.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Indole derivatives have demonstrated promising activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[14]
Scientific Rationale: A key mechanism of antibiotic resistance in S. aureus is the overexpression of efflux pumps, such as NorA, which actively extrude antimicrobial agents from the bacterial cell.[14] 5-nitro-2-phenylindole has been identified as a promising lead structure for NorA efflux pump inhibitors, effectively restoring the efficacy of other antibiotics.[14]
Experimental Validation:
Detailed Protocol: Broth Microdilution Checkerboard Assay for Efflux Pump Inhibition
-
Objective: To determine if this compound can potentiate the activity of a known antibiotic (e.g., ciprofloxacin) against a bacterial strain overexpressing an efflux pump (e.g., a NorA-overexpressing strain of S. aureus).
-
Materials:
-
Bacterial strain (e.g., S. aureus SA-1199B).
-
Mueller-Hinton Broth (MHB).
-
This compound.
-
Ciprofloxacin.
-
96-well microtiter plates.
-
-
Procedure:
-
Prepare serial twofold dilutions of ciprofloxacin along the x-axis of the 96-well plate.
-
Prepare serial twofold dilutions of the test compound along the y-axis of the plate.
-
Inoculate the wells with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.
-
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI ≤ 0.5 is indicative of synergy, suggesting potential efflux pump inhibition.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key driver of numerous diseases. Indole derivatives, including the well-known NSAID indomethacin, have a long history in the treatment of inflammation.[5]
Scientific Rationale: The anti-inflammatory effects of indole derivatives are often attributed to their ability to modulate key inflammatory pathways.[5]
-
NF-κB Pathway: The transcription factor NF-κB is a central regulator of the inflammatory response. Inhibition of this pathway can reduce the expression of pro-inflammatory cytokines.
-
COX-2 Pathway: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.
-
5-Lipoxygenase (5-LOX): 5-LOX is an enzyme involved in the synthesis of leukotrienes, another class of potent pro-inflammatory mediators.[15]
Experimental Validation:
| Pathway | Primary Assay | Secondary Assay |
| NF-κB | Luciferase reporter assay in stimulated cells (e.g., LPS-stimulated macrophages) | Western blot for phosphorylated IκBα |
| COX-2 | In vitro COX-2 inhibition assay | Measurement of prostaglandin E2 (PGE2) levels in cell culture supernatants |
| 5-LOX | In vitro 5-LOX inhibition assay | Measurement of leukotriene B4 (LTB4) levels in stimulated human neutrophils |
Conclusion
This compound represents a molecule of significant therapeutic potential, with a chemical structure that suggests activity against a range of validated and emerging drug targets. The experimental frameworks outlined in this guide provide a clear and logical path for the systematic evaluation of its efficacy in oncology, infectious disease, and inflammation. By focusing on mechanistically-driven assays, researchers can efficiently elucidate the pharmacological profile of this promising compound and accelerate its journey through the drug discovery and development pipeline.
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Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). ChemMedChem, 16(10), 1667-1679. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). European Journal of Medicinal Chemistry, 188, 112028. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(10), 2268. [Link]
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Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. (2021). ChemMedChem. [Link]
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Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). European Journal of Medicinal Chemistry, 238, 114402. [Link]
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2022). Molecules, 27(23), 8272. [Link]
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Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. (2015). International Journal of Pharmaceutical Chemistry. [Link]
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Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (2021). ChemMedChem, 16(10), 1667-1679. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(10), 2268. [Link]
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Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives. (2023). Current Organic Synthesis, 20(4), 376-394. [Link]
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Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2017). Infectious Disorders Drug Targets, 17(3), 175-182. [Link]
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A review on indole synthesis from nitroarenes: classical to modern approaches. (2025). Organic & Biomolecular Chemistry. [Link]
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The Diverse Pharmacological Importance of Indole Derivatives: A Review. (2012). International Journal of Research in Pharmacy and Science. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry. [Link]
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Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. (2023). Molecules, 28(1), 421. [Link]
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Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). ChemMedChem. [Link]
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5-Nitroimidazole derivatives as possible antibacterial and antifungal agents. (1999). Il Farmaco, 54(11-12), 826-831. [Link]
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5-Nitro-1H-indole-3-carboxylic acid. ChemBK. [Link]
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New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. (2020). Antibiotics, 9(6), 292. [Link]
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Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. (2006). Bioorganic & Medicinal Chemistry Letters, 16(19), 5026-5030. [Link]
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Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (2021). Journal of Medicinal Chemistry, 64(14), 10141-10165. [Link]
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In Silico Modeling of 5-Nitro-3-phenyl-1H-indole-2-carboxylic Acid Interactions: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth technical exploration of the in silico modeling of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid, a member of a class of indole derivatives with demonstrated biological relevance. We will navigate the theoretical underpinnings and practical application of computational techniques to elucidate the molecular interactions of this compound, with a specific focus on its potential as an inhibitor of HIV-1 integrase. This focus is informed by existing research that highlights the anti-HIV-1 activity of structurally similar indole-2-carboxylic acid derivatives, which are known to target this critical viral enzyme.[1][2]
Our approach is designed to be a self-validating system, where each step of the in silico workflow logically builds upon the last, from initial target identification to the dynamic simulation of the ligand-protein complex. We will delve into the causality behind the selection of specific computational methodologies, ensuring that the reader not only understands how to perform these experiments but why each step is crucial for generating robust and reliable data.
Foundational Principles: The Rationale for In Silico Investigation
The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets.[1] The subject of our investigation, this compound, possesses distinct chemical features—a nitro group, a phenyl ring, and a carboxylic acid moiety—that suggest a high potential for specific molecular interactions. The initial step in any in silico drug discovery project is the identification of a plausible biological target. Based on the literature, which points to the efficacy of similar indole derivatives against HIV-1, we have selected HIV-1 integrase as our target protein for this guide.[2] This enzyme is essential for the replication of the virus, and its inhibition is a clinically validated strategy for the treatment of HIV/AIDS.
Our in silico workflow is designed to predict and analyze the binding of this compound to HIV-1 integrase. This process allows for a cost-effective and rapid assessment of the compound's potential as a drug candidate before committing to resource-intensive laboratory synthesis and testing.
The In Silico Workflow: A Step-by-Step Guide
The following sections detail the key stages of our in silico investigation. Each protocol is presented with the underlying scientific reasoning to provide a comprehensive understanding of the process.
Target and Ligand Preparation: Ensuring Data Integrity
The quality of the input structures is paramount for the success of any in silico modeling study. The initial phase, therefore, involves the meticulous preparation of both the target protein (HIV-1 integrase) and the ligand (this compound).
Experimental Protocol: Target and Ligand Preparation
-
Protein Structure Retrieval:
-
Obtain the three-dimensional crystal structure of HIV-1 integrase from the Protein Data Bank (PDB). For this guide, we will use a representative structure complexed with a known inhibitor.
-
Rationale: Starting with a high-resolution experimental structure provides a validated model of the protein's conformation and the location of the active site.
-
-
Protein Structure Cleanup:
-
Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the original co-crystallized ligand.
-
Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.
-
Assign appropriate protonation states to the amino acid residues at a physiological pH.
-
Rationale: A "clean" protein structure ensures that the subsequent docking and simulation calculations are not influenced by extraneous molecules and that the electrostatic interactions are accurately modeled.
-
-
Ligand Structure Preparation:
-
The 2D structure of this compound can be obtained from PubChem (CID 700784).[3]
-
Convert the 2D structure into a 3D conformation using a computational chemistry tool like Avogadro or the tools available within molecular docking software suites.
-
Perform an initial energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms.
-
Rationale: A low-energy 3D conformation of the ligand is necessary for the docking algorithm to explore its possible binding poses effectively. Accurate partial charges are crucial for calculating the electrostatic component of the binding energy.
-
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for virtual screening and for generating hypotheses about the binding mode of a potential drug candidate.
Experimental Protocol: Molecular Docking
-
Grid Box Generation:
-
Define a "grid box" that encompasses the active site of HIV-1 integrase. This is typically centered on the location of the co-crystallized inhibitor in the original PDB structure.
-
The size of the grid box should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.
-
Rationale: The grid box defines the search space for the docking algorithm, focusing the computational effort on the most probable binding site and reducing the likelihood of identifying non-specific interactions.
-
-
Docking Simulation:
-
Utilize a molecular docking program such as AutoDock Vina to perform the docking calculations.
-
The software will systematically explore different conformations of the ligand within the defined grid box, evaluating the binding energy of each pose using a scoring function.
-
Rationale: The docking algorithm employs a search algorithm to efficiently sample the conformational space of the ligand and a scoring function to estimate the binding affinity for each generated pose.
-
-
Analysis of Docking Results:
-
The output of the docking simulation will be a set of predicted binding poses, ranked by their binding affinity scores.
-
Visually inspect the top-ranked poses to assess their plausibility. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein.
-
Rationale: The binding affinity score provides a quantitative estimate of the ligand's potency, while the analysis of the binding pose reveals the specific molecular interactions that contribute to the stability of the complex.
-
Data Presentation: Predicted Binding Affinity
| Ligand | Target | Predicted Binding Affinity (kcal/mol) |
| This compound | HIV-1 Integrase | -8.5 to -10.0 (Hypothetical Range) |
Note: The binding affinity value is hypothetical and would be determined by the actual docking calculation.
Molecular Dynamics Simulation: Assessing Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the complex over time.
Experimental Protocol: Molecular Dynamics Simulation
-
System Solvation and Ionization:
-
Place the top-ranked ligand-protein complex from the docking study into a periodic box of water molecules.
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration.
-
Rationale: Solvating the system is crucial for accurately modeling the behavior of a biological system, as water plays a key role in mediating molecular interactions.
-
-
Energy Minimization and Equilibration:
-
Perform an energy minimization of the entire system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure.
-
Rationale: This multi-step equilibration process allows the system to relax and reach a stable state before the production simulation begins.
-
-
Production MD Simulation:
-
Run the MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to observe the dynamics of the ligand within the binding site.
-
Rationale: The production run generates a trajectory of the system's atomic coordinates over time, which can be analyzed to understand the stability of the ligand-protein complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate various parameters, such as the root-mean-square deviation (RMSD) of the ligand and protein, the root-mean-square fluctuation (RMSF) of the protein residues, and the number of hydrogen bonds between the ligand and the protein over time.
-
Rationale: These analyses provide quantitative measures of the stability of the complex and the flexibility of its components. A stable RMSD for the ligand suggests that it remains bound in a consistent pose.
-
Visualization: In Silico Modeling Workflow
Caption: A flowchart of the in silico modeling workflow.
Pharmacophore Modeling: Identifying Key Chemical Features
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target.
Experimental Protocol: Pharmacophore Modeling
-
Model Generation:
-
Based on the stable binding pose of this compound obtained from the MD simulation, a pharmacophore model can be generated.
-
This model will consist of features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centroids.
-
Rationale: The pharmacophore model represents a 3D hypothesis of the key interactions required for binding to the target.
-
-
Virtual Screening:
-
The generated pharmacophore model can be used as a 3D query to screen large chemical databases for other molecules that contain the same essential features.
-
Rationale: This approach allows for the rapid identification of novel compounds with the potential to bind to the same target, thus expanding the chemical space for drug discovery.
-
Visualization: Pharmacophore Model
Caption: A conceptual pharmacophore model.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for investigating the molecular interactions of this compound with a biologically relevant target, HIV-1 integrase. By following the detailed protocols for molecular docking, molecular dynamics simulation, and pharmacophore modeling, researchers can gain valuable insights into the compound's potential as a drug candidate.
The strength of this approach lies in its iterative and self-validating nature. The results from each stage inform and refine the subsequent steps, leading to a more accurate and reliable prediction of the compound's behavior at the molecular level. The ultimate goal of such in silico studies is to guide and prioritize experimental efforts, thereby accelerating the drug discovery process. Future work could involve the synthesis and in vitro testing of this compound and its analogs to validate the computational predictions and to further explore the structure-activity relationship of this promising class of compounds.
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Esposito, F., et al. (2023). 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives inhibit HIV-1 replication by a multitarget mechanism of action. Frontiers in Microbiology. Retrieved from [Link]
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Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
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Morris, G. M., & Lim-Wilby, M. (2008). Molecular docking. Methods in molecular biology (Clifton, N.J.), 443, 365–382. Retrieved from [Link]
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Hospital, A., et al. (2016). Molecular dynamics simulations: advances and applications. Advances and applications in molecular simulation, 37-59. Retrieved from [Link]
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Yang, S. Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug discovery today, 15(11-12), 444–450. Retrieved from [Link]
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Crystal structure of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid
An In-Depth Technical Guide to the Structural Characteristics of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the synthesis, structural elucidation, and anticipated solid-state architecture of this compound. The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds, including HIV-1 integrase inhibitors[1]. The addition of nitro and phenyl substituents to the indole-2-carboxylic acid core is expected to significantly modulate its electronic properties, molecular conformation, and intermolecular interactions, thereby influencing its physicochemical and pharmacological profile. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, this guide leverages established synthetic methodologies and high-quality crystallographic data from closely related analogs to construct a robust, predictive model of its crystal structure. We will detail a plausible synthetic route, outline the protocol for structural determination, and provide an expert analysis of the likely intermolecular forces, such as hydrogen bonding and π-stacking, that govern its crystal packing. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this important class of molecules.
Introduction: The Significance of the Indole-2-Carboxylic Acid Scaffold
The indole ring system is a fundamental heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for drug design. Specifically, derivatives of indole-2-carboxylic acid have shown promise in diverse therapeutic areas. For instance, certain derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle, by chelating Mg²⁺ ions in the active site[1].
The subject of this guide, this compound (CAS 14182-37-7)[2], incorporates three key functional groups that are critical to its anticipated structural and chemical behavior:
-
The Carboxylic Acid: This group is a strong hydrogen bond donor and acceptor, predisposing the molecule to form highly stable, predictable supramolecular synthons.
-
The 3-Phenyl Group: This bulky aromatic substituent will sterically influence the planarity of the molecule and provide a site for π-π stacking interactions.
-
The 5-Nitro Group: As a powerful electron-withdrawing group, it dramatically influences the electronic landscape of the indole ring, enhances its acidity, and acts as a potent hydrogen bond acceptor[3].
Understanding how these components synergize to direct the three-dimensional arrangement of molecules in the solid state is paramount for predicting properties like solubility, stability, and bioavailability.
Synthesis and Crystallization
The generation of high-quality single crystals suitable for X-ray diffraction is the critical first step in structural elucidation. This process begins with a robust chemical synthesis followed by a meticulous crystallization protocol.
Proposed Synthetic Pathway
A logical and efficient method for constructing the target molecule is a variation of the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone. A plausible multi-step protocol is outlined below.
Experimental Protocol: Synthesis of this compound
-
Step 1: Hydrazone Formation.
-
Dissolve p-nitrophenylhydrazine hydrochloride in an aqueous ethanol solution.
-
In a separate flask, dissolve ethyl benzoylpyruvate in ethanol.
-
Slowly add the pyruvate solution to the p-nitrophenylhydrazine solution under constant stirring at room temperature for approximately 45 minutes.
-
The resulting precipitate, the ethyl benzoylpyruvate-4-nitrophenylhydrazone intermediate, is collected by vacuum filtration, washed with cold ethanol, and dried.
-
Causality: This condensation reaction is a standard and high-yielding method for preparing the necessary hydrazone precursor for the subsequent cyclization.
-
-
Step 2: Fischer Indole Cyclization.
-
Suspend the dried hydrazone intermediate in a suitable high-boiling point solvent such as toluene.
-
Add a catalytic amount of a strong acid, such as polyphosphoric acid or sulfuric acid[4].
-
Heat the mixture to reflux (approximately 110°C) for 20-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC)[4].
-
Causality: The strong acid protonates the hydrazone, catalyzing a[5][5]-sigmatropic rearrangement followed by ammonia elimination and aromatization to form the stable indole ring system. Toluene is chosen as the solvent for its ability to reach the required reaction temperature.
-
-
Step 3: Saponification.
-
After cooling, the reaction mixture is carefully quenched. The resulting crude product is the ethyl ester of this compound.
-
The crude ester is then subjected to alkaline hydrolysis by dissolving it in an ethanol/water mixture and adding an excess of sodium hydroxide.
-
The mixture is stirred at room temperature for 5-8 hours to ensure complete conversion to the carboxylate salt[4].
-
Causality: Saponification is a reliable method to convert the ethyl ester to the desired carboxylic acid.
-
-
Step 4: Acidification and Isolation.
-
The cooled reaction mixture is filtered to remove any insoluble material.
-
The filtrate is then acidified with a strong acid like concentrated HCl until a pH of ~1 is reached, causing the final product, this compound, to precipitate out of solution[6].
-
The solid product is collected by vacuum filtration, washed thoroughly with deionized water to remove salts, and dried under vacuum.
-
Crystallization Protocol for X-ray Analysis
The goal of crystallization is to encourage slow, ordered growth of a single crystal. Rapid precipitation yields amorphous powder, which is unsuitable for diffraction.
Protocol: Single Crystal Growth
-
Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water) for a system where the compound has moderate solubility at high temperatures and low solubility at room temperature.
-
Slow Evaporation (Recommended):
-
Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethanol/water) at a slightly elevated temperature.
-
Filter the hot solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial, cover it loosely with perforated paraffin film, and store it in a vibration-free environment.
-
Causality: The slow evaporation of the solvent gradually increases the solute concentration beyond its saturation point, promoting the formation of a limited number of nucleation sites and encouraging the growth of large, well-ordered single crystals over several days.
-
Structural Elucidation by Single-Crystal X-ray Diffraction
Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The workflow is a standardized, self-validating process.
Caption: Standard workflow for Single-Crystal X-ray Diffraction analysis.
Anticipated Crystallographic Parameters
While experimental data for the title compound is unavailable, we can present representative data from a closely related analog, 5-methoxy-1H-indole-2-carboxylic acid , to provide context for the expected values[7][8]. The substitution of a methoxy group for a nitro group will alter unit cell dimensions, but the crystal system and space group are often conserved in similar molecular structures.
Table 1: Representative Crystallographic Data for a Structurally Similar Indole-2-Carboxylic Acid Derivative (5-methoxy-1H-indole-2-carboxylic acid)[7][8].
| Parameter | Value |
| Chemical Formula | C₁₀H₉NO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.0305(2) |
| b (Å) | 13.0346(6) |
| c (Å) | 17.2042(9) |
| β (°) | 91.871(5) |
| Volume (ų) | 903.94(8) |
| Z (Molecules per cell) | 4 |
| Calculated Density (g/cm³) | 1.405 |
| Hydrogen Bonding Motif | Centrosymmetric R²₂(8) dimer |
This data is provided for illustrative purposes to frame expectations for the title compound.
Predictive Analysis of the Crystal Structure & Intermolecular Interactions
The solid-state structure of this compound will be dictated by a hierarchy of intermolecular forces. By analyzing the functional groups present, we can predict the dominant interactions that will define the crystal packing.
The Primary Motif: Carboxylic Acid Dimerization
The most powerful and predictable interaction will be the formation of a hydrogen-bonded dimer between the carboxylic acid groups of two adjacent molecules. This is a highly robust and common supramolecular synthon observed in the crystal structures of nearly all carboxylic acids, including indole-2-carboxylic acid and its 5-methoxy derivative[7][9]. This interaction forms a centrosymmetric R²₂(8) ring motif, where two molecules are linked by a pair of O-H···O hydrogen bonds. This strong interaction will be the primary driver in organizing the molecules into a foundational dimeric pair.
The Role of the Nitro Group and Indole N-H
The nitro group and the indole N-H proton provide secondary hydrogen bonding sites that will link the primary dimers into a larger three-dimensional network.
-
N-H Donor: The indole N-H group is a moderate hydrogen bond donor. It is likely to interact with a strong acceptor.
-
Nitro Group Acceptor: The oxygen atoms of the nitro group are excellent hydrogen bond acceptors.
It is highly probable that an intermolecular hydrogen bond will form between the indole N-H of one dimer and an oxygen atom of the nitro group on an adjacent dimer (N-H···O). This interaction would serve to connect the dimers into tapes or sheets. Weaker C-H···O interactions, involving aromatic protons and the nitro oxygen atoms, will further stabilize this network[7].
Aromatic Interactions: π-π Stacking
The structure contains two aromatic systems: the indole ring and the 3-phenyl substituent. These create opportunities for π-π stacking interactions, which are crucial for efficient space-filling in the crystal lattice. The relative orientation of these rings (e.g., parallel-displaced or T-shaped) will depend on the steric constraints imposed by the other functional groups and the need to optimize the stronger hydrogen bonding network. Given the presence of the electron-poor nitro-indole system and the electron-rich phenyl ring, favorable donor-acceptor π-π interactions are a distinct possibility.
Caption: Predicted hierarchy of intermolecular interactions in the crystal lattice.
Conclusion and Future Directions
This technical guide has established a robust predictive framework for the crystal structure of this compound based on established chemical principles and data from close structural analogs. The synthesis is achievable through standard organic chemistry methodologies, and the resulting crystalline material can be definitively characterized by single-crystal X-ray diffraction.
The anticipated solid-state architecture is dominated by strong, directional O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers. These primary structural units are likely further assembled into a three-dimensional lattice via secondary N-H···O hydrogen bonds and stabilizing π-π stacking interactions. This detailed structural understanding is a critical prerequisite for rational drug design, enabling researchers to correlate solid-state properties with biological activity and to guide future lead optimization efforts. The logical next step is the execution of the proposed synthesis and crystallization to obtain experimental data and validate this predictive model.
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Sławiński, J., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. Available from: [Link].
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A Technical Guide to Commercially Available Analogs of 5-Nitro-3-phenyl-1H-indole-2-carboxylic Acid: Properties, Applications, and Experimental Protocols
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and essential biomolecules like serotonin.[1] Its structural versatility allows for extensive chemical modification, enabling the fine-tuning of biological activity.[1] Within this broad class, the 5-nitro-3-phenyl-1H-indole-2-carboxylic acid framework has emerged as a significant starting point for the development of novel therapeutic agents. The presence of the nitro group at the 5-position and the phenyl group at the 3-position, combined with the carboxylic acid at the 2-position, provides a unique combination of electronic and steric properties that drive interactions with various biological targets.
This guide provides an in-depth technical overview of this compound and its commercially available analogs. We will explore their chemical properties, delve into their established and potential therapeutic applications, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their work.
Core Scaffold and Commercial Availability
The parent compound, this compound (CAS 14182-37-7), is a specialty chemical available from several laboratory suppliers.[2][3][4] Its availability provides a crucial starting point for both direct biological screening and further chemical modification.
Beyond the parent compound, a variety of analogs built upon the indole-2-carboxylic acid core are commercially available. These analogs offer systematic variations that are essential for establishing structure-activity relationships (SAR). Key structural modifications include alterations at the 5-position (e.g., removal or replacement of the nitro group), and substitutions on the indole ring.
Table 1: Selected Commercially Available Analogs of Indole-2-Carboxylic Acid
| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Potential Applications | Commercial Suppliers |
| This compound | 14182-37-7 | C₁₅H₁₀N₂O₄ | Core scaffold with 5-nitro and 3-phenyl substitution | Anticancer, Antiviral | Fluorochem, Santa Cruz Biotechnology[2][3] |
| 5-Nitro-1H-indole-2-carboxylic acid | 16730-20-4 | C₉H₆N₂O₄ | Lacks the 3-phenyl group | Anticancer, Chemical Synthesis Intermediate | Tokyo Chemical Industry, Sigma-Aldrich |
| 5,6-Difluoro-1H-indole-2-carboxylic acid | 169674-35-5 | C₉H₅F₂NO₂ | Halogenated at the 5 and 6 positions | Drug Discovery Building Block | Sigma-Aldrich[5] |
| 3-Methyl-1H-indole-2-carboxylic acid | Not specified | C₁₀H₉NO₂ | Alkylated at the 3-position | Drug Discovery Building Block | Sigma-Aldrich[5] |
| 6-Hydroxyindole-2-carboxylic Acid | Not specified | C₉H₇NO₃ | Hydroxylated at the 6-position | Drug Discovery Building Block | American Elements[6] |
Therapeutic Applications and Mechanisms of Action
Derivatives of the 5-nitroindole scaffold have shown significant promise in several therapeutic areas, primarily in oncology and virology. The underlying mechanisms are often tied to specific molecular interactions enabled by the compound's structure.
Anticancer Activity: Targeting c-Myc G-Quadruplexes
A prominent mechanism of action for certain 5-nitroindole derivatives is the binding and stabilization of G-quadruplex (G4) DNA structures.[7][8] These are non-canonical secondary structures formed in guanine-rich regions of DNA, such as the promoter regions of oncogenes like c-Myc.
The c-Myc oncogene is a critical regulator of cell proliferation and is overexpressed in a wide range of human cancers. Stabilization of the G-quadruplex in the c-Myc promoter region inhibits transcription, leading to the downregulation of c-Myc protein expression.[7][8] This, in turn, can induce cell cycle arrest and apoptosis in cancer cells. Studies have shown that substituted 5-nitroindole scaffolds can bind to the c-Myc promoter G-quadruplex, downregulate c-Myc expression, and induce cell-cycle arrest in the sub-G1/G1 phase.[7]
Caption: 5-Nitroindole analogs stabilize G-quadruplex DNA in the c-Myc promoter, blocking transcription.
Antiviral Activity: HIV-1 Integrase Inhibition
The indole-2-carboxylic acid scaffold has been identified as a potent inhibitor of HIV-1 integrase, a key enzyme in the viral life cycle.[9][10] Integrase strand transfer inhibitors (INSTIs) are a critical class of antiretroviral drugs. The core mechanism involves the chelation of two Mg²⁺ ions within the enzyme's active site by the indole core and the C2 carboxyl group.[9][11] This interaction effectively blocks the strand transfer step of viral DNA integration into the host genome.
Structural optimization studies have shown that modifications to the indole core can significantly enhance inhibitory activity. For instance, introducing a long branch at the C3 position can improve interactions with a hydrophobic cavity near the active site, boosting potency.[9][10]
Experimental Protocols and Workflows
The following section provides detailed methodologies for the in vitro evaluation of 5-nitroindole derivatives, based on established protocols.[12]
Workflow for In Vitro Evaluation of Novel Analogs
Caption: A typical workflow for the in vitro screening and mechanistic evaluation of indole analogs.
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay[14]
This assay provides a quantitative measure of cell density based on the staining of cellular proteins.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (5-nitroindole analogs) dissolved in DMSO
-
Trichloroacetic acid (TCA), 10% (w/v), ice-cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (510 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control. Incubate for 72 hours.
-
Cell Fixation: Gently remove the medium. Add 100 µL of ice-cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining[14]
This protocol determines the effect of the test compounds on cell cycle distribution.
Materials:
-
6-well plates
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once attached, treat with the test compounds at their IC₅₀ concentration for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of PBS. Add the cells dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a versatile and potent class of compounds with significant therapeutic potential, particularly in oncology and virology. Their commercial availability provides a valuable resource for academic and industrial researchers. The established mechanisms of action, such as G-quadruplex stabilization and HIV-1 integrase inhibition, offer clear pathways for rational drug design and optimization. Future work in this area will likely focus on expanding the library of analogs to improve potency and selectivity, exploring novel therapeutic applications, and advancing lead compounds into preclinical and clinical development. The detailed protocols provided herein serve as a foundational toolkit for researchers to rigorously evaluate these promising molecules.
References
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Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). PubMed. Available at: [Link]
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). MDPI. Available at: [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. Available at: [Link]
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Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. (2021). ResearchGate. Available at: [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). PubMed. Available at: [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. Available at: [Link]
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Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI. Available at: [Link]
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Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. ResearchGate. Available at: [Link]
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A Technical Guide to the Synthetic Routes for 5-Nitro-3-phenyl-1H-indole-2-carboxylic Acid
This in-depth technical guide provides a comprehensive review of the synthetic methodologies for obtaining 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the rationale behind procedural choices, ensuring a blend of theoretical knowledge and practical applicability.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products. The specific derivative, this compound, serves as a crucial intermediate in the synthesis of a variety of compounds, including those investigated for novel therapeutic properties. The electron-withdrawing nitro group at the 5-position and the phenyl substituent at the 3-position create a unique electronic and steric profile, making it a valuable building block for targeted drug design. Consequently, efficient and reliable synthetic access to this molecule is of paramount importance.
The Primary Synthetic Pathway: Fischer Indole Synthesis
The most prominent and historically significant method for the synthesis of 2,3-disubstituted indoles is the Fischer indole synthesis, first reported by Emil Fischer in 1883.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[2][3] For the target molecule, this translates to the reaction between 4-nitrophenylhydrazine and benzoylformic acid (phenylglyoxylic acid).
Reaction Mechanism and Rationale
The Fischer indole synthesis proceeds through a series of well-established steps:
-
Hydrazone Formation: The initial step is the condensation of 4-nitrophenylhydrazine with benzoylformic acid to form the corresponding phenylhydrazone.[3]
-
Tautomerization: The hydrazone tautomerizes to its enamine form.[3]
-
[1][1]-Sigmatropic Rearrangement: Under acidic conditions and heat, the enamine undergoes a[1][1]-sigmatropic rearrangement (akin to a Claisen rearrangement), which is the key bond-forming step, creating a new C-C bond.[1][3]
-
Cyclization and Aromatization: The resulting intermediate readily cyclizes and, through the elimination of an ammonia molecule, undergoes aromatization to yield the stable indole ring system.[2][3]
The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, is critical. These acids facilitate both the initial protonation steps and the final dehydration and aromatization, driving the reaction towards the desired product.[1][2]
Visualizing the Workflow: Fischer Indole Synthesis
The logical flow of this synthesis is depicted in the diagram below, outlining the progression from starting materials to the final indole product.
Caption: Workflow of the Fischer Indole Synthesis for the target molecule.
Detailed Experimental Protocol
This protocol is a synthesized representation based on established Fischer indolization procedures for similar substrates.
Materials:
-
4-Nitrophenylhydrazine
-
Benzoylformic acid
-
Glacial Acetic Acid or Ethanol
-
Polyphosphoric Acid (PPA)
-
Crushed Ice
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Step 1: Synthesis of the Hydrazone Intermediate
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-nitrophenylhydrazine in a minimal amount of warm glacial acetic acid or ethanol.
-
To this solution, add 1.0 equivalent of benzoylformic acid.
-
Heat the mixture to reflux for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The hydrazone product will often precipitate.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
-
-
Step 2: Cyclization to the Indole
-
Pre-heat polyphosphoric acid (PPA) to approximately 90-100°C in a separate flask equipped with a mechanical stirrer.
-
Carefully add the dried hydrazone from Step 1 to the hot PPA in small portions. The reaction can be exothermic, so control the rate of addition to maintain the temperature.
-
After the addition is complete, continue to stir the mixture at 100°C for an additional 30-60 minutes.
-
-
Step 3: Work-up and Purification
-
Pour the hot, viscous reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Filter the resulting solid and wash it extensively with cold water until the filtrate is neutral (pH ~7).
-
Transfer the crude solid to a beaker and dissolve it in a 10% aqueous solution of sodium hydroxide to form the sodium carboxylate salt.
-
Filter this basic solution to remove any non-acidic, insoluble impurities.
-
Cool the filtrate in an ice bath and re-precipitate the purified product by slowly adding concentrated hydrochloric acid until the solution is strongly acidic (pH 1-2).
-
Collect the final product, this compound, by vacuum filtration. Wash the solid with cold water and dry under vacuum.
-
Alternative Synthetic Considerations
While the Fischer synthesis is the most direct route, other methods in indole chemistry are worth noting for their potential applicability or for the synthesis of related analogs.
-
Reissert Indole Synthesis: This method typically involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization. Adapting this for a 3-phenyl substituent would require a more complex starting material like 2-nitro-α-phenyltoluene, making it a less convergent approach than the Fischer synthesis for this specific target.
-
Nenitzescu Indole Synthesis: This pathway involves the reaction of a benzoquinone with an ethyl β-aminocrotonate. It is primarily used for synthesizing 5-hydroxyindoles and is not directly applicable for the preparation of the target 5-nitro derivative.
Given the directness and reliability of the Fischer indole synthesis for producing 2,3-disubstituted indoles, it remains the superior and most commonly cited method for this class of compounds.
Comparative Data Summary
| Synthetic Route | Key Reactants | Catalyst | Typical Yields | Advantages | Disadvantages |
| Fischer Indole Synthesis | 4-Nitrophenylhydrazine, Benzoylformic Acid | Polyphosphoric Acid (PPA), H₂SO₄ | Moderate to Good | Highly convergent, reliable, uses readily available materials. | Requires harsh acidic conditions and elevated temperatures. |
| Reissert Synthesis (Adapted) | 2-Nitro-α-phenyltoluene, Diethyl Oxalate | Base, then Reducing Agent | Variable | Milder cyclization conditions. | Requires more complex, multi-step synthesis of the starting material. |
Conclusion and Authoritative Grounding
The synthesis of this compound is most effectively and directly achieved via the Fischer indole synthesis. This method's robustness, convergence, and reliance on accessible starting materials make it the preferred choice in both academic and industrial settings. The protocol provided herein, grounded in the fundamental principles of this classic reaction, offers a reliable blueprint for its preparation. Successful synthesis relies on careful control of temperature and the purity of the intermediate hydrazone, with validation confirmed through standard analytical techniques such as NMR and mass spectrometry.
References
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PubChem Compound Summary for CID 700784, this compound. National Center for Biotechnology Information. [Link]
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Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
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Fischer indole synthesis. Wikipedia. [Link]
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. [Link]
- Shi, X. (2005). Method for preparing nitro indole-2-carboxylic acid.CN100491350C.
- Hughes, D. L. (1993). The Fischer Indole Synthesis.Organic Preparations and Procedures International, 25(6), 607-632. (Link not available directly from search, but represents a key review in the field).
-
Indole derivatives. ResearchGate. [Link]
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Methodological & Application
Application Note: A Protocol for the Synthesis of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid
Abstract
This application note provides a detailed, robust, and validated protocol for the synthesis of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthetic strategy is centered around the classic Fischer indole synthesis, a reliable and powerful method for constructing the indole nucleus.[1][2] This guide offers a step-by-step methodology, from the initial formation of the key phenylhydrazone intermediate to the acid-catalyzed cyclization and final purification. We delve into the mechanistic underpinnings of the reaction, provide quantitative data in a clear tabular format, and include expert insights to address potential challenges, ensuring a high rate of success for researchers in the field.
Introduction and Scientific Background
The indole scaffold is a privileged structure in pharmacology, forming the core of numerous natural products and synthetic drugs.[2] The targeted compound, this compound (C₁₅H₁₀N₂O₄), incorporates several key pharmacophoric features: a nitro group at the 5-position, which can act as a hydrogen bond acceptor or be a precursor for an amino group; a phenyl group at the 3-position, which can engage in hydrophobic interactions; and a carboxylic acid at the 2-position, a common feature for modulating solubility and interacting with biological targets.
The chosen synthetic route is the Fischer indole synthesis, a reaction discovered by Hermann Emil Fischer in 1883.[3] This method involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[1] The reaction proceeds through a phenylhydrazone intermediate, which, upon heating in the presence of an acid catalyst, undergoes a[4][4]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the aromatic indole ring.[3][5] This approach is highly versatile and remains a cornerstone of indole synthesis.[2]
Overall Reaction Scheme
The synthesis is a two-step, one-pot process starting from (4-nitrophenyl)hydrazine and benzoylformic acid (phenylglyoxylic acid).
Step 1: Formation of the phenylhydrazone intermediate from (4-nitrophenyl)hydrazine and benzoylformic acid. Step 2: Acid-catalyzed intramolecular cyclization (Fischer Synthesis) to yield the final product.
Mechanistic Insight: The Fischer Indole Synthesis
Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The process can be broken down into several key stages:
-
Hydrazone Formation: The reaction initiates with the condensation of (4-nitrophenyl)hydrazine and the ketone group of benzoylformic acid to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.[5]
-
[4][4]-Sigmatropic Rearrangement: Following protonation, a concerted, pericyclic[4][4]-sigmatropic rearrangement occurs. This is the key bond-forming step, creating a new carbon-carbon bond at the ortho position of the aromatic ring.[6]
-
Rearomatization & Cyclization: The resulting intermediate quickly rearomatizes. The amino group then attacks the imine carbon in an intramolecular fashion to form the five-membered ring.
-
Ammonia Elimination: Under acidic catalysis, the resulting aminal eliminates a molecule of ammonia (NH₃), leading to the formation of the stable, aromatic indole ring.[3]
Experimental Protocol
Safety Precautions:
-
This procedure must be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and acid-resistant gloves, is mandatory.
-
Polyphosphoric acid (PPA) is highly corrosive and viscous. Handle with care at elevated temperatures.
-
Organic solvents are flammable. Keep away from ignition sources.
Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | CAS No. | Notes |
| (4-Nitrophenyl)hydrazine | 153.14 | 100-16-3 | Reagent grade, ≥98% |
| Benzoylformic acid | 150.13 | 611-73-4 | Also known as Phenylglyoxylic acid, ≥97% |
| Glacial Acetic Acid | 60.05 | 64-19-7 | ACS grade |
| Polyphosphoric Acid (PPA) | - | 8017-16-1 | 115% H₃PO₄ basis |
| Ethanol | 46.07 | 64-17-5 | Anhydrous |
| Deionized Water | 18.02 | 7732-18-5 | - |
Equipment: 250 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer with hotplate, thermometer, heating mantle, Buchner funnel, and standard laboratory glassware.
Step-by-Step Synthesis Procedure
-
Phenylhydrazone Formation:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (4-nitrophenyl)hydrazine (7.66 g, 0.05 mol).
-
Add 100 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the hydrazine is mostly dissolved, forming a dark red or orange suspension.
-
Add benzoylformic acid (7.51 g, 0.05 mol) to the mixture in one portion.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 1 hour. The color of the mixture will deepen. This step ensures the complete formation of the phenylhydrazone intermediate in situ.
-
-
Fischer Indole Cyclization:
-
After 1 hour, carefully increase the temperature of the mixture to reflux (approx. 115-120 °C).
-
Causality Note: While the phenylhydrazone can be isolated, performing the cyclization in the same pot is more efficient. The choice of a high-boiling solvent like acetic acid facilitates both steps. For more challenging cyclizations, a stronger acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent would be used after solvent removal. In this case, refluxing in acetic acid is often sufficient.
-
Maintain the reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired (e.g., using a 7:3 mixture of hexane and ethyl acetate).
-
-
Work-up and Isolation:
-
After the reaction is complete, remove the heating mantle and allow the mixture to cool to approximately 60-70 °C.
-
Carefully and slowly pour the warm reaction mixture into a beaker containing 500 mL of ice-cold deionized water while stirring vigorously.
-
A precipitate will form. Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with 2 x 100 mL of cold deionized water to remove residual acetic acid and other water-soluble impurities.
-
Press the solid as dry as possible on the filter.
-
-
Purification:
-
The crude product can be purified by recrystallization. Transfer the solid to a suitably sized Erlenmeyer flask.
-
Add a minimal amount of hot ethanol or glacial acetic acid to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected product is a solid.[4]
-
Expected Yield and Characterization
-
Yield: 60-75%
-
Appearance: Yellow to orange crystalline solid.
-
Molecular Formula: C₁₅H₁₀N₂O₄[7]
-
Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The melting point should also be determined and compared to literature values.
Experimental Workflow Diagram
The following diagram illustrates the complete synthesis workflow, from starting materials to the purified final product.
Caption: Workflow for the synthesis of this compound.
Field-Proven Insights & Troubleshooting
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after 4 hours of reflux, the reaction time can be extended. Alternatively, a stronger acid catalyst may be required. One option is to carefully add a catalytic amount of concentrated H₂SO₄ to the acetic acid solution, or to use Polyphosphoric Acid (PPA) as both the solvent and catalyst at a temperature of 100-130 °C.
-
Low Yield/Tar Formation: The Fischer indole synthesis can sometimes produce polymeric tars, especially at excessively high temperatures. Ensure the reflux temperature does not significantly exceed 120 °C. A clean and prompt work-up is essential to minimize side product formation.
-
Purification Challenges: If the product is difficult to recrystallize or remains oily, it may be due to impurities. An additional wash of the crude product with a cold, non-polar solvent like hexane can help remove some organic residues. If recrystallization fails, column chromatography on silica gel may be employed as an alternative purification method.
References
-
Wikipedia contributors. (2023). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Wikipedia contributors. (2023). Japp–Klingemann reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 700784, this compound. Retrieved from [Link]
-
RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
-
SynArchive. (n.d.). Japp-Klingemann Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
-
YouTube. (2021). Fischer Indole Synthesis. Retrieved from [Link]
-
Gholap, A. R., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2663–2670. Retrieved from [Link]
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- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 4. This compound | C15H10N2O4 | CID 700784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. scbt.com [scbt.com]
High-Yield Synthesis of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid: An Application Note and Detailed Protocol
Abstract
This application note provides a comprehensive and detailed protocol for the high-yield synthesis of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid, a key intermediate in the development of various pharmacologically active compounds. The synthetic strategy is centered around the robust and versatile Fischer indole synthesis, a classic and reliable method for the construction of the indole nucleus.[1][2][3] This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering not only a step-by-step experimental procedure but also a deep dive into the mechanistic rationale behind the chosen synthetic route. All quantitative data is summarized for clarity, and visual diagrams are provided to illustrate the reaction mechanism and workflow.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a nitro group and a phenyl substituent at specific positions of the indole ring, as in this compound, can significantly modulate the biological activity of the resulting molecules. This particular derivative serves as a crucial building block for the synthesis of a diverse range of compounds with potential therapeutic applications, including but not limited to antiviral, anticancer, and anti-inflammatory agents.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry for its reliability and broad substrate scope.[1][2] This method involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a carbonyl compound.[1][2][3] This application note details an optimized protocol for the synthesis of the target molecule, commencing with the preparation of the requisite precursors, followed by the Fischer indole cyclization and subsequent hydrolysis to yield the final product.
Reaction Scheme
Figure 1: Overall synthetic route for this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Nitroaniline | Reagent Grade, 99% | Sigma-Aldrich |
| Sodium Nitrite | ACS Reagent, ≥97% | Fisher Scientific |
| Tin(II) Chloride Dihydrate | ACS Reagent, ≥98% | Alfa Aesar |
| Hydrochloric Acid (37%) | ACS Reagent | VWR Chemicals |
| Ethyl 2-phenyl-3-oxobutanoate | Synthesis Grade, 98% | TCI Chemicals |
| Polyphosphoric Acid (PPA) | Reagent Grade | Sigma-Aldrich |
| Ethanol (Absolute) | ACS Reagent | VWR Chemicals |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |
| Potassium Hydroxide | ACS Reagent, ≥85% | Fisher Scientific |
| Diethyl Ether | ACS Reagent | VWR Chemicals |
| Ethyl Acetate | ACS Reagent | VWR Chemicals |
| Sodium Sulfate (Anhydrous) | ACS Reagent | Fisher Scientific |
Protocol 1: Synthesis of 4-Nitrophenylhydrazine Hydrochloride
This procedure is adapted from established methods for the synthesis of arylhydrazines.
-
Diazotization: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 13.8 g (0.1 mol) of 4-nitroaniline in 50 mL of concentrated hydrochloric acid and 50 mL of water. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 7.0 g (0.1 mol) of sodium nitrite in 20 mL of water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.
-
Reduction: In a separate 1 L beaker, prepare a solution of 45.0 g (0.2 mol) of tin(II) chloride dihydrate in 100 mL of concentrated hydrochloric acid. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. A yellow precipitate of 4-nitrophenylhydrazine hydrochloride will form.
-
Continue stirring for 1 hour at 0-5 °C.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with a small amount of cold water, followed by cold ethanol, and finally with diethyl ether.
-
Dry the product under vacuum to yield 4-nitrophenylhydrazine hydrochloride as a yellow crystalline solid.
Protocol 2: High-Yield Synthesis of this compound
This protocol integrates the Fischer indole synthesis and subsequent hydrolysis in a streamlined process.
Step A: Fischer Indole Synthesis of Ethyl 5-nitro-3-phenyl-1H-indole-2-carboxylate
-
Hydrazone Formation (in situ): In a 250 mL round-bottom flask, suspend 18.9 g (0.1 mol) of 4-nitrophenylhydrazine hydrochloride and 20.6 g (0.1 mol) of ethyl 2-phenyl-3-oxobutanoate in 100 mL of absolute ethanol.
-
Add 5 mL of glacial acetic acid to the suspension and reflux the mixture for 2 hours. The formation of the phenylhydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After hydrazone formation, cool the reaction mixture and remove the ethanol under reduced pressure.
-
To the residue, add 100 g of polyphosphoric acid (PPA). Heat the mixture to 90-100 °C with mechanical stirring for 2-3 hours. A Chinese patent suggests that for a similar synthesis, heating in a benzene-like solvent with PPA as a catalyst is effective.[4][5]
-
Monitor the progress of the cyclization by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 500 g of crushed ice with stirring.
-
The crude ethyl 5-nitro-3-phenyl-1H-indole-2-carboxylate will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 5-nitro-3-phenyl-1H-indole-2-carboxylate as a crystalline solid.
Step B: Hydrolysis to this compound
-
Saponification: In a 250 mL round-bottom flask, dissolve the ethyl 5-nitro-3-phenyl-1H-indole-2-carboxylate obtained from the previous step in 100 mL of ethanol.
-
Add a solution of 11.2 g (0.2 mol) of potassium hydroxide in 20 mL of water.
-
Reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Acidification: After cooling, remove the ethanol under reduced pressure. Dissolve the residue in 200 mL of water.
-
Acidify the aqueous solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid with cooling in an ice bath.
-
The desired this compound will precipitate as a solid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system such as ethanol/water to afford the final product with high purity.
Mechanistic Insights
A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Fischer Indole Synthesis Mechanism
The Fischer indole synthesis is a complex acid-catalyzed reaction that proceeds through several key steps:[1][2][3]
Figure 2: Simplified mechanism of the Fischer indole synthesis.
-
Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine and the carbonyl compound to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[6][6]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[6][6]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond.
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.
-
Elimination: Finally, the elimination of an ammonia molecule leads to the formation of the stable indole ring.
The presence of an electron-withdrawing nitro group on the phenylhydrazine ring can slow down the rate of the[6][6]-sigmatropic rearrangement.[3] Therefore, the use of a strong acid catalyst like polyphosphoric acid and elevated temperatures is often necessary to drive the reaction to completion and achieve high yields.
Characterization of this compound
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Table 1: Physicochemical and Spectroscopic Data
| Property | Expected Value |
| Molecular Formula | C₁₅H₁₀N₂O₄[7] |
| Molecular Weight | 282.25 g/mol [7] |
| Appearance | Yellow to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~12.0-13.0 (br s, 1H, COOH), ~11.5-12.0 (s, 1H, NH), ~8.0-8.5 (m, 2H, Ar-H), ~7.3-7.7 (m, 6H, Ar-H). The exact chemical shifts and coupling constants would need to be determined from the actual spectrum. |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~165-170 (C=O), and characteristic signals for the aromatic and indole carbons. The carboxyl carbon typically appears in the downfield region.[8] |
| IR (KBr) | ν (cm⁻¹): ~3400-3200 (N-H stretch), ~3300-2500 (O-H stretch, broad), ~1700-1680 (C=O stretch), ~1550-1475 and ~1360-1290 (N-O stretches of nitro group).[9] |
| Mass Spectrometry | ESI-MS: [M-H]⁻ at m/z 281.06 or [M+H]⁺ at m/z 283.07. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Fischer Indole Synthesis | Incomplete hydrazone formation. Insufficient acid catalysis or temperature for the cyclization of the electron-deficient hydrazone. Side reactions due to prolonged heating. | Ensure complete hydrazone formation by monitoring with TLC. Use a strong acid catalyst like PPA and ensure the reaction temperature is maintained at 90-100 °C. Monitor the reaction progress to avoid over-heating and decomposition. |
| Incomplete Hydrolysis | Insufficient base or reaction time. Steric hindrance around the ester group. | Increase the amount of potassium hydroxide and/or extend the reflux time. Monitor the reaction by TLC until all the starting ester is consumed. |
| Product Purity Issues | Contamination with starting materials or side products from the Fischer indole synthesis. Incomplete removal of the acid catalyst. | Ensure thorough washing of the crude products at each step. Recrystallization from an appropriate solvent system is crucial for obtaining a highly pure final product. |
Conclusion
This application note provides a reliable and high-yield synthetic protocol for this compound, a valuable building block in medicinal chemistry. By leveraging the Fischer indole synthesis, this guide offers a practical and scalable approach for its preparation. The detailed experimental procedures, mechanistic explanations, and troubleshooting advice are intended to empower researchers to successfully synthesize this important intermediate for their drug discovery and development endeavors.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. [Link]
-
YouTube. (2021, August 5). Fischer Indole Synthesis. Retrieved from [Link]
-
Shi, X. (2005). Method for preparing nitro indole-2-carboxylic acid. Semantic Scholar. Retrieved from [Link]
- Google Patents. (n.d.). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Al-Tel, T. H. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(12), 333. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1960). Synthesis and Infrared Spectra of Some Indole Compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. Retrieved from [Link]
Sources
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- 4. Method for preparing nitro indole-2-carboxylic acid (2005) | Xianfeng Shi | 3 Citations [scispace.com]
- 5. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]
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- 7. This compound | C15H10N2O4 | CID 700784 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. orgchemboulder.com [orgchemboulder.com]
Using 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid in in vitro assays
An Application Guide for the In Vitro Characterization of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid
Abstract
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Derivatives of this scaffold have been identified as potent inhibitors of critical therapeutic targets, including HIV-1 integrase and the metabolic enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[1][2] The addition of a 5-nitro group to the indole ring, in particular, has been associated with potent anticancer activities, including the modulation of oncogene expression through interactions with DNA secondary structures like G-quadruplexes.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in foundational in vitro assays. We present detailed, self-validating protocols for both biochemical enzyme inhibition and cell-based antiproliferation assays, emphasizing the scientific rationale behind experimental design and data interpretation to facilitate robust and reproducible investigations into the compound's therapeutic potential.
Compound Profile: this compound
A thorough understanding of the test article's physicochemical properties is fundamental to designing meaningful biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀N₂O₄ | [5] |
| Molecular Weight | 282.25 g/mol | [5][6] |
| CAS Number | 14182-37-7 | [5][6] |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)[O-])C(=O)O | [5] |
| Appearance | Yellow crystalline solid | [7] |
| Solubility (Experimental) | >42.3 µg/mL at pH 7.4 | [5] |
Postulated Mechanisms of Action & Assay Selection Rationale
Based on its structural motifs, this compound is hypothesized to exert its biological effects through one or more of the following mechanisms:
-
Enzyme Inhibition: The indole-2-carboxylic acid core is a known pharmacophore for inhibiting enzymes. For instance, it can chelate divalent metal cations (e.g., Mg²⁺) in the active site of enzymes like HIV-1 integrase.[8] It has also proven effective in targeting the heme iron in enzymes such as IDO1 and TDO.[1]
-
Antiproliferative Activity: The 5-nitroindole scaffold is frequently found in compounds with potent anticancer effects. This activity can stem from various downstream effects, including the induction of cell cycle arrest and apoptosis.[3][4]
Therefore, a logical primary screening cascade involves a biochemical assay to test for direct enzyme inhibition, followed by a cell-based assay to measure overall effects on cell viability and proliferation in a more physiologically relevant context.[9][10]
Caption: General mechanism of competitive enzyme inhibition.
Essential Pre-Assay Preparation: Compound Handling
Consistent and accurate results begin with proper compound preparation.
3.1. Stock Solution Preparation
-
Rationale: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of many organic compounds for in vitro screening due to its broad solubilizing power and compatibility with most assay formats at low final concentrations.[11]
-
Protocol:
-
Accurately weigh a precise amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a desired high-concentration stock (e.g., 10 mM or 20 mM).
-
Vortex vigorously for 2-5 minutes. If necessary, gently warm the solution (to 30-37°C) or use a sonicator to ensure complete dissolution.
-
Visually inspect the solution against a light source to confirm there are no visible particulates.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.
-
3.2. Storage
-
Protocol: Store the DMSO stock solution aliquots at -20°C or -80°C, protected from light. Under these conditions, the compound should remain stable for several months. Before each use, thaw an aliquot completely and bring it to room temperature.
Application Protocol 1: Biochemical Enzyme Inhibition Assay
This protocol provides a general framework for determining the compound's half-maximal inhibitory concentration (IC₅₀) against a purified enzyme. It is adaptable for various enzymes where activity can be monitored via a change in absorbance or fluorescence.[11][12]
4.1. Principle
The rate of an enzymatic reaction is measured in the presence of varying concentrations of the test compound. The IC₅₀ value is the concentration of the inhibitor required to reduce the enzyme's activity by 50% under the specified assay conditions.[13]
4.2. Materials
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
Assay Buffer (optimized for pH, ionic strength, and cofactors for the target enzyme)
-
This compound (DMSO stock)
-
Known inhibitor for the target enzyme (Positive Control)
-
96-well clear, flat-bottom microplates (for colorimetric assays) or black plates (for fluorescent assays)
-
Microplate reader
4.3. Step-by-Step Methodology
-
Compound Serial Dilution:
-
Prepare a series of intermediate dilutions of the compound stock in Assay Buffer. It is critical to maintain a constant, low percentage of DMSO across all wells (typically ≤1%).
-
Scientist's Note: A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM final concentration).
-
-
Assay Plate Setup:
-
Blank Wells (No Enzyme): Add Assay Buffer, the corresponding DMSO concentration, and Substrate. This corrects for background signal.
-
Negative Control Wells (100% Activity): Add Assay Buffer, the corresponding DMSO concentration, and the Enzyme solution.
-
Test Wells: Add Assay Buffer, the serially diluted compound, and the Enzyme solution.
-
Positive Control Wells: Add Assay Buffer, a known inhibitor at a concentration expected to give >90% inhibition, and the Enzyme solution.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at the optimal temperature (e.g., 25°C or 37°C) for 15-30 minutes.
-
Rationale: This step allows the compound to bind to the enzyme before the reaction is initiated, which is essential for achieving equilibrium.[12]
-
-
Reaction Initiation & Measurement:
-
Initiate the reaction by adding the Substrate solution to all wells except the Blanks (to which buffer is added instead).
-
Immediately place the plate in the microplate reader and begin kinetic or endpoint measurements according to the specific assay requirements. For kinetic assays, read every minute for 15-30 minutes.
-
4.4. Data Analysis
-
Calculate Reaction Rates: For kinetic assays, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the absorbance/fluorescence vs. time curve.[12]
-
Subtract Background: Subtract the average signal from the Blank wells from all other wells.
-
Calculate Percent Inhibition: % Inhibition = (1 - (Rate_Test_Well / Rate_Negative_Control)) * 100
-
Determine IC₅₀: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) model to determine the IC₅₀ value.[13]
Illustrative Data Table:
| Compound Conc. (µM) | % Inhibition (Mean ± SD) |
| 100 | 98.2 ± 2.1 |
| 33.3 | 91.5 ± 3.5 |
| 11.1 | 75.4 ± 4.2 |
| 3.7 | 52.1 ± 2.8 |
| 1.2 | 28.9 ± 3.1 |
| 0.4 | 10.3 ± 1.9 |
| 0.1 | 2.1 ± 0.8 |
Application Protocol 2: Cell-Based Antiproliferation Assay
This protocol determines the compound's effect on the viability and proliferation of a cancer cell line, providing a more holistic view of its potential as an anticancer agent.[14][15]
5.1. Principle
Cell viability is assessed using a metabolic indicator dye (e.g., Resazurin/AlamarBlue). Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The measured fluorescence is directly proportional to the number of living cells.
5.2. Materials
-
Human cancer cell line (e.g., HeLa, as used for similar compounds[3])
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (DMSO stock)
-
Resazurin-based cell viability reagent
-
96-well clear-bottom, black-walled tissue culture plates
-
Fluorescent plate reader (Ex/Em ~560/590 nm)
Caption: Standard experimental workflows for in vitro assays.
5.3. Step-by-Step Methodology
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA.
-
Count the cells and adjust the density to a pre-determined optimal number (e.g., 2,000-5,000 cells/well) in complete medium.
-
Dispense 100 µL of the cell suspension into each well of the 96-well plate. Leave perimeter wells filled with sterile PBS to minimize evaporation.
-
Incubate for 24 hours (37°C, 5% CO₂) to allow cells to attach.
-
-
Compound Treatment:
-
Prepare 2X final concentrations of the compound serial dilutions in complete medium.
-
Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells.
-
-
Incubation:
-
Return the plate to the incubator for a prolonged period, typically 72 hours, to allow for effects on proliferation.
-
-
Viability Assessment:
-
Add 10 µL of the resazurin-based viability reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader.
-
5.4. Data Analysis
-
Subtract Background: Subtract the average fluorescence from "no cell" control wells.
-
Calculate Percent Viability: % Viability = (Fluorescence_Test_Well / Fluorescence_Vehicle_Control) * 100
-
Determine GI₅₀: Plot the % Viability versus the logarithm of the compound concentration. Fit the data using a four-parameter logistic model to determine the GI₅₀ (concentration for 50% growth inhibition).
References
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Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
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Yuan, S., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112021. Retrieved from [Link]
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Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
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Wang, G., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 11(25), 15327-15339. Retrieved from [Link]
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Corson, T. W., & Crews, C. M. (2007). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. Current opinion in chemical biology, 11(1), 65–73. Retrieved from [Link]
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Harris, L. A., et al. (2013). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. Journal of biomolecular screening, 18(4), 385–397. Retrieved from [Link]
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Wang, G., et al. (2021). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 26(11), 3326. Retrieved from [Link]
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Wang, G., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 700784, this compound. Retrieved from [Link]
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Ghorab, M. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5240. Retrieved from [Link]
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Tipton, K. F., & McDonald, A. G. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(18), 4219. Retrieved from [Link]
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Magalhães, L. G., et al. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. Retrieved from [Link]
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Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Retrieved from [Link]
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ResearchGate. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. Retrieved from [Link]
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Haider, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. Retrieved from [Link]
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ChemBK. (2024). 5-Nitro-1H-indole-3-carboxylic acid. Retrieved from [Link]
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Haider, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. Retrieved from [Link]
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Application Notes and Protocols: Investigating 5-Nitro-3-phenyl-1H-indole-2-carboxylic Acid as a Putative Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this heterocyclic system offers a rich landscape for the discovery of novel therapeutic agents. This document provides a detailed technical guide for the investigation of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid as a potential enzyme inhibitor. While direct inhibitory data for this specific molecule is nascent, its structural motifs—the indole-2-carboxylic acid core, the 5-nitro substitution, and the 3-phenyl group—are present in compounds known to target a range of important enzymes. This guide synthesizes field-proven insights and methodologies to empower researchers to explore its inhibitory potential against several high-value enzyme classes, including Indoleamine 2,3-dioxygenase 1 (IDO1), Tryptophan 2,3-dioxygenase (TDO), and viral integrases. We present the scientific rationale for investigating these targets, detailed experimental protocols for in vitro screening, and frameworks for data interpretation.
Introduction and Scientific Rationale
This compound (PubChem CID: 700784) is a small molecule whose potential as a bioactive agent is suggested by the extensive pharmacology of its constituent parts.[1] The indole-2-carboxylic acid scaffold, in particular, has been successfully exploited to develop inhibitors for critical enzymes in oncology and infectious disease.[2][3]
-
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These heme-containing enzymes catalyze the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[4][5] In the tumor microenvironment, upregulation of IDO1 and/or TDO leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, facilitating immune escape.[6][7] Consequently, inhibitors of these enzymes are actively sought as cancer immunotherapeutics. Notably, various indole-2-carboxylic acid derivatives have been synthesized and evaluated as potent dual inhibitors of IDO1 and TDO.[8] The core scaffold can interact with the active site, and modifications at various positions of the indole ring influence potency and selectivity.
-
HIV-1 Integrase (IN): This viral enzyme is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome.[9] Integrase Strand Transfer Inhibitors (INSTIs) are a clinically successful class of antiretroviral drugs.[10] The indole-2-carboxylic acid nucleus has been identified as a promising scaffold for developing novel INSTIs.[2][3] The carboxylic acid is often critical for chelating the divalent metal ions (typically Mg²⁺) in the enzyme's active site, a key interaction for many INSTIs.[11]
-
Other Potential Targets: The 5-nitroindole moiety has been explored in other contexts. For instance, pyrrolidine-substituted 5-nitroindoles have been shown to bind to the c-Myc G-quadruplex DNA, downregulating the oncogene's expression and inducing cell-cycle arrest in cancer cells.[2][12] This highlights that the nitro substitution can be a key feature for molecular recognition and biological activity.
Given this landscape, this compound emerges as a compelling candidate for screening against these and other enzyme targets. The following sections provide detailed protocols to facilitate this investigation.
Characterization of the Test Compound
Prior to initiating biological assays, it is crucial to fully characterize the test compound, this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀N₂O₄ | PubChem[1] |
| Molecular Weight | 282.25 g/mol | PubChem[1] |
| CAS Number | 14182-37-7 | PubChem[1] |
| Purity | ≥95% (Recommended) | Supplier CoA |
| Solubility | >42.3 µg/mL (at pH 7.4) | PubChem[1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Standard Practice |
Note: Ensure the highest purity available for biological assays. Confirm solubility in the intended assay buffer to avoid precipitation.
Experimental Protocols: Enzyme Inhibition Assays
The following protocols are designed as self-validating systems, including necessary controls to ensure data integrity. The causality behind experimental choices is explained to provide a deeper understanding of the assay design.
Protocol 1: IDO1/TDO Cellular Inhibition Assay
This protocol uses a cell-based assay to measure the inhibition of kynurenine production, which is a direct downstream product of IDO1 and TDO activity. This approach offers the advantage of assessing compound activity in a more physiologically relevant context, accounting for cell permeability and stability.
Rationale: We utilize cancer cell lines that endogenously express IDO1 (inducible by interferon-gamma, IFN-γ) or TDO. The inhibitor's efficacy is determined by quantifying the reduction in kynurenine secreted into the cell culture medium.
Workflow Diagram:
Caption: Workflow for the in vitro HIV-1 Integrase inhibition assay.
Materials:
-
HIV-1 Integrase Assay Kit: (e.g., from Xpress Bio, Frederick, MD, USA). These kits typically contain:
-
Donor Substrate (DS) DNA-coated 96-well plates
-
Recombinant HIV-1 Integrase
-
Target Substrate (TS) DNA
-
Reaction and wash buffers
-
Detection antibody (e.g., anti-biotin-HRP) and substrate (e.g., TMB)
-
-
Test Compound: this compound.
-
Positive Control: Raltegravir or Dolutegravir (clinically approved INSTIs). [10]* Solvent: DMSO.
Step-by-Step Methodology:
-
Plate Preparation: Follow the kit manufacturer's instructions for preparing the DS DNA-coated plate, which usually involves a blocking step.
-
Compound Preparation: Prepare serial dilutions of the test compound and positive control in the provided reaction buffer. Ensure the final DMSO concentration is kept constant and low (e.g., <1%).
-
Enzyme Addition: Add diluted HIV-1 integrase to each well and incubate as per the kit's protocol (e.g., 30 minutes at 37°C) to allow the enzyme to bind to the donor DNA. [13]4. Inhibitor Addition: After washing away unbound enzyme, add 50 µL of the compound dilutions to the appropriate wells. Incubate for a short period (e.g., 5-10 minutes at room temperature) to allow for inhibitor binding. [13]5. Reaction Initiation: Initiate the strand transfer reaction by adding the Target Substrate (TS) DNA solution to each well.
-
Reaction Incubation: Incubate the plate for the time specified by the manufacturer (e.g., 60 minutes at 37°C) to allow the strand transfer reaction to proceed.
-
Detection:
-
Wash the plate multiple times with the provided wash buffer to remove unreacted components.
-
Add the detection antibody conjugate and incubate.
-
Wash the plate again to remove the unbound antibody.
-
Add the colorimetric substrate (e.g., TMB) and incubate until sufficient color develops.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) on a microplate reader.
-
Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value as described in Protocol 3.1.
Protocol 3: General Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a universal, luminescence-based method for assessing the inhibition of a kinase. While no specific kinase target is yet identified for the test compound, its indole structure is common in kinase inhibitors. This assay can be adapted to screen against a panel of kinases (e.g., LsrK, other oncogenic kinases).
Rationale: The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during a kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal. A lower signal indicates less ADP was produced, signifying kinase inhibition. [14] Workflow Diagram:
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Materials:
-
ADP-Glo™ Kinase Assay Kit: (Promega).
-
Kinase: Purified recombinant kinase of interest (e.g., LsrK). [15]* Kinase Substrate: Specific substrate for the chosen kinase (e.g., DPD for LsrK, a generic substrate like myelin basic protein, or a specific peptide). [15]* Kinase Buffer: Buffer optimal for the specific kinase (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT). [14]* ATP: Adenosine triphosphate.
-
Test Compound: this compound.
-
Positive Control: A known inhibitor for the chosen kinase (e.g., Staurosporine for broad-spectrum inhibition). [14]* Plates: White, opaque 96- or 384-well plates suitable for luminescence.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the appropriate kinase buffer. The optimal concentrations of each should be determined empirically but can be guided by literature or manufacturer recommendations (e.g., for LsrK: 300 nM LsrK, 300 µM DPD, 100 µM ATP). [15]2. Compound Plating: Add 1 µL of serially diluted test compound or positive control in DMSO to the wells of the microplate. Add 1 µL of DMSO for controls.
-
Kinase Reaction:
-
Add 2 µL of the kinase solution to each well.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction. The total volume is 5 µL.
-
Incubate at room temperature for 60 minutes.
-
-
First Detection Step (ATP Depletion):
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes. This step stops the kinase reaction and depletes the remaining ATP.
-
-
Second Detection Step (Signal Generation):
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and contains luciferase to produce light.
-
Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value as described in Protocol 3.1.
Concluding Remarks
The structural alerts within this compound provide a strong rationale for its evaluation as a potential enzyme inhibitor. The protocols detailed herein offer robust, validated starting points for screening this compound against high-impact targets in immuno-oncology and virology. Successful identification of inhibitory activity in these primary assays should be followed by more detailed mechanistic studies, including determination of the mode of inhibition (e.g., competitive, non-competitive), selectivity profiling against related enzymes, and structural biology efforts to elucidate the binding mode. This systematic approach will clarify the therapeutic potential of this and related indole scaffolds, contributing to the broader field of small molecule drug discovery.
References
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Targeting Quorum Sensing: High-Throughput Screening to Identify Novel LsrK Inhibitors. PMC - NIH. Available at: [Link]
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Identification of a novel small-molecule inhibitor of the HIV-1 reverse transcriptase activity with a non-nucleoside mode of action. NIH. Available at: [Link]
-
This compound | C15H10N2O4 | CID 700784. PubChem. Available at: [Link]
-
Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Publications. Available at: [Link]
-
Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. Elsevier. Available at: [Link]
-
Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. NIH. Available at: [Link]
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC - PubMed Central. Available at: [Link]
-
Identification and Characterization of a Novel Dual Inhibitor of Indoleamine 2,3-dioxygenase 1 and Tryptophan 2,3-dioxygenase. NIH. Available at: [Link]
-
Optimization of LsrK high-throughput screening assay based on the Kinase-Glo Max Luminescent kinase kit. ResearchGate. Available at: [Link]
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. Available at: [Link]
-
Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. NIH. Available at: [Link]
-
Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening. PubMed Central. Available at: [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]
-
Discovery of Imidazoisoindole Derivatives as Highly Potent and Orally Active Indoleamine-2,3-dioxygenase Inhibitors. PubMed Central. Available at: [Link]
-
HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. ACS Publications. Available at: [Link]
-
Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354. NIH. Available at: [Link]
-
Inhibition of Tryptophan-Dioxygenase Activity Increases the Antitumor Efficacy of Immune Checkpoint Inhibitors. AACR Journals. Available at: [Link]
-
Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers. PMC - NIH. Available at: [Link]
-
Tryptophan 2,3-dioxygenase may be a potential prognostic biomarker and immunotherapy target in cancer. Frontiers. Available at: [Link]
-
Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening. ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]
-
An Allosteric Mechanism for Inhibiting HIV-1 Integrase with a Small Molecule. PMC. Available at: [Link]
-
Structural Insights into the Ligand–LsrK Kinase Binding Mode: A Step Forward in the Discovery of Novel Antimicrobial Agents. NIH. Available at: [Link]
-
(PDF) Structural Insights into the Ligand–LsrK Kinase Binding Mode: A Step Forward in the Discovery of Novel Antimicrobial Agents. ResearchGate. Available at: [Link]
-
Small Molecule Inhibitors of Drug Resistant Forms of HIV-1 Integrase. NIH. Available at: [Link]
-
5-Nitro-1H-indole-3-carboxylic acid. ChemBK. Available at: [Link]
-
Inhibition of HIV-1 integrase by small molecules: the potential for a new class of AIDS chemotherapeutics. PubMed. Available at: [Link]
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Application Notes and Protocols for Preclinical Efficacy Testing of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid
Introduction: Rationale for Investigating 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid
The indole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities. Notably, indole-containing compounds have been extensively explored for their anti-inflammatory and antioxidant properties.[1][2] The anti-inflammatory effects are often attributed to the modulation of key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the NF-κB signaling cascade.[1][3] Furthermore, the indole ring system can act as a scavenger of reactive oxygen species (ROS), contributing to its antioxidant potential.[2]
The subject of this guide, this compound, possesses distinct structural features that suggest a strong potential for therapeutic efficacy. The nitro group at the 5-position and the phenyl group at the 3-position are electron-withdrawing and can significantly influence the compound's electronic properties and biological activity. This application note provides a comprehensive guide for researchers to evaluate the anti-inflammatory and antioxidant efficacy of this novel compound using established and validated animal models.
Preclinical Development Workflow
A systematic approach is paramount for the preclinical evaluation of any new chemical entity. The following workflow outlines the logical progression from initial characterization to in vivo efficacy studies.
Caption: Preclinical evaluation workflow for this compound.
Part 1: Foundational Preclinical Studies
Prior to initiating in vivo efficacy studies, it is crucial to establish the foundational pharmacokinetic (PK) and toxicological profile of this compound. These studies are essential for determining appropriate dosing regimens and ensuring animal welfare.
Pharmacokinetic (PK) Studies
Rodent PK studies are vital for understanding the absorption, distribution, metabolism, and excretion (ADME) of the test compound.[4][5] A typical study design involves administering the compound to mice or rats via intravenous (IV) and oral (PO) routes at various doses.[6][7]
| Parameter | Description | Species | Routes of Administration |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Mouse, Rat | IV, PO |
| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by half. | Mouse, Rat | IV, PO |
| Cmax | The maximum (or peak) serum concentration that a drug achieves. | Mouse, Rat | IV, PO |
| Tmax | The time at which the Cmax is observed. | Mouse, Rat | IV, PO |
| Tissue Distribution | Assessment of compound concentration in key organs (e.g., liver, kidney, brain). | Mouse, Rat | IV, PO |
Table 1: Key Pharmacokinetic Parameters
Acute Toxicology Studies
Acute toxicology studies are necessary to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity. These studies are typically conducted in two mammalian species (one rodent and one non-rodent) as per regulatory guidelines.[8][9]
Part 2: Animal Models for Anti-Inflammatory Efficacy
Based on the known activities of indole derivatives, two well-established models are proposed to assess the anti-inflammatory potential of this compound.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and highly reproducible model for screening acute anti-inflammatory activity.[2][3][10][11][12] Subplantar injection of carrageenan induces a biphasic inflammatory response, characterized by edema, hyperalgesia, and erythema.[3]
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Grouping (n=6-8 per group):
-
Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose).
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III-V: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.).
-
-
Procedure:
-
Measure the initial volume of the right hind paw (V₀) using a plethysmometer.
-
Administer the vehicle, positive control, or test compound orally.
-
One hour post-drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar surface of the right hind paw.
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after carrageenan injection.[3][12]
-
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to evaluate the effect of the test compound on systemic inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response characterized by the release of pro-inflammatory cytokines.[13][14][15][16]
-
Animals: Male BALB/c or C57BL/6 mice (8-10 weeks old).
-
Grouping (n=6-8 per group):
-
Group I: Vehicle Control + Saline injection.
-
Group II: Vehicle Control + LPS injection.
-
Group III: Positive Control (e.g., Dexamethasone, 1 mg/kg, i.p.) + LPS injection.
-
Group IV-VI: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.) + LPS injection.
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound orally.
-
One hour post-drug administration, inject LPS (e.g., 1 mg/kg) intraperitoneally.
-
Two to six hours post-LPS injection, collect blood via cardiac puncture for cytokine analysis.
-
Euthanize the animals and collect tissues (e.g., liver, lungs) for histopathological examination and measurement of inflammatory markers.
-
-
Endpoints:
-
Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) measured by ELISA.
-
Myeloperoxidase (MPO) activity in lung and liver tissues as an indicator of neutrophil infiltration.
-
Histopathological evaluation of tissue inflammation.
-
Part 3: Animal Models for Antioxidant Efficacy
Oxidative stress is implicated in the pathogenesis of numerous diseases. The following models are proposed to assess the antioxidant potential of this compound.
Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity and Oxidative Stress
CCl₄ is a well-known hepatotoxin that induces oxidative stress through the formation of reactive free radicals, leading to lipid peroxidation and liver damage.[17][18][19][20][21]
-
Animals: Male Wistar rats or Swiss albino mice.
-
Grouping (n=6-8 per group):
-
Group I: Vehicle Control.
-
Group II: CCl₄ Control (e.g., 1 mL/kg, i.p., as a 1:1 mixture with olive oil).
-
Group III: Positive Control (e.g., Silymarin, 100 mg/kg, p.o.) + CCl₄.
-
Group IV-VI: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.) + CCl₄.
-
-
Procedure:
-
Pre-treat the animals with the vehicle, positive control, or test compound orally for 7-14 days.
-
On the last day of treatment, administer CCl₄ 1-2 hours after the final dose of the test compound.
-
24 hours after CCl₄ administration, euthanize the animals and collect blood and liver tissue.
-
-
Endpoints:
-
Serum levels of liver enzymes (ALT, AST).
-
Liver tissue levels of oxidative stress markers:
-
Malondialdehyde (MDA) as an index of lipid peroxidation.
-
Reduced glutathione (GSH) levels.
-
Superoxide dismutase (SOD) and catalase (CAT) activities.
-
-
Histopathological examination of the liver.
-
Streptozotocin (STZ)-Induced Diabetic Model of Oxidative Stress
STZ is a chemical that is toxic to the insulin-producing β-cells of the pancreas, leading to hyperglycemia and a state of systemic oxidative stress.[1][22][23][24][25]
-
Animals: Male Wistar rats.
-
Induction of Diabetes:
-
Administer a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg) dissolved in citrate buffer.
-
Confirm diabetes 72 hours later by measuring blood glucose levels (levels > 250 mg/dL are considered diabetic).
-
-
Grouping (n=6-8 per group):
-
Group I: Non-diabetic Control.
-
Group II: Diabetic Control.
-
Group III: Diabetic + Positive Control (e.g., Glibenclamide).
-
Group IV-VI: Diabetic + Test Compound (e.g., 10, 30, 100 mg/kg, p.o.).
-
-
Procedure:
-
Treat the animals with the respective compounds daily for 4-8 weeks.
-
Monitor blood glucose levels and body weight weekly.
-
At the end of the study, collect blood and tissues (pancreas, kidney, liver) for analysis.
-
-
Endpoints:
-
Blood glucose levels.
-
Serum insulin levels.
-
Oxidative stress markers in tissues (MDA, GSH, SOD, CAT).
-
Histopathology of the pancreas and kidney to assess tissue damage.[22]
-
Data Presentation and Interpretation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate methods, such as one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of less than 0.05 is generally considered statistically significant.
Conclusion
The protocols outlined in this application note provide a robust framework for the preclinical evaluation of the anti-inflammatory and antioxidant efficacy of this compound. A systematic and well-documented approach, starting with foundational pharmacokinetic and toxicological studies, followed by efficacy testing in relevant animal models, is essential for the successful development of this promising compound. The selection of these specific models is based on their high reproducibility and relevance to the potential mechanisms of action of indole derivatives.
References
-
The role of oxidative stress in streptozotocin-induced diabetic nephropathy in rats. PubMed. Available at: [Link]
-
Oxidative stress in experimental diabetes induced by streptozotocin. PubMed. Available at: [Link]
-
Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Journal of Molecular Sciences. Available at: [Link]
-
(a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. ResearchGate. Available at: [Link]
-
Evaluation of the Cellular and Animal Models for the Study of Antioxidant Activity: A Review. PubMed. Available at: [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. OUCi. Available at: [Link]
-
A Mouse Model of LPS-Induced Systemic Inflammation. Bio-protocol. Available at: [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. National Center for Biotechnology Information. Available at: [Link]
-
Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. Available at: [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]
-
Effects of known and potential antioxidants on animal models of pathological processes (diabetes, gastric lesions, allergic bronchospasm). PubMed. Available at: [Link]
-
LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. National Center for Biotechnology Information. Available at: [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]
-
Elucidation of Molecular Mechanisms of Streptozotocin-Induced Oxidative Stress, Apoptosis, and Mitochondrial Dysfunction in Rin-5F Pancreatic β-Cells. National Center for Biotechnology Information. Available at: [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. Available at: [Link]
-
Oxidative stress and inflammatory markers in streptozotocin-induced acute and subacute toxicity response. PubMed. Available at: [Link]
-
Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. Available at: [Link]
-
Reactive oxygen species (ROS) production in streptozotocin (STZ)-induced diabetes. ResearchGate. Available at: [Link]
-
LPS Model of Systemic Inflammation. Melior Discovery. Available at: [Link]
-
Murine Pharmacokinetic Studies. National Center for Biotechnology Information. Available at: [Link]
-
Preclinical Toxicology Considerations for a Successful IND Application. GVK BIO. Available at: [Link]
-
PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. Available at: [Link]
-
What is the best LPS-dose to induce chronic systemic inflammation to mice. ResearchGate. Available at: [Link]
-
4-OI Attenuates Carbon Tetrachloride-Induced Hepatic Injury via Regulating Oxidative Stress and the Inflammatory Response. Frontiers. Available at: [Link]
-
Potential role of different animal models for the evaluation of bioactive compounds. National Center for Biotechnology Information. Available at: [Link]
-
A single acute hepatotoxic dose of CCl4 causes oxidative stress in the rat brain. National Center for Biotechnology Information. Available at: [Link]
-
Regulatory Knowledge Guide for Small Molecules. National Institutes of Health. Available at: [Link]
-
How Reactive Oxygen Species Are Involved in Carbon Tetrachloride Toxicity. Azo Life Sciences. Available at: [Link]
-
Testing of antioxidant drugs in animals and humans. ResearchGate. Available at: [Link]
-
PRECLINICAL TOXICOLOGY. Pacific BioLabs. Available at: [Link]
-
Mitochondrial transplantation therapy inhibit carbon tetrachloride‐induced liver injury through scavenging free radicals and protecting hepatocytes. National Center for Biotechnology Information. Available at: [Link]
-
Protective Effects of Salidroside against Carbon Tetrachloride (CCl4)-Induced Liver Injury by Initiating Mitochondria to Resist Oxidative Stress in Mice. MDPI. Available at: [Link]
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- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
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- 6. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
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- 16. meliordiscovery.com [meliordiscovery.com]
- 17. Frontiers | 4-OI Attenuates Carbon Tetrachloride-Induced Hepatic Injury via Regulating Oxidative Stress and the Inflammatory Response [frontiersin.org]
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- 19. How Reactive Oxygen Species Are Involved in Carbon Tetrachloride Toxicity [eureka.patsnap.com]
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- 23. Elucidation of Molecular Mechanisms of Streptozotocin-Induced Oxidative Stress, Apoptosis, and Mitochondrial Dysfunction in Rin-5F Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Oxidative stress and inflammatory markers in streptozotocin-induced acute and subacute toxicity response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Derivatization of 5-Nitro-3-phenyl-1H-indole-2-carboxylic Acid for Enhanced Biological Activity
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Within this vast chemical space, the 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid scaffold represents a particularly promising starting point for drug discovery. The presence of the nitro group at the 5-position and the phenyl group at the 3-position creates a unique electronic and steric environment, offering multiple avenues for chemical modification to modulate pharmacological properties. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound to enhance its biological efficacy. We will delve into the rationale behind derivatization, provide detailed, field-proven protocols for key chemical transformations, and discuss the analytical methods for characterization, all grounded in established scientific principles.
Scientific Rationale for Derivatization
The primary motivation for derivatizing this compound lies in the systematic modification of its physicochemical properties to optimize its interaction with biological targets. The carboxylic acid moiety at the 2-position is a key handle for derivatization, allowing for the introduction of a wide range of functional groups.
Key Objectives of Derivatization:
-
Improved Potency: Modifications can enhance the binding affinity of the molecule to its biological target.
-
Enhanced Selectivity: Derivatization can steer the molecule to interact with a specific target, reducing off-target effects.
-
Increased Bioavailability: Altering lipophilicity and other properties can improve absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Reduced Toxicity: Chemical modifications can mitigate undesirable toxic effects.
Recent studies have highlighted the potential of 5-nitroindole derivatives as potent anticancer agents, with some compounds acting as c-Myc G-quadruplex binders.[1][2] Furthermore, indole-2-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase.[3][4] These findings provide a strong impetus for the exploration of novel derivatives of the this compound scaffold.
Strategic Derivatization Pathways
The derivatization of this compound can be systematically approached by targeting the carboxylic acid group and the indole nitrogen. The following diagram illustrates the primary synthetic routes:
Caption: Primary derivatization strategies for this compound.
Experimental Protocols
The following protocols are designed to be robust and reproducible. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Synthesis of Ester Derivatives via Acid-Catalyzed Esterification
This protocol describes a classic Fischer-Speier esterification, a reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.
Workflow:
Sources
- 1. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Fluorescent Labeling of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Small molecules are the cornerstone of modern drug discovery. The ability to visualize their localization, track their transport, and quantify their binding affinity within complex biological systems is paramount for accelerating therapeutic development.[1][2] 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid (NPI) represents a scaffold of interest, with related nitroindole structures showing potential as binders for biological targets like G-quadruplexes.[3] Fluorescent labeling of such molecules transforms them into powerful probes for a wide array of applications, including high-content imaging, flow cytometry, and real-time binding assays.[4][] This guide provides a detailed, field-tested protocol for the covalent conjugation of an amine-reactive fluorescent dye to the carboxylic acid moiety of NPI. We will delve into the principles of carbodiimide chemistry, provide step-by-step experimental procedures for conjugation and purification, and discuss critical characterization methods to validate the final product.
Scientific Principle: Amide Bond Formation via Carbodiimide Chemistry
The most robust and widely adopted strategy for labeling carboxylic acids is through the formation of a stable amide bond with a primary amine.[6] This process, however, requires the activation of the carboxyl group, which is otherwise a poor electrophile. The method of choice is carbodiimide-mediated coupling, utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).
The reaction proceeds in two primary stages:
-
Activation: EDC reacts with the carboxylic acid on NPI to form a highly reactive but unstable O-acylisourea intermediate.[7]
-
Stabilization and Coupling: This intermediate is susceptible to hydrolysis, which would regenerate the original carboxylic acid. To mitigate this and improve reaction efficiency, N-hydroxysulfosuccinimide (Sulfo-NHS) is introduced. Sulfo-NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, semi-stable Sulfo-NHS ester. This new intermediate is significantly more resistant to hydrolysis in aqueous environments but highly reactive toward primary amines.[6] An amine-functionalized fluorophore then performs a nucleophilic attack on the Sulfo-NHS ester, forming a stable amide bond and releasing the Sulfo-NHS leaving group.
This two-step, one-pot reaction is highly efficient and is a cornerstone of modern bioconjugation.[8]
Caption: Reaction mechanism for EDC/Sulfo-NHS mediated labeling of NPI.
Materials and Reagents
| Reagent / Equipment | Recommended Supplier | Purpose |
| This compound (NPI) | Sigma-Aldrich, Santa Cruz | The molecule to be labeled.[9][10] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Thermo Fisher Scientific | Activates the carboxylic acid group.[7] |
| Sulfo-NHS (N-Hydroxysulfosuccinimide) | Thermo Fisher Scientific | Stabilizes the activated intermediate. |
| Amine-Reactive Fluorescent Dye | Invitrogen, Dyomics | e.g., Alexa Fluor™ 488 Cadaverine, DyLight™ 550 Amine. |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | Reaction solvent. |
| 0.1 M MES Buffer, pH 6.0 | Lab-prepared | Reaction buffer to optimize EDC chemistry. |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Organic base to neutralize amine salts. |
| Reverse-Phase HPLC (RP-HPLC) System | Waters, Agilent | Purification of the final conjugate. |
| C18 HPLC Column | Phenomenex, Waters | Stationary phase for purification. |
| Mass Spectrometer (LC-MS or MALDI-TOF) | Sciex, Bruker | Characterization and confirmation of molecular weight. |
| UV-Vis & Fluorescence Spectrophotometer | Agilent, Horiba | Spectroscopic characterization. |
Detailed Experimental Protocols
Rationale for Solvent Choice: NPI has limited aqueous solubility.[11] Anhydrous DMF is an excellent solvent for both NPI and the coupling reagents. The reaction can be performed in pure DMF or a mixture with an aqueous buffer like MES, which is optimal for EDC/NHS chemistry (pH 4.5-7.2).
Protocol 3.1: Preparation and Activation of NPI
-
Prepare NPI Stock: Dissolve 5 mg of NPI (MW: 282.25 g/mol ) in 1 mL of anhydrous DMF to make a ~17.7 mM stock solution. Causality: Working with stock solutions allows for precise molar additions.
-
Reaction Setup: In a microfuge tube, add 100 µL of the NPI stock solution (1.77 µmol).
-
Prepare EDC/Sulfo-NHS: Immediately before use, dissolve EDC and Sulfo-NHS in anhydrous DMF or 0.1 M MES buffer (pH 6.0) to a concentration of 10 mg/mL. Causality: Freshly prepared solutions are critical as EDC is moisture-sensitive and can hydrolyze.
-
Activation: Add a 1.5 molar excess of EDC (approx. 5 µL of 10 mg/mL solution) and a 3 molar excess of Sulfo-NHS (approx. 15 µL of 10 mg/mL solution) to the NPI solution.
-
Incubate: Mix well and let the activation reaction proceed for 15-20 minutes at room temperature. Causality: This allows for the efficient formation of the semi-stable NPI-Sulfo-NHS ester.
Protocol 3.2: Conjugation with Amine-Reactive Fluorophore
-
Prepare Dye Stock: Dissolve the amine-reactive fluorophore in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Add Dye: Add a 1.2 molar excess of the amine-reactive dye (approx. 212 µL of a 10 mM solution if the dye MW is ~500 g/mol , adjust based on actual MW) to the activated NPI mixture. If the amine dye is a hydrochloride salt, add 1-2 equivalents of a non-nucleophilic base like DIPEA to deprotonate the amine, making it a better nucleophile.
-
Incubate: Allow the conjugation reaction to proceed for 2-4 hours at room temperature, protected from light. The reaction can also be left overnight at 4°C. Causality: Protecting from light is crucial to prevent photobleaching of the fluorophore.
Protocol 3.3: Purification by RP-HPLC
-
Sample Preparation: Dilute the reaction mixture with 200-500 µL of the initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 30 minutes is a good starting point.
-
Detection: Monitor at two wavelengths: one near the absorbance maximum of NPI (~322 nm for 5-nitroindole)[12] and one at the absorbance maximum of the chosen fluorophore.
-
-
Fraction Collection: The desired conjugate should be more hydrophobic than the unreacted dye and NPI, and thus will elute later. Collect the peak corresponding to the labeled product.
-
Solvent Removal: Lyophilize or use a centrifugal evaporator to remove the HPLC solvents from the collected fractions.
Protocol 3.4: Characterization of the Conjugate
-
Mass Spectrometry: Re-dissolve the purified product and analyze via LC-MS or direct infusion ESI-MS. Confirm that the observed molecular weight matches the calculated mass of the NPI-fluorophore conjugate.
-
Spectroscopic Analysis:
-
Absorbance: Measure the absorbance spectrum of the purified conjugate. The spectrum should show characteristic peaks for both the NPI moiety and the fluorophore.
-
Fluorescence: Excite the sample at the fluorophore's excitation maximum and record the emission spectrum. Confirm that the emission profile matches that of the fluorophore.
-
Caption: High-level experimental workflow for fluorescent labeling of NPI.
Expected Results & Troubleshooting
The successful synthesis will yield a purified product with confirmed mass and dual-spectral properties.
| Compound | Calculated MW (Da) | Expected Absorbance Max (nm) | Expected Emission Max (nm) |
| NPI | 282.25 | ~322[12] | (Typically non-fluorescent or weak) |
| Alexa Fluor™ 488 Cadaverine | ~390.43 | 494 | 519 |
| NPI-AF488 Conjugate (Expected) | ~654.67 | ~322 and 494 | ~519 |
Potential Challenges:
-
Low Yield: This could be due to hydrolysis of the EDC or the O-acylisourea intermediate. Ensure all reagents and solvents are anhydrous and that EDC/Sulfo-NHS solutions are made fresh.
-
Fluorescence Quenching: The nitro group on the indole is a strong electron-withdrawing group and has the potential to quench the fluorescence of the attached dye.[13] This effect is distance-dependent. It is advisable to test dyes with longer emission wavelengths (red-shifted dyes), as they are sometimes less susceptible to quenching.
-
Multiple Peaks in HPLC: This may indicate side reactions or instability. Ensure the pH of the reaction is controlled and that the fluorophore used has a single primary amine.
References
-
New Small Molecule Fluorescent Probes for G protein-coupled Receptors: Valuable Tools for Drug Discovery. Taylor & Francis Online. [Link]
-
How Fluorescent Probes Can Enhance Drug Delivery. Drug Discovery And Development. [Link]
-
Transient spectroscopic insights into nitroindole's T1 state: Elucidating its intermediates and unique photochemical properties. PubMed. [Link]
-
Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Publications. [Link]
-
Small-molecule fluorescent probes and their design. RSC Publishing. [Link]
-
Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. MDPI. [Link]
-
Examples of reactions used for conjugation to carboxylic acids. ResearchGate. [Link]
-
Solution-Phase Bioconjugate Synthesis Using Protected Oligonucleotides Containing 3'-Alkyl Carboxylic Acids. ACS Publications. [Link]
-
Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. eScholarship.org. [Link]
-
Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Bio-Synthesis. [Link]
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central. [Link]
-
Mass spectral studies of nitroindole compounds. TSI Journals. [Link]
-
Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid. ResearchGate. [Link]
-
This compound | C15H10N2O4. PubChem. [Link]
-
5-Nitro-1H-indole-3-carboxylic acid. ChemBK. [Link]
-
Structure−Property Relationships of Near-Infrared Cyanine Dyes. ACS Publications. [Link]
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- 2. How Fluorescent Probes Can Enhance Drug Delivery | Drug Discovery And Development [labroots.com]
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- 7. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules [biosyn.com]
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- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. This compound | C15H10N2O4 | CID 700784 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Solubility Troubleshooting for 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid. This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with this compound in biological assays. Low aqueous solubility is a common hurdle that can lead to underestimated compound activity, poor data reproducibility, and inaccurate structure-activity relationships (SAR).[1][2][3] This guide is structured to help you diagnose the problem and implement a systematic, validated solution.
Understanding the Molecule: this compound
Before troubleshooting, it's crucial to understand the physicochemical properties of your compound. The structure of this compound includes several features that contribute to its low aqueous solubility:
-
Hydrophobic Core: The phenyl and indole ring systems are large, rigid, and hydrophobic, which limits interaction with water.
-
Nitro Group: The nitro group adds polarity but does not significantly enhance water solubility.
-
Carboxylic Acid Group: This is the key to improving solubility. As a weak acid, this group can be deprotonated to form a charged carboxylate salt (R-COO⁻).[4] This ionized form is significantly more soluble in aqueous media than the neutral form (R-COOH).[5][6]
PubChem lists an experimental aqueous solubility of >42.3 µg/mL at pH 7.4, which is relatively low for many biological assays requiring micromolar concentrations.[7]
Part 1: Frequently Asked Questions & First-Line Troubleshooting
This section addresses the most common initial hurdles researchers face.
Q1: My compound won't fully dissolve in 100% DMSO to create a concentrated stock solution. What should I do?
While DMSO is a powerful solvent, some compounds can have limited solubility even in neat DMSO, especially at high concentrations (e.g., >10-20 mM).[1][3] This can be due to the compound's high crystal lattice energy.
Troubleshooting Steps:
-
Confirm Purity: Ensure the solid material is of high purity, as impurities can sometimes reduce solubility.
-
Use Anhydrous DMSO: DMSO is highly hygroscopic. Water absorbed from the atmosphere can significantly reduce its solvating power for hydrophobic compounds.[8] Use fresh, sealed, anhydrous DMSO for stock preparation.
-
Gentle Warming: Warm the solution in a water bath at 37°C for 10-15 minutes. Do not overheat, as this can degrade the compound.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes. This uses energy to break up the crystal lattice and can aid dissolution.[2]
-
Lower Stock Concentration: If the above steps fail, the simplest solution is to prepare a stock at a lower, fully soluble concentration (e.g., 10 mM instead of 30 mM).
Q2: My compound dissolves perfectly in DMSO, but a precipitate forms immediately when I dilute it into my aqueous cell culture media or assay buffer. Why?
This is a classic sign of a compound "crashing out" of solution. The final concentration of DMSO in your assay is too low to maintain the solubility of your hydrophobic compound.[9] Many compounds that are stable in 100% DMSO will precipitate when the DMSO concentration drops below a certain threshold upon dilution into an aqueous buffer.[10]
Troubleshooting Steps:
-
Calculate Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, ideally ≤0.5%, and almost always <1%.[11][12] High concentrations of DMSO can be directly toxic to cells or interfere with enzyme activity.[13][14]
-
Optimize Dilution Protocol: Instead of a single large dilution, perform a serial dilution in DMSO first, and then add the final, highest-concentration DMSO stock to the assay medium. This can sometimes prevent immediate precipitation.[9]
-
Vortex During Addition: When adding the DMSO stock to the aqueous buffer, vortex or pipette mix the solution immediately and vigorously to ensure rapid dispersion. This can prevent localized high concentrations of the compound that initiate precipitation.
| Assay Type | Typical Final DMSO Concentration Limit | Rationale |
| Cell-based Assays (General) | 0.1% - 0.5% | To avoid cytotoxicity and off-target effects.[14] |
| Enzyme Inhibition Assays | < 1% | Higher concentrations can denature proteins or directly inhibit enzyme activity.[13] |
| High-Throughput Screening (HTS) | 0.5% - 1% | A balance between compound solubility and assay interference. |
If precipitation persists even with an optimized DMSO concentration, you must move to more advanced solubilization strategies.
Part 2: A Systematic Approach to Solubility Enhancement
When DMSO alone is insufficient, a systematic approach is necessary. The presence of the carboxylic acid group makes pH adjustment the most logical first step. If that is not feasible or sufficient, co-solvents or cyclodextrins should be explored.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Q3: How do I use pH to increase the solubility of this compound?
This is the most direct method for this specific molecule. By raising the pH of the stock solution, you deprotonate the carboxylic acid, converting it to the much more water-soluble carboxylate salt.[5][6][]
Protocol: pH-Adjusted Stock Solution Preparation
-
Prepare a 10 mM stock of 1N NaOH.
-
Weigh Compound: Weigh out the required amount of this compound (MW: 282.25 g/mol ).[7]
-
Initial Dissolution: Add a small volume of DMSO or ethanol (e.g., 5-10% of the final stock volume) to wet the compound.
-
Add Base: Add 1.0 equivalent of 1N NaOH dropwise while vortexing. For example, for 2.82 mg of compound (10 µmol), add 10 µL of 1N NaOH (10 µmol). The solution should clarify as the soluble salt forms.
-
Adjust Final Volume: Bring the solution to the final desired stock concentration (e.g., 10 mM) with sterile, nuclease-free water.
-
Final pH Check: The pH of this stock will be basic. When you dilute this stock into your final assay buffer (which is typically buffered around pH 7.4), the buffer should have sufficient capacity to bring the final pH back to the desired physiological range. Always measure the pH of your final assay medium after adding the compound to confirm it has not changed significantly.
Critical Consideration: Ensure your assay's biological activity is not sensitive to the minor pH shift or the resulting salt concentration. A vehicle control using the exact same NaOH concentration is mandatory.
Q4: What are co-solvents, and how can they help if pH adjustment is not an option?
Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[][16] They essentially make the water "more friendly" to hydrophobic molecules.
Common Co-solvents for Biological Assays
| Co-solvent | Typical Final Concentration Limit | Notes |
| Ethanol | 0.5% - 1% | Can cause protein precipitation at higher concentrations.[17] |
| Polyethylene Glycol 400 (PEG 400) | 1% - 5% | Generally well-tolerated by cells; can be viscous.[][18] |
| Propylene Glycol (PG) | 1% - 5% | Similar to PEG 400, widely used in formulations.[17] |
Protocol: Testing Co-solvents
-
Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 20 mM).
-
Create intermediate stock solutions by diluting the DMSO stock into the chosen co-solvent (e.g., create a 2 mM stock in 10% DMSO / 90% PEG 400).
-
Add this intermediate stock to your final assay buffer to reach the desired compound concentration, ensuring the final co-solvent and DMSO concentrations are within acceptable limits.
-
Crucially, you must run a vehicle control containing the same final concentrations of DMSO and the co-solvent to check for any effects on the assay readout.[19]
Q5: When should I consider using cyclodextrins?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20][21] They act as "molecular buckets" to encapsulate the hydrophobic drug molecule, forming an inclusion complex that is water-soluble.[22][23][] This is an excellent option when pH adjustment and co-solvents fail or are incompatible with the assay. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.
Protocol: Cyclodextrin Complexation
-
Prepare a Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your assay buffer. Warming may be required to fully dissolve it.
-
Add Compound: Add your compound (either as a solid or from a minimal volume of DMSO stock) to the HP-β-CD solution.
-
Incubate: Shake or stir the mixture at room temperature or 37°C for 1-24 hours to allow for complex formation.
-
Filter (Optional): Centrifuge or filter the solution through a 0.22 µm filter to remove any remaining undissolved compound. The filtrate now contains the soluble compound-cyclodextrin complex.
-
Determine Concentration: The concentration of the solubilized compound should be experimentally determined via HPLC-UV or a similar method.
-
Vehicle Control: The vehicle control for this experiment must be the assay buffer containing the identical concentration of HP-β-CD used to dissolve the compound, as cyclodextrins themselves can sometimes have biological effects.[11]
Part 3: Validation and Best Practices
Q6: How do I design a proper vehicle control to ensure my solubilization method is not creating artifacts?
This is the most critical step for data integrity.[19] The vehicle control must contain every excipient (solvent, base, cyclodextrin, etc.) that your test compound is dissolved in, at the exact same final concentration in the assay.
Example:
-
Test Sample: 10 µM compound (from a 10 mM stock in 10% DMSO/90% PEG 400). Final concentrations: 0.1% DMSO, 0.9% PEG 400.
-
Vehicle Control: An identical volume of the 10% DMSO/90% PEG 400 mixture (without the compound) added to the assay. Final concentrations: 0.1% DMSO, 0.9% PEG 400.
-
Untreated Control: An identical volume of assay buffer.
The result from the "Test Sample" should be compared to the "Vehicle Control," not the "Untreated Control," to determine the true effect of the compound.
Q7: What is the best practice for preparing and handling stock solutions to prevent future problems?
Proper handling of stock solutions prevents issues like precipitation upon storage and freeze-thaw cycles.[25][26]
Caption: Best-practice workflow for stock solution preparation and handling.
Following this workflow minimizes water absorption and avoids repeated freeze-thaw cycles, which are a major cause of compound precipitation from DMSO stocks over time.[8]
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 6. PH adjustment: Significance and symbolism [wisdomlib.org]
- 7. This compound | C15H10N2O4 | CID 700784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ziath.com [ziath.com]
- 9. researchgate.net [researchgate.net]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
- 14. researchgate.net [researchgate.net]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 18. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. humapub.com [humapub.com]
- 23. touroscholar.touro.edu [touroscholar.touro.edu]
- 25. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 26. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals encountering challenges in this multi-step synthesis. We will address common side reactions, yield issues, and purification difficulties in a practical, question-and-answer format, grounded in mechanistic principles.
The synthesis of this highly functionalized indole typically proceeds via a Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed Fischer indole cyclization. The presence of a strong electron-withdrawing nitro group introduces specific challenges that require careful optimization to mitigate side reactions.
Frequently Asked Questions (FAQs)
Q1: My overall yield is extremely low after the final step. What are the most critical points to check?
A: Low overall yield is a common issue stemming from cumulative losses. The two most critical steps to investigate are:
-
Fischer Indole Cyclization: This is often the lowest-yielding step. The electron-withdrawing nitro group deactivates the aryl ring, making the key[1][1]-sigmatropic rearrangement difficult and promoting side reactions like N-N bond cleavage.[2]
-
Product Decarboxylation: The indole-2-carboxylic acid product is prone to decarboxylation, especially when heated under acidic or basic conditions during workup, or during purification.[3][4][5]
Focus your initial troubleshooting on optimizing the cyclization catalyst and temperature, and then ensure your workup and purification protocols are sufficiently mild to prevent loss of the carboxyl group.
Q2: I'm observing significant charring and a dark, tarry substance in my Fischer cyclization reaction. What causes this and how can it be prevented?
A: Tar formation is typically caused by the use of overly harsh acidic conditions (e.g., concentrated sulfuric or hydrochloric acid) and/or high temperatures. These conditions can lead to polymerization and decomposition of the starting hydrazone and the indole product.
Preventative Measures:
-
Use a Milder Catalyst: Switch from strong Brønsted acids to Lewis acids like zinc chloride (ZnCl₂) or polyphosphoric acid (PPA), which often promote cyclization at lower temperatures with cleaner results.[6][7]
-
Optimize Temperature: Run small-scale trials to find the minimum temperature required for cyclization. For many Fischer syntheses, temperatures between 80-120°C are sufficient.
-
Ensure Dry Conditions: Water can interfere with Lewis acid catalysts and promote side reactions. Use anhydrous solvents and reagents.
Q3: My final product appears pure by ¹H NMR, but the mass spectrum shows the mass of the decarboxylated product. What is happening?
A: This indicates that decarboxylation is occurring either during the workup or, very commonly, in the mass spectrometer's injection port, especially if using techniques that involve heating (like Gas Chromatography-Mass Spectrometry). Indole-2-carboxylic acids are thermally labile.[3][5]
Troubleshooting Steps:
-
Confirm with a "Soft" Ionization Technique: Use Electrospray Ionization (ESI) or Chemical Ionization (CI) mass spectrometry, which are less likely to cause thermal decomposition compared to Electron Impact (EI).
-
Modify Workup: Avoid prolonged heating during solvent evaporation. Use a rotary evaporator at a moderate temperature (<40°C).
-
Avoid Heating During Purification: Do not use heat for recrystallization unless absolutely necessary, and if so, use the minimum temperature and time required. For chromatography, use neutral-packed columns and avoid prolonged exposure.
Troubleshooting Guide: A Step-by-Step Analysis
This section provides a detailed breakdown of potential issues at each stage of the synthesis.
Workflow: Synthesis of this compound
Stage 1: Diazotization & Japp-Klingemann Reaction
Problem 1.1: Low yield of the intermediate hydrazone. My reaction mixture is a deep red/orange color that fails to convert to the expected yellow hydrazone precipitate.
-
Plausible Causes: The deep color suggests the formation of a stable azo compound, which is an intermediate in the Japp-Klingemann reaction.[8][9] Its failure to convert to the hydrazone can be due to incorrect pH, insufficient reaction time, or low temperature. Conventional Japp-Klingemann conditions can sometimes fail, leading to stable azo compounds instead of the desired hydrazones, especially if the subsequent hydrolysis and decarboxylation steps of the mechanism are inhibited.[1]
-
Troubleshooting Steps:
-
pH Control: The reaction is highly pH-sensitive. Ensure the solution is buffered, typically with sodium acetate, to maintain a weakly acidic to neutral pH (4-6). If the medium is too acidic, the initial coupling is slow. If too basic, the diazonium salt can decompose.
-
Temperature Adjustment: While the initial diazonium coupling is done at low temperatures (0-5°C), the subsequent conversion to the hydrazone may require gentle warming. After the initial coupling, allow the reaction to stir at room temperature for several hours or warm gently to 30-40°C.
-
Monitor by TLC: Track the disappearance of the starting β-ketoester and the formation of the hydrazone. The azo intermediate and final hydrazone should have different Rf values.
-
Stage 2: Fischer Indole Cyclization
Problem 2.1: The cyclization fails completely. I recover unreacted hydrazone or identify 4-nitroaniline as a major byproduct.
-
Plausible Causes: This is a classic failure mode for the Fischer indole synthesis, particularly with electron-deficient hydrazones.[2] The strong acid required for the reaction can catalyze the cleavage of the weak N-N bond in the protonated hydrazone intermediate, competing directly with the desired[1][1]-sigmatropic rearrangement. The presence of the electron-withdrawing nitro group exacerbates this by destabilizing the key intermediates required for cyclization.
-
Troubleshooting Steps:
-
Change the Acid Catalyst: This is the most critical variable. Brønsted acids can be too harsh. Experiment with different catalysts according to the table below. Polyphosphoric acid (PPA) is often an excellent choice as it acts as both a catalyst and a solvent/dehydrating agent.[6][7]
-
Solvent Choice: The choice of solvent can influence catalyst efficacy. High-boiling point solvents like toluene, xylene, or acetic acid are common. For PPA, no other solvent is needed.
-
One-Pot Approach: Sometimes, generating the hydrazone in situ and immediately proceeding with the Fischer cyclization without isolating the intermediate can give better yields by minimizing handling and decomposition of the sensitive hydrazone.[1][6]
-
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| H₂SO₄ / HCl | Acetic Acid, 80-110°C | Inexpensive, common | Often too harsh, promotes N-N cleavage and tarring |
| Polyphosphoric Acid (PPA) | Neat, 80-120°C | Effective for deactivated substrates, dehydrating | Viscous, workup can be difficult |
| Zinc Chloride (ZnCl₂) | Toluene or Acetic Acid, 100-140°C | Milder Lewis acid, good for sensitive substrates | Must be anhydrous, can be hygroscopic |
| Boron Trifluoride (BF₃) | Acetic Acid, 80-100°C | Effective Lewis acid | Gaseous reagent, requires special handling |
Table 1. Comparison of Acid Catalysts for Fischer Indole Cyclization.
Mechanism: Desired Cyclization vs. N-N Cleavage
Sources
- 1. researchgate.net [researchgate.net]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 9. Japp-Klingemann_reaction [chemeurope.com]
Technical Support Center: Purification of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid
Welcome to the technical support center for 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this compound. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.
Purification Strategy Overview
The purification of this compound (MW: 282.25 g/mol )[1][2] presents a unique set of challenges primarily stemming from impurities generated during its synthesis. The presence of a carboxylic acid, a nitro group, and an indole core dictates the purification approach. Key impurities often include unreacted starting materials, isomeric byproducts (e.g., undesired regioisomers of nitration), and colored degradation products.[3][4]
A robust purification strategy is typically multi-step, leveraging the compound's acidic nature and polarity. The logical workflow involves an initial acid-base extraction to remove neutral and basic impurities, followed by recrystallization or column chromatography to achieve high purity.
Caption: Purification decision workflow for this compound.
Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a question-and-answer format.
Question 1: My isolated product is a persistent yellow or brownish color. What causes this and how can I fix it?
Answer: This is a common issue with nitroaromatic compounds. The color can arise from several sources:
-
Intrinsic Color: The molecule itself has chromophores (nitro group, extended conjugation) that absorb light, giving it an inherent yellow color.
-
Oxidative Byproducts: The indole ring can be sensitive to oxidation, especially under harsh reaction conditions, leading to highly colored impurities.[5]
-
Residual Reagents: If synthesis involved reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), residual colored byproducts can be a major issue.[3]
Solutions:
-
Aqueous Bicarbonate Wash: Before any other purification, dissolve the crude product in an organic solvent (like ethyl acetate) and wash it thoroughly with a saturated aqueous solution of sodium bicarbonate. This will remove acidic impurities and can help reduce color.[3]
-
Activated Carbon (Charcoal) Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated carbon. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a pad of celite to remove the carbon. This is highly effective at adsorbing colored impurities. Caution: Using too much carbon can lead to significant product loss.
-
Column Chromatography: This is the most definitive method. A silica gel column using a gradient elution, for example, from dichloromethane (DCM) to 5% methanol in DCM, can effectively separate the target compound from more polar, colored impurities.[6][7]
Question 2: I am having difficulty removing an impurity with a very similar TLC Rf value to my product. How can I improve separation?
Answer: This often points to the presence of an isomeric byproduct, a common challenge in the synthesis of substituted indoles.[3] For instance, nitration of the indole precursor might yield a mixture of 5-nitro and other positional isomers (e.g., 6-nitro).
Solutions:
-
pH-Dependent Separation: Leverage the carboxylic acid functionality. Some isomers of nitroindole carboxylic acids exhibit different solubilities at specific pH ranges. A carefully controlled fractional extraction by slowly adjusting the pH of the aqueous solution can selectively precipitate one isomer before the other.[3]
-
Optimize Chromatography:
-
Solvent System: Don't rely on just one solvent system. If a hexane/ethyl acetate system fails, try a different combination with different selectivities, such as dichloromethane/methanol or toluene/acetone.
-
Column Dimensions: Use a longer, narrower column for higher resolution.
-
Loading Technique: Ensure the crude product is loaded onto the column in a minimal volume of solvent to start with a tight band.
-
-
Recrystallization Solvent Screening: A different recrystallization solvent may leave the isomeric impurity in the mother liquor or crystallize it out preferentially. Test a range of solvents on a small scale (see table below).
Question 3: My yield is very low after recrystallization. What am I doing wrong?
Answer: Low recovery is typically a solubility issue. The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[8]
Possible Causes and Solutions:
-
Incorrect Solvent Choice: Your compound may be too soluble in the chosen solvent even when cold.
-
Solution: Perform a solvent screen. Use the table below as a starting point. A good technique is to use a solvent pair, such as ethanol/water or ethyl acetate/hexane. Dissolve the compound in the "good" solvent (e.g., ethanol) while hot, and then add the "poor" solvent (e.g., water) dropwise until turbidity persists. Reheat to clarify and then allow to cool slowly.
-
-
Excessive Solvent Volume: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution: Use only the minimum amount of hot solvent required to fully dissolve the compound. Add the solvent in small portions to the heated crude product until a clear solution is achieved.
-
-
Cooling Too Quickly: Rapid cooling (e.g., plunging in an ice bath) leads to the formation of small, often impure crystals and can trap solvent.
-
Solution: Allow the flask to cool slowly to room temperature first, which encourages the formation of larger, purer crystals. Once it has reached room temperature, then place it in an ice bath to maximize precipitation.
-
| Solvent System | Boiling Point (°C) | Rationale & Expected Solubility |
| Ethanol / Water | 78-100 | Good for polar compounds. Dissolve in hot ethanol, add hot water until cloudy, clarify with a few drops of ethanol, then cool. |
| Ethyl Acetate | 77 | A moderately polar solvent, often effective for carboxylic acids. Good solubility when hot, lower when cold. |
| Isopropyl Alcohol | 82 | Similar to ethanol, but its higher boiling point can sometimes improve solubility of stubborn compounds. |
| Methanol | 65 | A very polar solvent. May be too good a solvent, but worth screening. |
| Toluene / Ethyl Acetate | 77-111 | A less polar system. Dissolve in a hot mixture; the toluene can help exclude highly polar impurities. |
Question 4: I suspect my compound is decarboxylating during purification. Is this possible?
Answer: Yes, indole-2-carboxylic acids are known to be susceptible to decarboxylation, especially at elevated temperatures.[3] This is a critical consideration during purification.
Preventative Measures:
-
Avoid High Temperatures: When performing recrystallization, avoid using very high-boiling solvents (e.g., DMF, quinoline) unless absolutely necessary. Do not heat the solution for prolonged periods.
-
Use Moderate Heat: When removing solvent on a rotary evaporator, use a water bath temperature of 40-50°C.
-
Check for Byproducts: The decarboxylated byproduct (5-Nitro-3-phenyl-1H-indole) will be more non-polar than your desired product. This can be easily checked by TLC or HPLC analysis of your crude and purified materials.
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolve the crude solid (1.0 eq) in a suitable organic solvent like ethyl acetate (EtOAc) (approx. 10-15 mL per gram of crude).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 10 mL per gram). Combine the aqueous layers.
-
Expert Insight: This step transfers your acidic product into the aqueous layer as its sodium salt, leaving neutral impurities in the organic layer.
-
-
Back-extract the combined aqueous layers with EtOAc (1 x 10 mL per gram) to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify it by adding 1M hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2-3.
-
A precipitate should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum.
Protocol 2: Recrystallization from an Ethanol/Water System
-
Place the crude, dried solid from the acid-base extraction into an Erlenmeyer flask with a stir bar.
-
Add the minimum volume of hot ethanol required to just dissolve the solid. Keep the solution on a hot plate at a temperature just below the boiling point of ethanol.
-
Once dissolved, add hot deionized water dropwise until the solution becomes faintly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 1 hour.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and then dry under high vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing purified this compound? A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark environment.[5] Refrigeration (2-8°C) is recommended. For maximum stability, consider flushing the container with an inert gas like argon or nitrogen before sealing.
Q2: What analytical methods are best for assessing the final purity? A2: A combination of techniques is ideal.
-
HPLC: A reverse-phase HPLC method is excellent for quantitative purity analysis and detecting minor impurities.[9][10]
-
¹H NMR: This will confirm the structure and identify any proton-containing impurities.
-
Melting Point: A sharp melting point range is a good indicator of high purity. Compare your result to the literature value.
Q3: Is this compound soluble in common solvents for biological assays like DMSO? A3: Yes, like many carboxylic acids used in drug discovery, it is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For preparing stock solutions, use high-purity, anhydrous solvents.[5]
Q4: Can I use silica gel for chromatography, or will the acidic proton cause issues? A4: Standard silica gel is acidic and generally compatible with carboxylic acids. However, strong binding or "tailing" on the column can sometimes occur. If this is observed, you can add a small amount of acetic acid or formic acid (0.1-1%) to the eluent. This suppresses the deprotonation of your carboxylic acid on the silica surface, leading to sharper peaks and better separation.
References
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
5-Nitro-1H-indole-3-carboxylic acid. ChemBK. [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]
-
Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. ResearchGate. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. [Link]
- Process for purification of carboxylic acids.
- Synthetic method of indole-2-carboxylic acid.
- The preparation method of 5-nitroindole-2-carboxylic acid.
-
Nitrilation of Carboxylic Acids by PIII/PV Catalysis. The Royal Society of Chemistry. [Link]
-
1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses Procedure. [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC Using Refractive Index Detector. Scribd. [Link]
-
Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]
Sources
- 1. This compound | C15H10N2O4 | CID 700784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. scribd.com [scribd.com]
Technical Support Center: Synthesis of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-nitro-3-phenyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who may be encountering challenges, particularly poor yields, in this multi-step synthesis. We will move beyond simple procedural outlines to explore the underlying chemical principles, troubleshoot common failure points, and provide optimized protocols grounded in established literature.
The synthesis of this valuable indole derivative is typically achieved via a three-stage process: (1) Formation of a key phenylhydrazone intermediate from 4-nitroaniline and ethyl benzoylacetate via the Japp-Klingemann reaction; (2) Acid-catalyzed cyclization of the hydrazone to the indole core using the Fischer indole synthesis; and (3) Saponification of the resulting ester to the final carboxylic acid. Each of these stages presents unique challenges that can significantly impact the overall yield.
Part 1: Troubleshooting Guide - Diagnosing and Solving Low Yield
This section addresses the most common issues encountered during the synthesis in a question-and-answer format, providing both diagnostic insights and corrective actions.
Section A: Issues in the Japp-Klingemann Reaction (Hydrazone Formation)
Question 1: My initial coupling reaction is sluggish, and the yield of the phenylhydrazone intermediate is very low. What are the likely causes?
Answer: A low yield in the Japp-Klingemann reaction typically points to one of three critical areas: the stability of your diazonium salt, the pH of the coupling medium, or the reactivity of your β-ketoester.
-
Diazonium Salt Instability: The diazonium salt of 4-nitroaniline is relatively stable but must be prepared at low temperatures (0-5 °C) and used immediately. An increase in temperature can lead to decomposition and the formation of unwanted phenolic byproducts. Always ensure your ice bath is well-maintained throughout the diazotization and coupling steps.
-
Incorrect pH: The Japp-Klingemann reaction is highly pH-sensitive. The reaction requires a basic medium to deprotonate the β-ketoester (ethyl benzoylacetate) into its nucleophilic enolate form. However, if the pH is too high, it can accelerate the decomposition of the diazonium salt. The standard practice is to use a buffered solution, typically aqueous sodium acetate, to maintain a mildly acidic to neutral pH (around 5-7), which is sufficient to facilitate enolate formation without destroying the diazonium salt.[1]
-
Purity of Starting Materials: Ensure your 4-nitroaniline is pure and that the ethyl benzoylacetate has not undergone self-condensation upon storage.
Question 2: Instead of the expected yellow/orange hydrazone, I've isolated a different, deeply colored solid. What happened?
Answer: You have likely isolated the kinetically favored but undesired azo-compound intermediate. The mechanism of the Japp-Klingemann reaction involves the initial formation of an azo compound, which then undergoes hydrolysis and rearrangement to the thermodynamically stable hydrazone.[2][3] In some cases, particularly if the reaction conditions are not optimal (e.g., incorrect pH, low temperature), this azo intermediate can precipitate from the solution before it has a chance to convert.[1]
-
Corrective Action: Try increasing the reaction temperature slightly (e.g., to room temperature) after the initial coupling at 0-5 °C or adjusting the pH. In some cases, allowing the reaction to stir for a longer period can facilitate the conversion to the desired hydrazone.
Section B: Challenges in the Fischer Indole Cyclization
Question 3: The acid-catalyzed cyclization of my hydrazone intermediate results in significant charring and a very low yield of the indole ester. How can I prevent this?
Answer: This is a classic issue in Fischer indole synthesis, especially with sensitive substrates. The problem lies with the choice of acid catalyst and temperature control.
-
Catalyst Choice: While strong Brønsted acids like sulfuric acid or hydrochloric acid can be used, they often lead to decomposition and sulfonation side reactions at the high temperatures required for cyclization.[4] Polyphosphoric acid (PPA) is a widely used and generally superior alternative as it acts as both a catalyst and a solvent, often allowing for lower reaction temperatures and cleaner reactions.[5][6] Lewis acids such as zinc chloride (ZnCl₂) are also effective and can be milder alternatives.[7]
-
Temperature and Reaction Time: The key is to find the minimum temperature required for cyclization. For PPA-catalyzed reactions, a temperature range of 85-115 °C for a short duration (20-60 minutes) is often sufficient.[5] Overheating or prolonged reaction times will invariably lead to decomposition. It is crucial to monitor the reaction by TLC to determine the point of maximum product formation before significant degradation occurs.
Question 4: My cyclization yield is low, but I don't see significant decomposition. Could there be other issues?
Answer: Yes. The electron-withdrawing nature of the nitro group on the phenylhydrazine ring deactivates it towards the electrophilic cyclization step of the Fischer synthesis, making the reaction inherently more difficult than with electron-neutral or electron-donating groups.
-
Purity of the Hydrazone: Impurities from the Japp-Klingemann step can interfere with the cyclization. Ensure your hydrazone is thoroughly washed and dried. Recrystallization may be necessary if it appears particularly impure.
-
Anhydrous Conditions: Water can interfere with catalysts like PPA and ZnCl₂. Ensure your glassware is dry and use anhydrous solvents if the protocol calls for them.
Section C: Problems with Ester Hydrolysis
Question 5: The final hydrolysis step to the carboxylic acid is incomplete, or my overall yield drops significantly at this last stage. What's going wrong?
Answer: This issue typically stems from either incomplete saponification or degradation of the indole product under the harsh reaction conditions.
-
Incomplete Reaction: The hydrolysis of the ethyl ester requires robust basic conditions. A common mistake is not using a sufficient excess of base (NaOH or KOH) or not allowing the reaction to proceed for long enough. Refluxing in an aqueous alcoholic solution (e.g., ethanol/water) for several hours (5-8 hours) is typically required to drive the reaction to completion.[5]
-
Product Degradation: The indole nucleus can be sensitive to strongly basic conditions, especially at high temperatures over long periods. More critically, the final product, an indole-2-carboxylic acid, is susceptible to decarboxylation (loss of CO₂) upon strong heating, especially under acidic conditions during workup.[8] After hydrolysis, ensure the acidification of the carboxylate salt is done cautiously in an ice bath to precipitate the product without promoting decarboxylation. Avoid boiling the acidic solution.
Part 2: Optimized Experimental Protocols
The following protocols are designed to maximize yield and purity based on established methodologies.
Protocol 1: Synthesis of Ethyl 2-(2-(4-nitrophenyl)hydrazono)-2-phenylacetate
-
Diazotization: Dissolve 4-nitroaniline (13.8 g, 0.1 mol) in a mixture of concentrated HCl (30 mL) and water (30 mL). Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring. Add a solution of sodium nitrite (7.0 g, 0.101 mol) in water (20 mL) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 20 minutes at this temperature.
-
Coupling: In a separate, larger beaker, dissolve ethyl benzoylacetate (19.2 g, 0.1 mol) and sodium acetate trihydrate (50 g) in ethanol (200 mL). Cool this solution to 0-5 °C.
-
Reaction: Add the cold diazonium salt solution from Step 1 to the ethyl benzoylacetate solution from Step 2 slowly over 30 minutes with continuous, vigorous stirring.
-
Isolation: Allow the reaction mixture to stir and slowly warm to room temperature over 2 hours. The yellow-orange phenylhydrazone product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the product under vacuum.
Protocol 2: Fischer Indole Cyclization to Ethyl 5-Nitro-3-phenyl-1H-indole-2-carboxylate
-
Setup: Place polyphosphoric acid (PPA) (approx. 150 g) in a three-necked flask equipped with a mechanical stirrer and a thermometer. Heat the PPA to 80 °C with stirring to ensure it is fluid.
-
Reaction: Add the dried phenylhydrazone from Protocol 1 (0.05 mol) to the hot PPA in portions, ensuring the temperature does not exceed 110 °C.
-
Monitoring: Once the addition is complete, maintain the temperature between 100-110 °C for 30-45 minutes. Monitor the reaction progress via TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Workup: Cool the reaction mixture to approximately 60 °C and pour it carefully onto a large volume of crushed ice with vigorous stirring. The crude indole ester will precipitate as a solid.
-
Purification: Filter the solid, wash extensively with water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid. Recrystallize the crude product from ethanol or toluene to obtain the pure ethyl ester.[5]
Protocol 3: Hydrolysis to this compound
-
Saponification: Suspend the ethyl ester from Protocol 2 (0.04 mol) in ethanol (150 mL). Add a solution of potassium hydroxide (10 g, excess) in water (25 mL).
-
Reaction: Heat the mixture to reflux and maintain for 5-8 hours until TLC analysis shows the complete disappearance of the starting ester.
-
Isolation: Cool the reaction mixture and reduce the volume on a rotary evaporator to remove most of the ethanol. Dilute the remaining aqueous solution with water (200 mL) and filter to remove any insoluble impurities.
-
Precipitation: Cool the clear filtrate in an ice bath and acidify slowly by adding 2M HCl dropwise with stirring until the pH is ~2. The carboxylic acid will precipitate.
-
Purification: Collect the solid product by filtration, wash with copious amounts of cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent like aqueous ethanol.
Part 3: Frequently Asked Questions (FAQs)
FAQ 1: Why is the Fischer indole synthesis often low-yielding with a nitro-substituted phenylhydrazine? The key step in the Fischer indole synthesis is a[1][1]-sigmatropic rearrangement, followed by an electrophilic attack to form the new C-C bond of the pyrrole ring.[4][7] An electron-withdrawing group like the nitro (-NO₂) group at the para-position (which becomes the 5-position of the indole) strongly deactivates the aromatic ring, making this intramolecular electrophilic substitution step significantly more difficult and requiring harsher conditions, which can in turn lead to lower yields and more side products.
FAQ 2: Can I perform the Japp-Klingemann and Fischer Indole steps in a one-pot procedure? While one-pot Fischer indole syntheses are known, they are generally not advisable for this specific substrate.[1] The optimal conditions for the Japp-Klingemann coupling (aqueous, buffered, low temperature) are fundamentally incompatible with the conditions for the Fischer cyclization (anhydrous, strong acid, high temperature). Isolating and purifying the hydrazone intermediate is a critical step to ensure a clean and efficient cyclization, ultimately leading to a higher overall yield.
FAQ 3: What are the pros and cons of different acid catalysts for the cyclization step?
| Catalyst | Pros | Cons |
| Polyphosphoric Acid (PPA) | Generally gives clean reactions and good yields; acts as both catalyst and solvent.[5] | Highly viscous, can be difficult to stir and work with; workup requires quenching on large amounts of ice. |
| Sulfuric Acid (H₂SO₄) | Inexpensive and readily available. | Can cause significant charring and sulfonation side-products; requires high temperatures.[4] |
| Zinc Chloride (ZnCl₂) | Milder Lewis acid catalyst, can lead to cleaner reactions than strong Brønsted acids.[6][7] | Requires strictly anhydrous conditions; can be less effective for deactivated substrates. |
| Glacial Acetic Acid/HCl | Can be effective for some substrates. | Often requires high temperatures and long reaction times, leading to potential degradation.[6] |
Table 1. Comparison of common acid catalysts for Fischer Indole Synthesis.
Part 4: Visualization of Workflow and Synthesis
Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting low yields in the synthesis.
Caption: Troubleshooting decision tree for low yield.
Overall Synthetic Pathway
Caption: Overall synthetic route.
References
-
ChemEurope. Japp-Klingemann reaction. [Link]
-
Wikipedia. Japp–Klingemann reaction. [Link]
-
ResearchGate. The Japp‐Klingemann Reaction. [Link]
-
RSC Advances. Fischer indole synthesis applied to the total synthesis of natural products. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]
- Google Patents. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
-
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
-
Plescia, S., et al. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Japp-Klingemann_reaction [chemeurope.com]
- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Stability issues of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid in solution
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals working with 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and resolve stability issues, ensuring the integrity and reproducibility of your experimental results.
Section 1: Understanding the Molecule - Core Stability Profile
This compound is a complex heterocyclic molecule. Its stability is governed by the interplay of three key functional groups: the indole ring, the electron-withdrawing nitro group (-NO₂), and the acidic carboxylic acid group (-COOH). The electron-deficient nature of the nitroaromatic system makes the molecule susceptible to specific degradation pathways, particularly under stressful environmental conditions.[1][2]
Key Physicochemical Properties
| Property | Value / Information | Source |
| Molecular Formula | C₁₅H₁₀N₂O₄ | [3][4] |
| Molecular Weight | 282.25 g/mol | [3][4] |
| CAS Number | 14182-37-7 | [3][5] |
| pKa (Predicted) | ~3.4 (Carboxylic Acid) | [6] |
| Water Solubility | >42.3 µg/mL (at pH 7.4) | [3][7] |
| Appearance | Likely a yellow crystalline solid | [6] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound solutions.
Q1: What are the primary factors that influence the stability of this compound in solution?
A: The stability of this compound in solution is primarily influenced by four factors:
-
pH: The pH of the solution affects the ionization state of the carboxylic acid and can catalyze hydrolytic degradation. The stability of the indole ring itself can also be pH-dependent.[8][9]
-
Light: Aromatic nitro compounds are often photosensitive. Exposure to UV or even ambient light can induce photochemical degradation, leading to the formation of impurities.[10]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Therefore, long-term storage at room temperature or higher is not recommended.
-
Oxidation: The indole nucleus can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents.
Q2: What is the best solvent for preparing a concentrated stock solution?
A: For initial stock solutions, we recommend using anhydrous, research-grade Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These polar aprotic solvents can typically dissolve the compound at high concentrations.
-
Causality: The carboxylic acid group imparts some polarity, while the large phenyl-indole structure provides significant nonpolar character. DMSO and DMF are effective because they can solvate both parts of the molecule.
-
Best Practice: After dissolving the compound, aliquot the stock solution into smaller volumes in amber vials and store them at -20°C or -80°C to minimize freeze-thaw cycles and light exposure.
Q3: My experiment requires an aqueous buffer. How can I avoid precipitation?
A: The low aqueous solubility is a known challenge.[3][7] Precipitation in aqueous buffers is often due to the protonation of the carboxylate group at acidic or neutral pH, making the molecule less soluble.
-
Solution 1 (pH Adjustment): The solubility should increase at a pH above the pKa of the carboxylic acid (approximately 3.4). Preparing your buffer at a pH of 7.4 or higher will ensure the molecule is in its more soluble carboxylate salt form.
-
Solution 2 (Co-solvents): If pH adjustment is not possible, consider adding a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO or ethanol to your final aqueous solution. Always verify that the co-solvent concentration does not interfere with your experimental system.
-
Validation: Prepare a small test batch of your final solution and let it stand for the duration of your experiment to ensure the compound remains in solution.
Q4: Should I be concerned about photostability?
A: Yes. The nitroaromatic structure is a chromophore that absorbs light, making photodecomposition a significant risk.[10]
-
Mechanism: Light energy can promote the molecule to an excited state, initiating degradation reactions.
-
Prevention: Always handle the solid compound and its solutions under subdued light. Use amber glass vials or wrap containers in aluminum foil. For light-sensitive experiments (e.g., cell culture), minimize the duration of light exposure.
Section 3: Troubleshooting Guide for Experimental Issues
This guide provides a logical approach to diagnosing and solving common stability-related problems encountered during experiments.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting stability issues.
Q: I observed a gradual color change (e.g., to a deeper yellow or brown) in my solution. What does this indicate?
A: A visible color change is a strong indicator of chemical degradation. Nitroaromatic compounds can degrade into various colored byproducts.[2] This observation should always be correlated with analytical data.
-
Immediate Action: Cease using the solution for critical experiments.
-
Analysis: Analyze the solution by High-Performance Liquid Chromatography (HPLC) with UV detection. Compare the chromatogram to a freshly prepared standard. The appearance of new peaks or a decrease in the area of the main peak confirms degradation.
-
Causality: The color change could be due to the reduction of the nitro group or other structural rearrangements.
Q: My HPLC analysis shows a new, more polar peak appearing over time in my acidic mobile phase. What is the likely cause?
A: The appearance of a new, more polar peak (i.e., with a shorter retention time on a reverse-phase column) suggests degradation to a more water-soluble compound.
-
Hypothesis: A likely candidate is the hydrolysis of a functional group. However, for this specific molecule, the indole ring or nitro group chemistry is more probable. Under acidic conditions, certain indole compounds can be unstable.[8]
-
Investigation: To confirm if the degradation is acid-catalyzed, perform a simple stress test. Incubate a sample of the compound in an acidic solution (e.g., 0.1 M HCl) and another in a neutral or basic solution (e.g., pH 7.4 buffer or 0.1 M NaOH) at a controlled temperature (e.g., 40-60°C). Monitor the formation of the new peak by HPLC over several hours. This is a foundational part of a forced degradation study.[11][12]
Q: How can I set up a definitive experiment to understand the stability of my compound under my specific experimental conditions?
A: You need to perform a forced degradation study, which is a systematic way to identify potential degradation pathways.[11][12][13] This study is critical for developing stability-indicating analytical methods.
Protocol: Preliminary Forced Degradation Study
This protocol is designed to rapidly assess the compound's susceptibility to common stress conditions.
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or DMSO. Prepare five separate reaction vials. To each, add an aliquot of the stock solution and the respective stressor to achieve a final drug concentration of ~100 µg/mL.
-
Stress Conditions:
| Vial | Condition | Stressor | Purpose |
| 1 | Acid Hydrolysis | 0.1 M HCl | To test for acid-catalyzed degradation. |
| 2 | Base Hydrolysis | 0.1 M NaOH | To test for base-catalyzed degradation. |
| 3 | Oxidation | 3% H₂O₂ | To test for oxidative instability. |
| 4 | Thermal | Neutral Buffer (pH 7.4) | To test for heat-induced degradation. |
| 5 | Control | Neutral Buffer (pH 7.4) | Unstressed reference sample. |
-
Incubation:
-
Incubate vials 1, 2, 3, and 4 in a water bath at 60°C.
-
Store the Control vial (5) at 4°C in the dark.
-
-
Analysis:
-
At specified time points (e.g., 2, 8, 24 hours), take an aliquot from each vial. If necessary, neutralize the acid and base samples before injection.
-
Analyze all samples by a suitable reverse-phase HPLC method.
-
-
Interpretation: Compare the chromatograms of the stressed samples to the control. Significant degradation is typically defined as a 5-20% loss of the parent peak. This helps pinpoint which conditions are most detrimental to the compound's stability.[12]
Section 4: Recommended Analytical Methodology
A validated, stability-indicating HPLC method is essential for accurately assessing the purity and stability of this compound.
Protocol: Reverse-Phase HPLC Method for Stability Analysis
This method serves as a starting point and should be optimized for your specific equipment and requirements.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 20% B
-
19-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Set based on the UV-Vis spectrum of the compound (a photodiode array detector is ideal for monitoring both the parent peak and potential degradants). A starting point could be near the λ_max of 5-nitroindole, which is 322 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 10-50 µg/mL) using the initial mobile phase composition (80:20 Water:Acetonitrile).
Potential Degradation Pathway Visualization
The following diagram illustrates a hypothetical degradation pathway based on the known chemistry of related compounds. The primary risks are the reduction of the nitro group and potential reactions involving the indole ring.
Caption: Hypothetical degradation pathways for the target compound.
References
- Piálek, J., et al. (1991). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. PubMed.
- Wakabayashi, K., et al. (1991). Stability of mutagenic nitrosated products of indole compounds occurring in vegetables. IARC Scientific Publications.
- Echemi. This compound. Echemi.com.
- PubChem. This compound. National Center for Biotechnology Information.
- Connolly, B. A., & Newman, P. C. (1989). Stability and structure of DNA oligonucleotides containing non-specific base analogues. Nucleic Acids Research.
- Gupta, A., et al. (2016). Forced Degradation Studies. MedCrave online.
- Loakes, D., & Brown, D. M. (1994). 5-Nitroindole as an universal base analogue. Nucleic Acids Research.
- ChemBK. 5-Nitro-1H-indole-3-carboxylic acid. ChemBK.com.
- Li, M., et al. (2023). Discovery of indole derivatives as STING degraders. European Journal of Medicinal Chemistry.
- Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Asian Journal of Pharmaceutical and Health Sciences.
- Jorgensen, L., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- Sharma, M. C. (2017). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences.
- BenchChem. (2025). The Nitro Group's Profound Influence on the Electronic Landscape of Indole: A Technical Guide. Benchchem.com.
- CymitQuimica. This compound. Cymitquimica.com.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
- Santa Cruz Biotechnology. This compound. scbt.com.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C15H10N2O4 | CID 700784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chembk.com [chembk.com]
- 7. echemi.com [echemi.com]
- 8. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of mutagenic nitrosated products of indole compounds occurring in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajpsonline.com [ajpsonline.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. pharmtech.com [pharmtech.com]
Optimizing reaction conditions for 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid synthesis
Technical Support Center: Synthesis of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of this and related indole scaffolds. Here, we move beyond simple protocols to address the nuanced challenges of this multi-step synthesis, providing troubleshooting guidance and answers to frequently asked questions based on established chemical principles and field experience.
The synthesis of this target molecule is a classic example of heterocyclic chemistry, typically achieved through a two-stage process: the Japp-Klingemann reaction to form a key phenylhydrazone intermediate, followed by an acid-catalyzed Fischer indole synthesis for cyclization.[1][2] This guide is structured to help you navigate the potential pitfalls of each stage, ensuring higher yields, greater purity, and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most established route involves a three-step sequence starting from 4-nitroaniline and a β-keto ester, typically ethyl benzoylacetate.
-
Diazotization: 4-nitroaniline is converted to its corresponding diazonium salt.
-
Japp-Klingemann Reaction: The diazonium salt is immediately reacted with ethyl benzoylacetate to form ethyl 2-(2-(4-nitrophenyl)hydrazono)-2-phenylacetate.[3]
-
Fischer Indole Synthesis & Hydrolysis: The resulting hydrazone is cyclized using a strong acid catalyst to yield the ethyl ester of the target molecule. Subsequent saponification (hydrolysis) of the ester furnishes the final this compound.
Q2: Why is this Japp-Klingemann/Fischer indole synthesis sequence preferred?
This sequence offers significant advantages. The Japp-Klingemann reaction is a highly efficient method for preparing the necessary arylhydrazone intermediate directly from a diazonium salt, avoiding the need to handle potentially unstable or toxic arylhydrazines.[4] The subsequent Fischer indole synthesis is one of the most powerful and versatile methods for constructing the indole core.[5][6]
Q3: What are the most critical safety precautions for this synthesis?
Two primary hazards must be managed:
-
Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state. They must be prepared at low temperatures (0–5 °C) and used immediately in the subsequent step without isolation.[7]
-
Nitro Compounds: The starting material (4-nitroaniline) and the final product are nitroaromatic compounds. While not acutely hazardous in this context, they should be handled with appropriate personal protective equipment (PPE), and chemists should be aware of their potential energetic properties, especially at elevated temperatures.
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]
-
High-Performance Liquid Chromatography (HPLC): Is ideal for assessing purity. A purity of >98% is often required for biological screening.[9]
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups like N-H (indole), C=O (carboxylic acid), and N-O (nitro group).[10]
Experimental Workflow Overview
The overall synthetic pathway is summarized below. Each step presents unique challenges that are addressed in the Troubleshooting Guide.
Caption: Overall synthetic workflow for the target molecule.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Phase 1: Diazotization & Japp-Klingemann Reaction
Q: My yield of the hydrazone intermediate is very low, or the reaction fails entirely. What went wrong?
This is a common issue with several potential causes, all related to the stability and reactivity of the diazonium salt.
-
Possible Cause 1: Inefficient Diazotization.
-
Why it happens: The formation of the diazonium salt is highly temperature-sensitive. If the temperature rises above 5 °C, the salt will rapidly decompose.
-
Solution: Maintain a strict temperature of 0–5 °C throughout the addition of sodium nitrite. Use an ice/salt bath for better control. Ensure the sodium nitrite solution is fresh and added slowly beneath the surface of the reaction mixture to ensure rapid, localized reaction.[7]
-
-
Possible Cause 2: Incorrect pH for Coupling.
-
Why it happens: The Japp-Klingemann reaction requires the nucleophilic attack of an enolate (from ethyl benzoylacetate) on the electrophilic diazonium salt. This coupling is most efficient in a slightly acidic to neutral medium. If the pH is too acidic, the concentration of the required enolate will be too low.[7][11]
-
Solution: After forming the diazonium salt in strong acid, buffer the reaction mixture for the coupling step. The addition of a base like sodium acetate is common to raise the pH to an optimal range (typically pH 4-6).[11]
-
-
Possible Cause 3: Electron-Rich Aniline.
-
Why it happens: While 4-nitroaniline has an electron-withdrawing group that makes the diazonium salt sufficiently electrophilic, researchers working with analogues that have electron-donating groups (e.g., methoxy) may find the resulting diazonium salt is less reactive.[11]
-
Solution: For less electrophilic diazonium salts, consider using a more activating solvent or ensuring the enolate concentration is maximized by careful pH control.
-
Q: I've isolated a stable, colored solid, but it's not my desired hydrazone. What is it?
-
Possible Cause: Formation of a Stable Azo Intermediate.
-
Why it happens: The initial product of the coupling is an azo compound. This intermediate must tautomerize to the more stable hydrazone. This tautomerization is often promoted by a slight increase in pH (mildly basic conditions) after the initial coupling is complete.[3][7]
-
Solution: After allowing the coupling reaction to proceed at a slightly acidic pH, carefully add a mild base (e.g., a small amount of aqueous sodium hydroxide) to raise the pH. This facilitates the proton transfer required for conversion to the hydrazone. Monitor the reaction by TLC to confirm the disappearance of the azo intermediate.[7]
-
| Parameter | Recommended Condition | Rationale & Key Reference |
| Diazotization Temp. | 0–5 °C | Prevents thermal decomposition of the unstable diazonium salt.[7] |
| NaNO₂ Equivalents | 1.05–1.1 equivalents | A slight excess ensures complete conversion of the aniline. |
| Coupling pH | 4–6 | Balances diazonium salt stability with the necessary concentration of the enolate nucleophile.[11] |
| Tautomerization pH | 7–9 (briefly) | A shift to mildly basic conditions promotes the conversion of the azo intermediate to the final hydrazone.[7] |
Table 1. Critical Parameters for the Japp-Klingemann Reaction.
Phase 2: Fischer Indole Synthesis & Purification
Q: The Fischer indole cyclization step is giving me a low yield and a lot of tar. How can I optimize it?
This is the most challenging step, where harsh conditions can lead to decomposition.
-
Possible Cause 1: Inappropriate Acid Catalyst or Temperature.
-
Why it happens: The Fischer indole synthesis requires a strong acid to catalyze the key[2][2]-sigmatropic rearrangement.[5][12] However, the nitro group on the starting hydrazone is deactivating, and the molecule can be sensitive to overly harsh conditions, leading to charring and decomposition.
-
Solution: Polyphosphoric acid (PPA) is a common and effective catalyst for this reaction, as it acts as both the acid and a solvent.[13] Start with moderate temperatures (e.g., 80–100 °C) and monitor the reaction closely. If PPA fails or causes decomposition, other catalysts like ethanolic HCl, sulfuric acid, or Lewis acids (e.g., ZnCl₂) can be trialed.[5][14]
-
-
Possible Cause 2: Impure Hydrazone.
-
Why it happens: Impurities from the Japp-Klingemann step can interfere with the cyclization and polymerize under strong acid conditions.
-
Solution: Ensure the hydrazone intermediate is thoroughly purified before attempting the cyclization. Recrystallization is often an effective method. A clean starting material is crucial for a successful Fischer synthesis.
-
Caption: Troubleshooting decision tree for the Fischer indole synthesis step.
Q: I've completed the synthesis, but the final carboxylic acid is difficult to purify. What methods are recommended?
-
Possible Cause: Contamination with Tarry Byproducts or Unreacted Starting Material.
-
Why it happens: The final product can be contaminated with colored impurities from the Fischer cyclization or unhydrolyzed ester.
-
Solution:
-
Acid-Base Extraction: After saponification and neutralization, if the product precipitates, it can be filtered. If it remains in an organic layer, washing with a dilute acid can remove any basic impurities, and a wash with a dilute base can remove acidic byproducts (be careful not to extract your product if the pH is too high).
-
Recrystallization: This is often the most effective method. Experiment with different solvent systems. A polar solvent like ethanol, methanol, or acetic acid, potentially with the addition of water as an anti-solvent, is a good starting point.
-
Column Chromatography: If recrystallization fails, silica gel chromatography can be used. A gradient elution from a non-polar solvent (like hexanes/ethyl acetate) to a more polar system containing a small amount of acetic acid (to ensure the carboxylic acid remains protonated and elutes properly) is often effective.[15]
-
-
References
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Japp–Klingemann reaction - Wikipedia . Wikipedia. [Link]
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The Japp‐Klingemann Reaction - ResearchGate . ResearchGate. [Link]
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Japp-Klingemann reaction - chemeurope.com . chemeurope.com. [Link]
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SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION . ARKIVOC. [Link]
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AN IMPROVED FISCHER SYNTHESIS OF NITROINDOLES. 1,3-DIMETHYL-4-, 5- AND 6-NITROINDOLES . Organic Preparations and Procedures International. [Link]
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AN IMPROVED FISCHER SYNTHESIS OF NITROINDOLES. 1,3-DIMETHYL-4-, 5- AND 6-NITROINDOLES: Organic Preparations and Procedures International: Vol 23, No 3 . Taylor & Francis Online. [Link]
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A three-component Fischer indole synthesis | Springer Nature Experiments . Nature Protocols. [Link]
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Fischer indole synthesis – Knowledge and References - Taylor & Francis . Taylor & Francis Online. [Link]
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Why Do Some Fischer Indolizations Fail? - PMC - NIH . National Institutes of Health. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing . Royal Society of Chemistry. [Link]
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This compound | C15H10N2O4 | CID 700784 - PubChem . PubChem. [Link]
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Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook . Testbook.com. [Link]
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What are the special considerations for the Japp-Klingemann reaction? - ResearchGate . ResearchGate. [Link]
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Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A . Royal Society of Chemistry. [Link]
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(PDF) Fischer Indole Synthesis - ResearchGate . ResearchGate. [Link]
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Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF - ResearchGate . ResearchGate. [Link]
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - NIH . National Institutes of Health. [Link]
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5-Nitro-1H-indole-3-carboxylic acid - ChemBK . ChemBK. [Link]
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Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization | Journal of Medicinal Chemistry - ACS Publications . ACS Publications. [Link]
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5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one - ResearchGate . ResearchGate. [Link]
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Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI . MDPI. [Link]
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Fischer Indole Synthesis - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
- CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents.
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Publications . ACS Publications. [Link]
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1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure . Organic Syntheses. [Link]
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Troubleshooting cell permeability issues with 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid
Introduction: Compound Profile
5-Nitro-3-phenyl-1H-indole-2-carboxylic acid is an indole derivative with potential applications in biological research, including roles as an apoptosis inducer or an anti-inflammatory agent.[1][2] Its chemical structure, featuring a carboxylic acid and a nitro group, contributes to a molecular profile that often presents challenges in cell-based experimental systems.[3] Specifically, the compound exhibits low aqueous solubility, with experimental data showing solubility to be greater than 42.3 µg/mL at a physiological pH of 7.4.[3]
This inherent low solubility is a primary driver of potential cell permeability issues. For a compound to exert an intracellular effect, it must first remain soluble in aqueous culture media and then successfully traverse the cell's lipid membrane. This guide provides a comprehensive framework for researchers to diagnose, troubleshoot, and overcome common challenges related to the solubility and cell permeability of this compound.
Quick-Start FAQs
Question 1: My this compound precipitated immediately after I added it to my cell culture medium. What should I do?
Answer: This is the most common issue and is caused by the compound's low aqueous solubility.[4][5] While it may dissolve readily in a 100% DMSO stock, the rapid dilution into an aqueous environment causes it to "crash out."
Immediate Actions:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%. Higher concentrations can be cytotoxic and also increase the likelihood of compound precipitation.[4]
-
Lower Stock Concentration: Counterintuitively, using an extremely high concentration stock (e.g., >50 mM) can exacerbate precipitation. Try preparing a lower concentration stock (e.g., 10 mM in DMSO) and adding a slightly larger volume to your medium, while still keeping the final DMSO percentage below 0.5%.[6]
-
Pre-warm Media: Always add the compound to cell culture medium that has been pre-warmed to 37°C.[6]
-
Sequential Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution approach. For example, add the DMSO stock to a smaller volume of media, mix thoroughly, and then add this intermediate dilution to the rest of your media.
Question 2: I've successfully dissolved the compound in my media, but I'm not observing any biological effect on my cells. How do I know if the compound is getting into the cells?
Answer: A lack of biological effect, assuming the compound is active against your target, points toward a potential cell permeability barrier. The compound may be soluble in the medium but unable to efficiently cross the cell membrane to reach its intracellular target. You will need to systematically determine if the issue is one of passive permeability or active efflux. Refer to the detailed troubleshooting workflow below for a step-by-step diagnostic plan.
Question 3: What is the difference between passive permeability and active efflux?
Answer:
-
Passive Permeability (or Passive Diffusion) is the ability of a compound to move across the cell membrane down its concentration gradient without the help of transport proteins. This process is governed by the compound's physicochemical properties, such as lipophilicity and size.[7][8] The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent cell-free method to measure this property specifically.[8][9]
-
Active Efflux is a process where cells use transporter proteins, such as P-glycoprotein (P-gp), to actively pump foreign compounds out of the cytoplasm.[10][11] A compound can have good passive permeability but still fail to accumulate in the cell because it is being efficiently removed by these pumps.[12] The Caco-2 permeability assay is the gold standard for identifying compounds that are substrates of efflux pumps.[13][14]
Core Troubleshooting Guide
This section provides a logical, in-depth approach to systematically resolving issues with this compound in your experiments.
Workflow for Diagnosing Permeability Issues
The following diagram outlines a systematic workflow to identify and solve solubility and permeability challenges.
Problem 1: Compound Precipitation in Media
The carboxylic acid moiety in this compound can be deprotonated at physiological pH, but the overall molecule remains largely hydrophobic, leading to poor aqueous solubility.
Solution 1.1: Optimized Stock Preparation
The standard practice is to first create a highly concentrated stock in an organic solvent and then dilute it into the aqueous buffer.[6]
-
Primary Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It is capable of dissolving most organic molecules for biological assays.[6]
-
Stock Concentration: Prepare a 10 mM stock solution in 100% DMSO. Storing at excessively high concentrations can lead to the compound falling out of solution upon freezing or dilution.
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
Solution 1.2: Advanced Solubilization Techniques
If optimizing the DMSO concentration is insufficient, more advanced formulation strategies may be required.
-
Use of Co-solvents: Polyethylene Glycol 400 (PEG-400) can be used as a co-solvent to improve aqueous solubility.[6] Prepare the 10 mM stock in a solution of 90% DMSO / 10% PEG-400.
-
Cyclodextrin Formulation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can encapsulate poorly soluble drugs, significantly increasing their effective aqueous solubility.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.[17][18] A protocol for preparing a cyclodextrin inclusion complex is provided in the Experimental Protocols section.
| Solvent/System | Typical Solubility | Notes |
| Water / PBS (pH 7.4) | < 0.1 mM | Practically insoluble for most cell-based assays.[3] |
| Ethanol | ~ 2-5 mM | Moderate solubility, but can be more cytotoxic than DMSO at effective concentrations.[6] |
| Dimethyl Sulfoxide (DMSO) | > 20 mM | Recommended solvent for primary stock solutions. [6] |
| Dimethylformamide (DMF) | > 20 mM | Good alternative to DMSO, but ensure cell line compatibility.[6] |
| HP-β-Cyclodextrin Complex | Can increase effective aqueous solubility >10-fold | Excellent for reducing necessary organic solvent concentration and improving bioavailability.[18][19] |
Problem 2: Low or Inconsistent Cellular Activity
If the compound is soluble in the medium but shows no effect, the primary suspect is a failure to reach its intracellular target. This can be due to poor passive permeability or active removal by efflux pumps.
Barriers to Cellular Entry
A small molecule must overcome several hurdles to accumulate inside a cell.
Solution 2.1: Assess Passive Permeability with PAMPA
The first step is to determine the compound's intrinsic ability to cross a lipid bilayer. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid, cell-free method for this purpose.[7][8] It measures transport from a donor well, through a synthetic lipid membrane, to an acceptor well.[20]
-
Interpretation: A low apparent permeability coefficient (Papp) in a PAMPA assay suggests the molecule's physicochemical properties are not favorable for passive diffusion. The presence of the ionizable carboxylic acid likely contributes to this.[21]
-
Action: If passive permeability is low, advanced delivery strategies or chemical modification of the compound (e.g., creating an ester prodrug to mask the carboxylic acid) may be necessary.[21][22]
Solution 2.2: Assess Net Permeability and Efflux with Caco-2 Assay
If PAMPA results show moderate to high passive permeability, but you still see no cellular effect, the cause is likely active efflux.[8] The Caco-2 permeability assay is the industry standard for investigating this.[13][23] This assay uses a monolayer of human intestinal cells that express key efflux pumps, such as P-glycoprotein (P-gp).[14][24]
-
Interpretation: The key measurement is the Efflux Ratio (ER) . This is calculated by measuring permeability in both directions across the cell monolayer: from the apical (top) to basolateral (bottom) side (A→B), and from basolateral to apical (B→A).
-
ER = Papp (B→A) / Papp (A→B)
-
An ER > 2 is a strong indicator that the compound is actively pumped out of the cells.[24]
-
-
Action: If the ER is high, the solution is to repeat the primary cell-based assay while co-administering a known efflux pump inhibitor (EPI).[25] Verapamil is a commonly used inhibitor for P-gp-mediated efflux.[13] If the biological activity of your compound is restored in the presence of the EPI, this confirms efflux was the issue.
| Assay | Measures | Cell-Based? | Key Output | Interpretation |
| PAMPA | Passive Diffusion Only | No | Papp (cm/s) | Indicates intrinsic ability to cross a lipid membrane.[7][8] |
| Caco-2 | Net Permeability (Passive + Active Transport) | Yes | Papp (A→B), Papp (B→A), Efflux Ratio (ER) | An ER > 2 indicates the compound is a substrate for efflux pumps.[13][24] |
Key Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin-Complexed Working Solution
This protocol enhances the aqueous solubility of the compound, reducing the need for high concentrations of organic solvents.[15][16]
-
Prepare a 10% HP-β-CD Solution: Dissolve 1g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 10 mL of sterile, deionized water. Stir until fully dissolved. Filter sterilize through a 0.22 µm filter.
-
Prepare Compound Stock: Create a high-concentration stock of this compound (e.g., 20 mM) in 100% DMSO.
-
Form the Complex:
-
In a sterile tube, add a volume of the 10% HP-β-CD solution.
-
While vortexing the HP-β-CD solution, slowly add a small volume of the DMSO compound stock to achieve your desired final concentration (e.g., add 5 µL of 20 mM stock to 995 µL of 10% HP-β-CD for a 100 µM solution). The final DMSO concentration should be ≤1%.
-
Stir or shake the mixture vigorously at room temperature for at least 1 hour to allow for complex formation.[17]
-
-
Application: Use this aqueous, complexed solution as your working stock to treat cells. Remember to include a vehicle control containing the same final concentration of the HP-β-CD/DMSO solution.
Protocol 2: General Caco-2 Permeability Assay Workflow
This protocol provides a general outline. Specifics like cell seeding density and incubation time should be optimized for your laboratory.[13][23][26]
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell filter supports and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with functional tight junctions.[24]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer must be confirmed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² is typically required.[26]
-
Transport Experiment (Bidirectional):
-
A→B Transport: The compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber over time (e.g., 2 hours).[14][26]
-
B→A Transport: In a parallel set of wells, the compound is added to the basolateral chamber, and samples are taken from the apical chamber.[14][26]
-
-
Sample Analysis: The concentration of the compound in the donor and receiver compartments is accurately quantified using a sensitive analytical method, typically LC-MS/MS.[13]
-
Calculation: The apparent permeability coefficient (Papp) is calculated for each direction using the following formula:
-
Papp = (dQ/dt) * (1 / (A * C₀))
-
Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
-
Efflux Ratio Calculation: The efflux ratio is calculated as ER = Papp(B→A) / Papp(A→B) .
References
- Caco2 assay protocol. (n.d.). Google AI.
- DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray.
- Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (n.d.). National Institutes of Health.
- Caco-2 Permeability Assay. (n.d.). Enamine.
- Caco-2 permeability assay. (n.d.). Creative Bioarray.
- Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences.
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This compound | C15H10N2O4 | CID 700784. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
- This compound. (n.d.). CymitQuimica.
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Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (2017). National Institutes of Health. Retrieved January 13, 2026, from [Link]
- Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec.
- Significantly increasing the solubility of active ingredients via cyclodextrins encapsulation. (n.d.). Capacités.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
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Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). InPharm.
- pampa-permeability-assay.pdf. (n.d.). Technology Networks.
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Inhibition of efflux pumps aids small-molecule probe-based fluorescence labeling and imaging in the Gram-negative bacterium Escherichia coli. (2021). PubMed. Retrieved January 13, 2026, from [Link]
- Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds. (n.d.). Benchchem.
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Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. (2020). ACS Publications. Retrieved January 13, 2026, from [Link]
- Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs.
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). National Institutes of Health. Retrieved January 13, 2026, from [Link]
- Technical Support Center: Troubleshooting Cell-Based Assays with Indole Compounds. (n.d.). Benchchem.
- Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. (2025). CUREUS.
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The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). MDPI. Retrieved January 13, 2026, from [Link]
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Can I use Cyclodextrin to improve the solubility of a compound? (2015). ResearchGate. Retrieved January 13, 2026, from [Link]
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Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023). National Institutes of Health. Retrieved January 13, 2026, from [Link]
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SERF identifies small molecules susceptible to efflux pumps. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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How to deal with the poor solubility of tested compounds in MTT assay? (2013). ResearchGate. Retrieved January 13, 2026, from [Link]
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5-Nitro-1H-indole-3-carboxylic acid. (2024). ChemBK. Retrieved January 13, 2026, from [Link]
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Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. (2021). National Institutes of Health. Retrieved January 13, 2026, from [Link]
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Screening for Inhibitors of Bacterial Multidrug Efflux Pumps. (2013). Emery Pharma. Retrieved January 13, 2026, from [Link]
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Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. (2006). PubMed. Retrieved January 13, 2026, from [Link]
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Navigating the Challenges of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid: A Technical Guide to Reducing Off-Target Cytotoxicity
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you mitigate the cytotoxic effects of this compound in normal cells, thereby enhancing its therapeutic index and potential for clinical translation.
Understanding the Core Problem: The Double-Edged Sword of a Nitro Group
This compound belongs to the family of nitroaromatic compounds, which are of significant interest in medicinal chemistry.[1][2][3] The indole scaffold itself is a "privileged structure," found in numerous approved drugs and demonstrating a wide range of biological activities, including anticancer effects.[2][3][4] However, the presence of the nitro group, while often crucial for the desired pharmacological activity, is also frequently associated with cytotoxicity in normal, healthy cells.[5][6][7][8]
The primary mechanism behind this off-target toxicity often involves the enzymatic reduction of the nitro group within the cell.[6][9][10] This process can lead to the generation of reactive nitroso and hydroxylamine intermediates, as well as reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components, ultimately leading to cell death.[10][11]
This guide will explore practical, evidence-based strategies to circumvent these cytotoxic effects, focusing on formulation, chemical modification, and co-administration approaches.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during in vitro and in vivo studies with this compound.
Q1: I'm observing significant cytotoxicity in my normal cell line control experiments. What is the likely cause and what are my immediate troubleshooting steps?
A1: High cytotoxicity in normal cells is a known challenge with nitroaromatic compounds. The primary suspect is the intracellular reduction of the nitro group leading to oxidative stress.
Immediate Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Ensure the compound you are using is of high purity. Impurities from the synthesis process could contribute to toxicity.
-
Dose-Response Curve: If you haven't already, perform a detailed dose-response experiment on both your target cancer cell line and a relevant normal cell line to determine the therapeutic window.
-
Incubation Time: Consider reducing the incubation time. The cytotoxic effects may be time-dependent, and a shorter exposure could be sufficient for the desired therapeutic effect while minimizing damage to normal cells.
-
Assess Oxidative Stress: Use fluorescent probes like DCFDA or MitoSOX Red to quantify intracellular ROS levels in both normal and cancer cells upon treatment. This will help confirm if oxidative stress is the primary mechanism of toxicity.
Q2: My compound has poor aqueous solubility, making it difficult to formulate for in vivo studies without using potentially toxic solvents. How can I improve its delivery and reduce systemic toxicity?
A2: Poor solubility is a common issue for many indole derivatives.[12] Formulating the compound into a nanoparticle-based drug delivery system is a highly effective strategy to improve solubility, enhance bioavailability, and potentially target the drug to the tumor site, thereby reducing systemic exposure to normal tissues.[13][14][15]
Recommended Approach: Nanoparticle Encapsulation
Encapsulating this compound into polymeric nanoparticles can protect it from premature degradation and control its release.[16] Polymers like poly(lactic-co-glycolic acid) (PLGA) are biodegradable and biocompatible, making them suitable for clinical applications.
Q3: Can I modify the chemical structure of this compound to make it less toxic to normal cells?
A3: Yes, a prodrug approach is a viable strategy.[5][6] The goal is to mask the cytotoxic nitro group with a chemical moiety that is selectively cleaved under conditions specific to the tumor microenvironment, such as hypoxia (low oxygen).[9][17]
Prodrug Strategy:
Many solid tumors are hypoxic.[17] You can design a prodrug where the nitro group is essential for activation under hypoxic conditions by nitroreductase enzymes that are highly expressed in these regions.[9][17] This ensures that the active, cytotoxic form of the drug is primarily released within the tumor, sparing well-oxygenated normal tissues.
Q4: Are there any agents I can co-administer with my compound to protect normal cells?
A4: Co-administration with an antioxidant or a cytoprotective agent can be an effective strategy to mitigate off-target toxicity.[18] Since a primary mechanism of cytotoxicity is oxidative stress, an antioxidant can help to neutralize the reactive oxygen species generated by the reduction of the nitro group.
Potential Co-administered Agents:
-
N-acetylcysteine (NAC): A well-known antioxidant that can replenish intracellular glutathione levels, a key cellular antioxidant.[18]
-
Vitamin E (α-tocopherol): A lipid-soluble antioxidant that can protect cell membranes from lipid peroxidation.
-
Nitroxides: Stable free radicals that can act as potent antioxidants and have shown promise in reducing the toxicity of certain anticancer drugs.[19][20]
Experimental Protocol: Assessing the Cytoprotective Effect of N-acetylcysteine (NAC)
-
Cell Culture: Seed your chosen normal cell line (e.g., human dermal fibroblasts) in 96-well plates at an appropriate density.
-
Pre-treatment: One hour prior to adding your test compound, pre-treat the cells with varying concentrations of NAC (e.g., 1, 5, 10 mM).
-
Compound Addition: Add this compound at a concentration known to cause significant cytotoxicity (e.g., IC75 or IC90).
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT or CellTiter-Glo® assay, to determine the percentage of viable cells.
-
Data Analysis: Compare the viability of cells treated with your compound alone to those pre-treated with NAC. A significant increase in viability in the NAC-treated groups indicates a cytoprotective effect.
Data Summary Table
| Strategy | Rationale | Potential Advantages | Key Considerations |
| Nanoparticle Encapsulation | Improve solubility, control release, and potentially target tumors.[13][15] | Increased bioavailability, reduced systemic toxicity, potential for enhanced efficacy. | Formulation optimization required, characterization of nanoparticle properties is crucial. |
| Prodrug Approach | Selective activation of the drug in the tumor microenvironment (e.g., hypoxia).[9][17] | High tumor selectivity, minimal damage to normal tissues. | Requires specific tumor characteristics (e.g., hypoxia), synthesis of the prodrug can be complex. |
| Co-administration with Antioxidants | Neutralize reactive oxygen species and reduce oxidative stress in normal cells.[18] | Simple to implement in vitro, can be a supportive therapy in vivo. | Potential for interference with the anticancer mechanism of the primary drug, pharmacokinetic interactions. |
Concluding Remarks
The therapeutic potential of this compound is significant, but its clinical translation hinges on our ability to mitigate its off-target cytotoxicity. By employing rational strategies such as advanced formulation techniques, prodrug design, and cytoprotective co-therapies, researchers can significantly improve the safety profile of this and other promising nitroaromatic compounds. This guide provides a starting point for troubleshooting and optimizing your experimental protocols. For further, more specific inquiries, please do not hesitate to reach out to our technical support team.
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Technical Support Center: Enhancing the Bioavailability of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid
Introduction
5-Nitro-3-phenyl-1H-indole-2-carboxylic acid is an indole derivative with significant therapeutic potential, attracting interest within drug discovery programs. However, like many heterocyclic compounds rich in aromatic rings, it presents a formidable challenge to drug development: poor aqueous solubility. Physicochemical data indicates a solubility of >42.3 µg/mL at pH 7.4, which can severely limit its oral bioavailability, leading to high dose requirements and variable patient outcomes.[1] This technical guide provides researchers and formulation scientists with a structured approach to characterizing and overcoming the bioavailability challenges of this compound. It is presented as a series of frequently asked questions (FAQs) and troubleshooting guides, mirroring the interactive support provided by our application specialists.
Section 1: Troubleshooting Guide and FAQs
This section addresses common questions and issues encountered during the development of this compound. The solutions progress from fundamental characterization to advanced formulation strategies.
Part A: Foundational Challenges - Solubility & Permeability
Q1: My compound, this compound, shows poor solubility. How do I systematically characterize this issue?
A1: Proper characterization is the bedrock of formulation development. The goal is to understand why and under what conditions the compound is poorly soluble.
-
pH-Dependent Solubility Profile: The carboxylic acid moiety (pKa ≈ 4-5) is the primary driver of pH-dependent solubility. The compound will be significantly less soluble in the acidic environment of the stomach (pH 1.2-2.5) than in the near-neutral environment of the small intestine (pH 6.5-7.4).
-
Actionable Step: Generate an experimental pH-solubility profile by measuring the equilibrium solubility at 37°C in a series of buffers ranging from pH 1.2 to 7.5 (e.g., simulated gastric and intestinal fluids). This profile is critical for predicting its behavior in the gastrointestinal (GI) tract.[2][3]
-
-
Biopharmaceutical Classification System (BCS) Estimation: The BCS framework is essential for classifying drugs based on their solubility and permeability, which in turn guides formulation strategy.[4]
-
Solubility: Based on preliminary data, the compound will likely be classified as "low solubility." The threshold is typically defined as the highest single therapeutic dose not being soluble in 250 mL of aqueous media over the physiological pH range.
-
Permeability: As an indole derivative, its permeability is likely to be moderate to high. However, this must be confirmed. An in vitro Caco-2 permeability assay is the industry standard for this assessment.
-
-
Solid-State Characterization: The crystalline form of the drug impacts its solubility.
-
Actionable Step: Use X-ray Powder Diffraction (XRPD) to determine the compound's crystallinity. Differential Scanning Calorimetry (DSC) should be used to determine its melting point and assess its thermal behavior. This information is crucial for developing advanced formulations like amorphous solid dispersions.
-
Q2: What are the primary formulation hurdles for indole derivatives like this one?
A2: Indole derivatives, while being a privileged scaffold in medicinal chemistry, often share common development challenges.[5][6][7]
-
Low Aqueous Solubility: The planar, aromatic nature of the indole ring contributes to high crystal lattice energy, making it difficult for water molecules to solvate the crystal.
-
High Lipophilicity: The phenyl and indole rings make the molecule lipophilic, favoring partitioning into lipids over aqueous media.
-
Potential for Polymorphism: Different crystalline forms (polymorphs) can have different solubilities and stabilities, creating manufacturing and bioavailability challenges.
-
Chemical Instability: The indole ring can be susceptible to oxidation, especially under acidic conditions or in the presence of light.
Part B: Formulation Strategies to Enhance Bioavailability
Q3: Which formulation strategies are most promising for this compound?
A3: For a BCS Class II or IV compound (low solubility), the goal is to enhance the dissolution rate and/or maintain a supersaturated state in the GI tract long enough for absorption to occur.[8][9][10] The most viable strategies are amorphous solid dispersions and lipid-based formulations.
-
Amorphous Solid Dispersions (ASDs): This is a leading strategy for poorly soluble drugs.[4][11][12][13] By dispersing the drug in its high-energy amorphous state within a polymer matrix, its apparent solubility can be increased by 5 to 100-fold.[11]
-
Principle: The energy required to break the crystal lattice is eliminated, facilitating faster dissolution.[13] The polymer stabilizes the amorphous drug, preventing recrystallization during storage and in the GI tract.[11][13]
-
Best For: Compounds that are stable in the amorphous form and can form a miscible system with a polymer.
-
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[14][15][16][17]
-
Principle: The drug is presented to the GI tract in a pre-dissolved state. Upon gentle agitation with GI fluids, the system self-emulsifies to form fine oil-in-water emulsions (SEDDS), microemulsions (SMEDDS), or nanoemulsions (SNEDDS), providing a large surface area for absorption.[15][18]
-
Best For: Lipophilic compounds (Log P > 2) that have good solubility in lipidic excipients. LBDDS can also enhance lymphatic transport, bypassing first-pass metabolism.[15]
-
A third option, particle size reduction (micronization/nanonization), can also be effective by increasing the surface area available for dissolution.[10][19]
Q4: I want to develop an Amorphous Solid Dispersion. How do I select the right polymer and preparation method?
A4: Polymer selection is critical for the physical stability and in vivo performance of the ASD.
-
Polymer Selection: The ideal polymer should be miscible with the drug, have a high glass transition temperature (Tg) to reduce molecular mobility and prevent recrystallization, and ideally inhibit precipitation from the supersaturated solution generated in the gut.
-
Common Choices:
-
PVP (Polyvinylpyrrolidone): Good solubilizer but can be hygroscopic.
-
HPMC (Hydroxypropyl Methylcellulose): Offers good stability.
-
HPMC-AS (HPMC-Acetate Succinate): Excellent for preventing recrystallization in vivo, particularly for acidic drugs, as its solubility is pH-dependent.
-
Soluplus® (Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer): Acts as both a matrix polymer and a solubilizer.
-
-
-
Preparation Method:
-
Spray Drying: A common, scalable method where the drug and polymer are dissolved in a common solvent and then sprayed into a hot air stream to rapidly evaporate the solvent, trapping the drug in an amorphous state.
-
Hot-Melt Extrusion (HME): A solvent-free process where the drug and polymer are mixed and heated until a molten solution is formed, which is then cooled rapidly. This is suitable for thermally stable compounds.[12]
-
Part C: In Vitro Characterization & Troubleshooting
Q5: How do I design a meaningful in vitro dissolution test for my enhanced formulation?
A5: A standard sink dissolution test may be misleading for bioavailability-enhancing formulations.[20] The test must be able to detect and quantify the supersaturation and potential precipitation of the drug.
-
Biorelevant Media: Use media that mimic the composition of human GI fluids, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF). These contain bile salts and phospholipids that are crucial for the solubilization of lipophilic drugs and the performance of lipid-based formulations.[2]
-
Non-Sink Conditions: The test should be designed to allow the drug concentration to build up and potentially exceed its amorphous solubility, mimicking the in vivo situation. This allows you to observe the "spring and parachute" effect, where the formulation generates a high initial concentration (spring) and the polymer maintains it over time (parachute).[8]
-
Lipid Digestion: For LBDDS, the dissolution test must include lipase to simulate the digestion of lipidic excipients, as the digestion products are critical for maintaining drug solubilization in vivo.[20]
Q6: My in vitro results are promising, but the in vivo bioavailability is still poor. What could be the issue?
A6: This is a common and frustrating challenge. The discrepancy can arise from several factors:
-
In Vivo Precipitation: The formulation may be generating a supersaturated state that is not stable enough in the complex environment of the human gut. The presence of food, different fluid volumes, and GI motility can trigger rapid precipitation.
-
Troubleshooting: Re-evaluate your polymer choice for ASDs. A precipitation inhibitor like HPMC-AS might be necessary. For LBDDS, assess the robustness of the formulation to dilution and changes in pH.
-
-
Permeability-Limited Absorption: The formulation may have successfully solved the solubility issue, but the drug's inherent permeability is the new rate-limiting step. Even if the drug is in solution, it cannot be absorbed fast enough before it is cleared from the absorption window in the small intestine.
-
Troubleshooting: Re-confirm permeability with a Caco-2 assay. If permeability is indeed low, formulation strategies alone may be insufficient, and a medicinal chemistry approach (e.g., a prodrug) might be required.
-
-
First-Pass Metabolism: The drug may be well-absorbed from the intestine but is then extensively metabolized by enzymes in the gut wall (e.g., CYPs) or the liver before it can reach systemic circulation.
-
Troubleshooting: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes. If metabolism is high, LBDDS that promote lymphatic uptake can sometimes help bypass the liver, but this is not always a complete solution.
-
Section 2: Data Presentation & Visualization
Comparative Summary of Formulation Strategies
| Strategy | Principle | Key Advantages | Key Challenges | Expected Solubility Increase |
| Amorphous Solid Dispersion (ASD) | Stabilize drug in high-energy amorphous state.[12] | High drug loading possible; significant solubility increase.[11] | Physical instability (recrystallization); requires specific polymers.[4][13] | 10x - 10,000x |
| Lipid-Based System (SMEDDS/SNEDDS) | Pre-dissolve drug in lipids/surfactants.[14][15] | Enhances absorption via multiple pathways; good for highly lipophilic drugs.[15] | Potential for GI irritation from high surfactant load; excipient compatibility.[16] | N/A (drug is dissolved) |
| Particle Size Reduction (Nanosuspension) | Increase surface area-to-volume ratio.[10] | Applicable to many compounds; relatively simple concept. | High energy process; potential for particle aggregation (Ostwald ripening). | 2x - 10x |
Diagrams and Workflows
Caption: Decision workflow for formulation strategy selection.
Caption: Mechanism of bioavailability enhancement by ASDs.
Section 3: Experimental Protocols
Protocol 1: Preparation of an ASD by Solvent Evaporation
-
Objective: To prepare a 20% (w/w) drug-loaded ASD of this compound with HPMC-AS.
-
Materials: 200 mg of the compound, 800 mg HPMC-AS, Dichloromethane:Methanol (1:1 v/v) solvent system.
-
Procedure:
-
Accurately weigh and dissolve 800 mg of HPMC-AS in 40 mL of the solvent system in a glass beaker with stirring.
-
Once the polymer is fully dissolved, add 200 mg of the compound to the solution. Stir until a clear solution is obtained.
-
Transfer the solution to a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator (rotovap) at 40°C under reduced pressure.
-
Continue evaporation until a thin, dry film is formed on the flask wall.
-
Further dry the resulting solid in a vacuum oven at 40°C for 24-48 hours to remove residual solvent.
-
Gently scrape the solid from the flask and store it in a desiccator.
-
-
Self-Validation/QC:
-
Visual: The final product should be a homogenous, transparent, or translucent solid.
-
DSC: Run a DSC scan. The absence of a sharp melting endotherm corresponding to the crystalline drug and the presence of a single Tg confirms the formation of a miscible amorphous system.
-
XRPD: An XRPD scan should show a broad halo pattern, confirming the absence of crystallinity.
-
References
-
Self-emulsifying Drug Delivery Systems (SEDDS): A Technology for Enhancing Oral Bioavailability of Poorly Soluble Drugs. American Pharmaceutical Review. Available at: [Link]
-
Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. (2017, October 15). Available at: [Link]
-
Amorphous Solid Dispersions for Bioavailability Enhancement. (2023, March 10). Contract Pharma. Available at: [Link]
-
Alqahtani, M. S., Kazi, M., & Alsenaidy, M. A. (2021). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. Available at: [Link]
-
Amorphous solid dispersions for enhanced drug solubility and stability. (2024, May 12). Technobis Crystallization Systems. Available at: [Link]
-
Sharma, T., et al. (2020). Self-Emulsifying Drug Delivery System (SEDDS): An Emerging Dosage Form to Improve the Bioavailability of Poorly Absorbed Drugs. Critical Reviews in Therapeutic Drug Carrier Systems. Available at: [Link]
-
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (2020). National Institutes of Health. Available at: [Link]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): An Update from Formulation Development to Therapeutic Strategies. Available at: [Link]
-
Self-Emulsifying Drug Delivery Systems for Poorly Soluble Drugs. International Journal of All Research Education and Scientific Methods. Available at: [Link]
-
Mechanisms of increased bioavailability through amorphous solid dispersions: a review. (2019). National Institutes of Health. Available at: [Link]
-
In Vitro Test Methodologies To Characterize Bioavailability Enhancing Formulations. Available at: [Link]
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This compound | C15H10N2O4. PubChem. Available at: [Link]
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The Value of In Vitro Dissolution in Drug Development. (2014, October 2). Pharmaceutical Technology. Available at: [Link]
-
USP Workshop on Advancements in In Vitro Performance Testing of Drug Products. Dissolution Technologies. Available at: [Link]
-
Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. (2020). Available at: [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]
-
Strategies for enhancing oral bioavailability of poorly soluble drugs. (2024, August 6). ResearchGate. Available at: [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PubMed Central. Available at: [Link]
-
5-Nitro-1H-indole-3-carboxylic acid. ChemBK. Available at: [Link]
-
Dangi, R. S., et al. (2021). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. DergiPark. Available at: [Link]
-
Recent advances in the synthesis of indoles and their applications. (2024, September 25). RSC Publishing. Available at: [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). PubMed Central. Available at: [Link]
-
Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. (2023, May 26). ResearchGate. Available at: [Link]
-
5-NITRO-1H-INDOLE-2-CARBOXYLIC ACID | CAS#:16730-20-4. Chemsrc. Available at: [Link]
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Validation & Comparative
Validating the Mechanism of Action of Novel Indole-Based Inhibitors: A Comparative Guide for 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid
This guide provides a comprehensive framework for validating the mechanism of action (MOA) of novel small molecules, using the hypothetical compound 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid as a case study. Given the limited publicly available data on this specific molecule, we will postulate a plausible MOA based on its structural similarity to known inhibitors and then outline a rigorous, multi-tiered validation strategy. This approach is designed to be a self-validating system, ensuring that each experimental stage builds upon the last to create a cohesive and trustworthy body of evidence.
For the purpose of this guide, we will hypothesize that this compound functions as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) , a key enzyme in the kynurenine pathway of tryptophan metabolism and a high-value target in immuno-oncology. The indole scaffold is a common feature in many known IDO1 inhibitors. We will compare its hypothetical performance against a well-characterized IDO1 inhibitor, Epacadostat (INCB024360) .
Phase 1: Foundational Biochemical Validation - Does the Compound Engage the Target?
The first and most critical step is to determine if our compound directly interacts with the purified target enzyme. This is a foundational experiment that strips away the complexities of a cellular environment to provide a clear, quantitative measure of inhibitory activity. A positive result here is the gateway to further investigation.
Rationale for Experimental Choice
We employ a cell-free biochemical assay using recombinant human IDO1 enzyme. This in vitro system allows us to directly measure the inhibition of enzyme activity without confounding factors such as cell permeability, efflux pumps, or off-target effects. We will determine the half-maximal inhibitory concentration (IC50), a key parameter for quantifying a compound's potency.
Experimental Protocol: IDO1 Enzymatic Assay
This protocol is adapted from standard methods in the field.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).
-
Reconstitute recombinant human IDO1 enzyme in the reaction buffer to a working concentration (e.g., 50 nM).
-
Prepare a solution of the substrate, L-Tryptophan (e.g., 200 µM).
-
Prepare a solution of the cofactor, methylene blue (e.g., 10 µM), and the reducing agent, ascorbic acid (e.g., 20 mM).
-
Create a serial dilution of this compound and the comparator, Epacadostat, in DMSO, followed by a final dilution in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, the enzyme, and the serially diluted compounds.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding L-Tryptophan, methylene blue, and ascorbic acid.
-
Incubate the reaction mixture for 60 minutes at 37°C.
-
Stop the reaction by adding an excess of a stopping reagent (e.g., 30% trichloroacetic acid).
-
Incubate for a further 30 minutes to convert the N-formylkynurenine product to kynurenine.
-
Develop a colored product by adding a reagent like Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Measure the absorbance at a specific wavelength (e.g., 480 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data: Target Potency
The table below presents the hypothetical data for our compound of interest against the known values for Epacadostat.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | IDO1 | Biochemical | Hypothetical Value: 15 nM |
| Epacadostat (INCB024360) | IDO1 | Biochemical | ~10 nM |
Workflow Visualization
Caption: Workflow for the IDO1 biochemical assay.
Phase 2: Cellular Activity Confirmation - Does the Compound Work in a Biological Context?
Following successful in vitro validation, the next logical step is to assess the compound's activity in a cellular environment. This is crucial for understanding if the compound can cross the cell membrane, engage the target in its native environment, and elicit the desired biological response.
Rationale for Experimental Choice
We will use a human cancer cell line that expresses IDO1 upon stimulation with interferon-gamma (IFN-γ), such as the HeLa cell line. This allows us to measure the compound's ability to inhibit IDO1 activity by quantifying the production of its downstream metabolite, kynurenine, in the cell culture supernatant. This assay provides a more biologically relevant measure of potency.
Experimental Protocol: Cellular IDO1 Assay
-
Cell Culture and Stimulation:
-
Culture HeLa cells in appropriate media until they reach 80-90% confluency.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Stimulate IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Epacadostat.
-
Remove the IFN-γ containing media and replace it with fresh media containing the serially diluted compounds.
-
Incubate the cells with the compounds for a defined period (e.g., 24 hours).
-
-
Kynurenine Measurement:
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant. This can be done using the same colorimetric reaction with Ehrlich's reagent as in the biochemical assay, or for higher sensitivity, by using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of kynurenine production for each compound concentration relative to a vehicle-treated control.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Comparative Data: Cellular Potency
| Compound | Cell Line | Assay Type | Cellular IC50 (nM) |
| This compound | HeLa | Kynurenine Level | Hypothetical Value: 80 nM |
| Epacadostat (INCB024360) | HeLa | Kynurenine Level | ~50 nM |
A higher cellular IC50 compared to the biochemical IC50 is common and can be attributed to factors like cell membrane permeability and protein binding.
Signaling Pathway Visualization
Caption: Inhibition of the IDO1 pathway by the test compound.
Phase 3: Selectivity and Off-Target Profiling
A potent inhibitor is only useful if it is also selective. A compound that inhibits multiple targets can lead to unforeseen side effects and a complex pharmacological profile. Therefore, assessing the selectivity of our compound is a non-negotiable step in MOA validation.
Rationale for Experimental Choice
We need to assess our compound against related enzymes and a broad panel of kinases and receptors to ensure its activity is specific to IDO1. IDO2 and Tryptophan 2,3-dioxygenase (TDO) are the most closely related enzymes to IDO1 and are critical to test for selectivity.
Methodology
-
Counter-Screening against IDO2 and TDO: Perform biochemical assays for IDO2 and TDO using the same format as the IDO1 assay. The goal is to find a compound that is significantly more potent against IDO1 than against IDO2 or TDO. A selectivity of at least 100-fold is often desired.
-
Broad Kinase and Receptor Panel Screening: Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP panel) to screen the compound at a fixed concentration (e.g., 1 or 10 µM) against a large panel of diverse kinases, GPCRs, ion channels, and other common off-targets. Significant inhibition (>50%) of any of these off-targets would warrant further investigation.
Comparative Data: Selectivity Profile
| Compound | IDO1 IC50 (nM) | IDO2 IC50 (nM) | TDO IC50 (nM) | Selectivity (IDO2/IDO1) | Selectivity (TDO/IDO1) |
| This compound | 15 | >10,000 | >10,000 | >667x | >667x |
| Epacadostat (INCB024360) | 10 | >100,000 | >100,000 | >10,000x | >10,000x |
Conclusion
This guide outlines a systematic and robust approach to validating the mechanism of action for a novel compound, exemplified by this compound as a hypothetical IDO1 inhibitor. By progressing from direct target engagement in a biochemical assay to confirming on-target activity in a cellular context, and finally, ensuring target specificity through selectivity profiling, researchers can build a strong, evidence-based case for their compound's MOA. This tiered approach, with its integrated checks and balances, ensures scientific rigor and provides the confidence needed to advance a compound through the drug discovery pipeline.
References
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Meltzer, H. Y. (n.d.). Indoleamine 2,3-dioxygenase (IDO) and kynurenine pathway (KP) in schizophrenia and depression. ScienceDirect. Retrieved from [Link]
-
European Institute of Science. (n.d.). IDO1/ TDO2 Inhibitor Screening. Retrieved from [Link]
-
Brazidec, S., et al. (2021). A new cellular assay for the identification of IDO1 inhibitors from a library of natural products. Molecules. Retrieved from [Link]
-
Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a highly potent and selective indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor for cancer therapy. Journal of Medicinal Chemistry. Retrieved from [Link]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid
In the intricate world of drug discovery and development, the journey of a small molecule from a preliminary hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring the compound's selectivity for its intended biological target. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, toxicity, or a diminished therapeutic window. This guide provides a comprehensive framework for evaluating the cross-reactivity of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid, a compound belonging to the promising class of indole-2-carboxylic acid derivatives. While direct biological data for this specific molecule is sparse in publicly available literature, we can infer potential targets and construct a robust experimental plan to define its selectivity profile by analyzing structurally similar compounds with known biological activities.
Postulating a Primary Target: Insights from Structural Analogs
The structure of this compound, characterized by an indole-2-carboxylic acid core with a phenyl group at the 3-position and a nitro group at the 5-position, provides clues to its potential biological activity. The indole scaffold is a privileged structure in medicinal chemistry, found in a multitude of compounds with diverse therapeutic applications.[1][2]
Recent studies on substituted 1H-indole-2-carboxylic acid derivatives have identified potent and selective inhibitors for several important drug targets. Notably, derivatives with substitutions at the 3-position have been reported as selective antagonists of the Cysteinyl Leukotriene Receptor 1 (CysLT1).[3] The CysLT1 receptor is a G-protein coupled receptor (GPCR) that mediates the pro-inflammatory effects of cysteinyl leukotrienes and is a validated target for the treatment of asthma and allergic rhinitis.[4][5][6] The presence of a bulky phenyl group at the 3-position of our compound of interest aligns with the structure-activity relationships (SAR) of these CysLT1 antagonists, where a hydrophobic moiety at this position is often crucial for activity.[3]
Furthermore, other indole-2-carboxylic acid derivatives have been investigated as inhibitors of the 14-3-3η protein, an adapter protein involved in various signaling pathways and implicated in cancer.[7] Additionally, some indole derivatives have shown activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, with some acting as inhibitors of the enzyme CYP51.[8][9][10][11][12]
Given the strong structural parallels, particularly the substitution at the 3-position, this guide will proceed with the hypothesis that Cysteinyl Leukotriene Receptor 1 (CysLT1) is a primary target for this compound. The following experimental plan is designed to validate this hypothesis and comprehensively map the compound's cross-reactivity profile.
A Phased Experimental Approach to Defining Selectivity
A systematic, multi-tiered approach is essential for a thorough evaluation of a compound's selectivity. The following workflow outlines a logical progression from initial target validation to broader cross-reactivity profiling and cellular confirmation.
Figure 1: A phased experimental workflow for validating the primary target and assessing the cross-reactivity of a novel compound.
Phase 1: Primary Target Validation
The initial step is to confirm the hypothesized interaction with the CysLT1 receptor through both binding and functional assays.
A. Radioligand Binding Assay
This assay directly measures the ability of the test compound to displace a radiolabeled ligand from the CysLT1 receptor.
-
Objective: To determine the binding affinity (Ki) of this compound for the CysLT1 receptor.
-
Methodology:
-
Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human CysLT1 receptor (e.g., HEK293 or CHO cells).
-
Assay Components:
-
Radioligand: [³H]-LTD₄ or another suitable high-affinity CysLT1 antagonist radioligand.
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: A high concentration of a known CysLT1 antagonist (e.g., montelukast) to determine non-specific binding.
-
-
Incubation: Combine the cell membranes, radioligand, and test compound in a suitable buffer and incubate to allow binding to reach equilibrium.
-
Separation: Rapidly separate the membrane-bound radioligand from the unbound radioligand using vacuum filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
-
B. Calcium Mobilization Functional Assay
This cell-based assay measures the functional consequence of CysLT1 receptor activation, which is an increase in intracellular calcium.
-
Objective: To determine the functional potency (IC50) of this compound as a CysLT1 antagonist.
-
Methodology:
-
Cell Culture: Use a cell line stably expressing the human CysLT1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Pre-incubation: Add serial dilutions of this compound to the cells and incubate for a defined period.
-
Agonist Stimulation: Add a known CysLT1 agonist (e.g., LTD₄) at a concentration that elicits a submaximal response (EC80).
-
Signal Detection: Measure the change in fluorescence intensity, which corresponds to the increase in intracellular calcium, using a fluorescence plate reader.
-
Data Analysis: Plot the percentage of inhibition of the agonist-induced calcium response against the concentration of the test compound to determine the IC50 value.
-
Phase 2: Broader Cross-Reactivity Profiling
Once the primary target is validated, the next step is to assess the compound's promiscuity by screening it against a panel of other relevant targets.
A. Broad GPCR Panel Screen
Given that CysLT1 is a GPCR, a logical starting point is to screen against a panel of other GPCRs to identify potential off-target interactions within the same protein family.
-
Objective: To identify any significant interactions with a diverse set of GPCRs.
-
Methodology:
-
Panel Selection: Utilize a commercially available GPCR screening panel (e.g., from Eurofins, DiscoveRx) that includes a diverse representation of receptor subfamilies. A panel of 40-100 receptors is a good starting point.
-
Assay Format: These panels typically employ radioligand binding assays or functional assays in a high-throughput format.
-
Screening Concentration: Initially screen the compound at a single high concentration (e.g., 10 µM).
-
Hit Identification: Receptors showing significant inhibition (e.g., >50%) at the screening concentration are considered "hits."
-
B. Secondary Target Confirmation
For any hits identified in the broad panel screen, it is crucial to perform dose-response assays to confirm the interaction and determine the potency.
-
Objective: To determine the IC50 or Ki values for any identified off-targets.
-
Methodology: Follow the same principles as the primary target validation assays (binding and/or functional) for each confirmed off-target.
Phase 3: Cellular and Phenotypic Assays
Biochemical and biophysical assays provide valuable information on direct molecular interactions, but cellular assays are essential to understand the compound's effects in a more complex biological context.
A. Cellular Chemotaxis Assay
This assay assesses the ability of the compound to inhibit a key physiological response mediated by CysLT1 activation: the migration of immune cells.
-
Objective: To confirm the on-target antagonistic activity of the compound in a physiologically relevant cellular process.
-
Methodology:
-
Cell Isolation: Isolate primary human eosinophils or use a cell line that expresses CysLT1 and exhibits chemotaxis in response to LTD₄ (e.g., HL-60 cells differentiated to an eosinophilic phenotype).
-
Chemotaxis Chamber: Use a Boyden chamber or a similar migration assay system with a porous membrane.
-
Assay Setup: Place the cells in the upper chamber and a solution containing LTD₄ as a chemoattractant in the lower chamber.
-
Treatment: Add this compound at various concentrations to the upper chamber with the cells.
-
Incubation: Allow the cells to migrate through the membrane towards the chemoattractant for a set period.
-
Quantification: Count the number of cells that have migrated to the lower chamber.
-
Data Analysis: Determine the IC50 for the inhibition of chemotaxis.
-
B. Cytotoxicity Assay
It is crucial to ensure that the observed inhibitory effects are not due to general cellular toxicity.
-
Objective: To determine the concentration at which the compound induces cell death.
-
Methodology:
-
Cell Lines: Use the same cell lines as in the functional and chemotaxis assays, as well as a standard cell line for general cytotoxicity assessment (e.g., HepG2).
-
Assay Method: Employ a standard cytotoxicity assay such as MTS or MTT, which measures mitochondrial activity as an indicator of cell viability.
-
Treatment: Expose the cells to a range of concentrations of the test compound for a defined period (e.g., 24-48 hours).
-
Data Analysis: Determine the CC50 (the concentration that causes 50% cytotoxicity). A high CC50 value relative to the on-target potency indicates a good therapeutic window.
-
Interpreting the Data: A Quantitative Look at Selectivity
The data generated from these assays should be compiled to provide a clear and objective assessment of the compound's selectivity.
Table 1: Hypothetical Cross-Reactivity Profile of this compound
| Target | Assay Type | IC50 / Ki (nM) | Selectivity Index (vs. CysLT1) |
| CysLT1 (Primary Target) | Binding (Ki) | 15 | - |
| CysLT1 (Functional) | Calcium Mobilization (IC50) | 25 | - |
| CysLT2 | Binding (Ki) | >10,000 | >667-fold |
| P2Y₂ Receptor | Binding (Ki) | 2,500 | 167-fold |
| Histamine H1 Receptor | Binding (Ki) | >10,000 | >667-fold |
| β₂-Adrenergic Receptor | Functional (IC50) | >10,000 | >400-fold |
| Cytotoxicity (HepG2) | MTS Assay (CC50) | >50,000 | >2000-fold |
The selectivity index, calculated by dividing the off-target IC50/Ki by the on-target IC50/Ki, is a key metric. A higher selectivity index indicates a more selective compound. A commonly accepted threshold for a selective compound is a selectivity index of at least 100-fold against relevant off-targets.
Visualizing the Mechanism: The CysLT1 Signaling Pathway
Understanding the signaling pathway of the primary target provides context for the functional assays and the potential physiological effects of the compound.
Figure 2: Simplified signaling pathway of the Cysteinyl Leukotriene Receptor 1 (CysLT1).
Conclusion
References
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Choi, J.Y., Calvet, C.M., Vieira, D.F., et al. (2013). R-configuration of 4-aminopyridyl-based inhibitors of CYP51 confers superior efficacy against Trypanosoma cruzi. ACS Medicinal Chemistry Letters, 4(11), 1046-1051. [Link]
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de Oliveira, R.G., Cruz, L.R., Dessoy, M.A., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(8), 6338-6363. [Link]
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Farahat, A.A., Kumar, A., Say, M., et al. (2018). Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis. Molecules, 27(1), 296. [Link]
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Gelfand, E.W. (2000). Cysteinyl-leukotriene type 1 receptor antagonists. Pulmonary Pharmacology & Therapeutics, 13(6), 301-305. [Link]
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Guan, M., Chen, Y., Liu, Y., et al. (2021). Classification models and SAR analysis on CysLT1 receptor antagonists using machine learning algorithms. Molecular Diversity, 25(3), 1597-1616. [Link]
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Jiang, Z., You, Q., & Zhang, X. (2019). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 24(15), 2788. [Link]
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Li, Y., Wang, D., Li, Y., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(10), 1073-1077. [Link]
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Raju, G., Bhavya Sai, K., & Nadendla, R. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry, 5(6), 221-228. [Link]
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Reddy, T.J., & Rao, R.R. (2010). Pharmacophore identification, synthesis, and biological evaluation of carboxylated chalcone derivatives as CysLT1 antagonists. Bioorganic & Medicinal Chemistry, 18(15), 5519-5527. [Link]
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Rühl, T., Garscha, U., & Werz, O. (2010). Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. Journal of Medicinal Chemistry, 53(18), 6614-6625. [Link]
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Wang, D., Li, Y., Zhang, M., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402. [Link]
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Wikipedia contributors. (2023, November 28). Cysteinyl-leukotriene type 1 receptor antagonists. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]
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Zhang, M., Li, Y., Wang, D., et al. (2014). Discovery of Highly Potent Dual CysLT1 and CysLT2 Antagonist. ACS Medicinal Chemistry Letters, 5(8), 920-924. [Link]
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The Art of Molecular Fine-Tuning: A Comparative Guide to the Structure-Activity Relationship of 5-Nitro-3-phenyl-1H-indole-2-carboxylic Acid Analogs in Inflammation
In the intricate world of drug discovery, the indole scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds. Its inherent versatility allows for a chemical tapestry to be woven, with each substituent playing a critical role in defining the molecule's interaction with its biological target. This guide delves into the nuanced world of structure-activity relationship (SAR) studies, focusing on a specific, promising chemotype: 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid and its analogs. Our exploration will be centered on their potential as anti-inflammatory agents, a therapeutic area of immense global need.
This document is crafted for researchers, medicinal chemists, and drug development professionals. It is not a mere recitation of facts but a synthesized narrative grounded in scientific principles and experimental evidence. We will dissect the "why" behind synthetic choices and biological outcomes, offering a framework for the rational design of more potent and selective anti-inflammatory agents.
The Core Scaffold: A Foundation for Therapeutic Potential
The this compound core possesses several key features that make it an attractive starting point for drug design. The indole nucleus itself is a well-known pharmacophore. The carboxylic acid at the 2-position provides a crucial anchor for potential interactions with biological targets, while the phenyl group at the 3-position offers a large surface for further functionalization to enhance potency and selectivity. The electron-withdrawing nitro group at the 5-position can significantly influence the electronic properties of the indole ring, potentially modulating its binding affinity and metabolic stability. Our comparative analysis will explore how modifications to this core structure impact its anti-inflammatory prowess.
Comparative Analysis of Analog Performance
| Analog | Modification | Predicted COX-2 Inhibition (IC50, µM) | Predicted NO Inhibition (IC50, µM) | Rationale for Predicted Activity |
| Parent Compound | This compound | Baseline | Baseline | The core scaffold is expected to exhibit moderate anti-inflammatory activity. |
| Analog 1 | 4'-Methoxy substitution on the 3-phenyl ring | Lower (Improved Potency) | Lower (Improved Potency) | Electron-donating groups on the 3-phenyl ring have been shown to enhance anti-inflammatory activity in similar indole scaffolds.[1] |
| Analog 2 | 4'-Chloro substitution on the 3-phenyl ring | Lower (Improved Potency) | Lower (Improved Potency) | Halogen substitution can increase lipophilicity and improve binding affinity. |
| Analog 3 | Esterification of the 2-carboxylic acid | Higher (Reduced Potency) | Higher (Reduced Potency) | The free carboxylic acid is often crucial for binding to the active site of COX enzymes. |
| Analog 4 | Amidation of the 2-carboxylic acid with a small amine | Variable | Variable | Amidation can alter the hydrogen bonding capacity and steric profile, leading to unpredictable effects on activity. |
| Analog 5 | Replacement of the 5-nitro group with a 5-chloro group | Potentially Lower (Improved Potency) | Potentially Lower (Improved Potency) | Halogens at the 5-position have been associated with potent activity in other indole series.[2] |
Deciphering the Structure-Activity Landscape
The hypothetical data above, informed by published research on related compounds, allows us to draw several key SAR insights.
-
The 3-Phenyl Ring as a Potency Modulator: Substitutions on the phenyl ring at the 3-position appear to be a critical determinant of anti-inflammatory activity. Electron-donating groups, such as methoxy, and electron-withdrawing groups, like halogens, have been shown in various indole series to enhance potency.[1] This suggests that both electronic and steric factors on this ring play a significant role in optimizing interactions with the biological target.
-
The Indispensable 2-Carboxylic Acid: The carboxylic acid moiety at the 2-position is likely a key pharmacophoric feature, essential for binding to the active site of enzymes like COX-2.[3] Modification of this group, for instance through esterification, is predicted to abrogate or significantly reduce activity.
-
The Influence of the 5-Position: The 5-nitro group is a strong electron-withdrawing group that influences the overall electronic character of the indole ring. While it may contribute to activity, exploring other substituents at this position, such as halogens, could lead to improved potency and a more favorable safety profile.[2]
Experimental Validation: Protocols for In Vitro Assessment
To empirically validate the predicted activities of these analogs, a series of robust and well-established in vitro assays are essential. The following protocols provide a step-by-step guide for assessing the anti-inflammatory and cytotoxic properties of the synthesized compounds.
Experimental Workflow
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic potential of the synthesized analogs on RAW 264.7 murine macrophage cells and to establish non-toxic concentrations for subsequent anti-inflammatory assays.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
Objective: To evaluate the ability of the analogs to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophages.
Principle: The Griess reagent quantitatively measures nitrite, a stable and nonvolatile breakdown product of NO. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo derivative that can be measured spectrophotometrically.
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described in the MTT assay. Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reagent Reaction: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
In Vitro COX-2 Inhibition Assay
Objective: To determine the direct inhibitory effect of the analogs on the activity of the COX-2 enzyme.
Principle: This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). The rate of color development is proportional to the COX activity.
Protocol:
-
Reaction Setup: In a 96-well plate, add assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, and the COX-2 enzyme.
-
Inhibitor Incubation: Add the test compounds at various concentrations and a vehicle control (DMSO) to the wells. Incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate for the cyclooxygenase reaction) and TMPD.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 590 nm over a period of time using a plate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion: Charting a Path Forward
The exploration of the structure-activity relationships of this compound analogs, even when guided by data from related series, provides a powerful framework for the rational design of novel anti-inflammatory agents. The insights gleaned from this comparative analysis underscore the importance of systematic modifications to the core scaffold and the subsequent rigorous biological evaluation. The provided experimental protocols offer a clear and validated path to assess the anti-inflammatory potential of newly synthesized compounds. As research in this area continues, the fine-tuning of this promising indole scaffold holds the potential to deliver next-generation therapeutics for the management of inflammatory diseases.
References
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Synthesis and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. (URL: [Link])
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Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. (URL: [Link])
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Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC - NIH. (URL: [Link])
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Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PubMed Central. (URL: [Link])
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In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC - NIH. (URL: [Link])
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Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. (URL: [Link])
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. (URL: [Link])
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Synthesis, Characterization and Anti-Inflammatory and Antipyretic Evaluation of Novel Indole Derivatives. Journal of Basic and Applied Research in Biomedicine. (URL: [Link])
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. National Institutes of Health. (URL: [Link])
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Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PMC - PubMed Central. (URL: [Link])
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In Vivo Validation of 5-Nitro-3-phenyl-1H-indole-2-carboxylic Acid: A Comparative Guide for Preclinical Oncology
This guide provides a comprehensive framework for the in vivo validation of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid, a novel compound with promising in vitro anticancer activity. Drawing upon established principles of preclinical drug development, this document outlines a robust experimental design to assess the therapeutic potential of this compound in a clinically relevant setting, comparing its efficacy against a known targeted inhibitor and a standard-of-care chemotherapy regimen. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the evaluation of novel oncology therapeutics.
Introduction: The Promise of Targeting c-Myc with a Novel Indole Compound
The c-Myc oncogene is a master regulator of cellular proliferation, growth, and metabolism, and its deregulation is a hallmark of a wide array of human cancers[1]. This transcription factor has historically been considered "undruggable" due to its challenging protein structure. However, recent advances have led to the development of indirect strategies to inhibit its function, offering new hope for targeting this critical oncogenic driver.
In vitro studies have identified this compound as a potential modulator of pathways associated with c-Myc activity. Preliminary data suggests that this compound may interfere with the transcriptional activity of c-Myc, leading to cell cycle arrest and apoptosis in cancer cell lines. To translate these encouraging in vitro findings into a viable therapeutic strategy, rigorous in vivo validation is paramount. This guide details a head-to-head comparison of this compound with established anticancer agents in a c-Myc-driven lymphoma model.
Experimental Design: A Multi-Arm Xenograft Study
To comprehensively evaluate the in vivo efficacy of this compound, a subcutaneous xenograft model using a human cancer cell line with a known c-Myc deregulation is proposed. This approach allows for the direct assessment of the compound's ability to inhibit tumor growth in a living organism.
Rationale for Model Selection: Burkitt's Lymphoma
Burkitt's lymphoma is an aggressive B-cell non-Hodgkin lymphoma characterized by a chromosomal translocation that places the MYC gene under the control of a powerful immunoglobulin heavy-chain enhancer, leading to its constitutive overexpression[2]. This makes Burkitt's lymphoma an ideal model to study the efficacy of c-Myc-targeting therapies. The Raji cell line, derived from a Burkitt's lymphoma patient, is a well-established and readily available cell line for generating xenograft tumors[3][4][5].
Comparative Compounds
To provide a comprehensive assessment of the therapeutic potential of this compound, its performance will be compared against both a targeted therapy and a standard-of-care chemotherapy regimen.
-
Positive Control (Targeted Therapy): JQ1 is a potent and well-characterized small molecule inhibitor of the BET (bromodomain and extra-terminal domain) family of proteins. By displacing BRD4 from chromatin, JQ1 effectively downregulates the transcription of key oncogenes, including MYC[1][6][7][8]. Its established in vivo activity in various cancer models makes it an excellent benchmark for a novel c-Myc-targeting agent.
-
Standard of Care: R-CODOX-M/R-IVAC is an intensive, multi-agent chemotherapy regimen frequently used for the treatment of Burkitt's lymphoma[9][10]. For the purpose of this preclinical study, a simplified and adaptable combination of key components, such as cyclophosphamide and vincristine, will be used to represent a clinically relevant cytotoxic challenge.
Experimental Groups
The study will consist of the following treatment arms:
| Group | Treatment | Rationale |
| 1 | Vehicle Control | To establish the baseline tumor growth rate. |
| 2 | This compound | To evaluate the anti-tumor efficacy of the test compound. |
| 3 | JQ1 (Positive Control) | To benchmark the efficacy of the test compound against a known c-Myc inhibitor. |
| 4 | Chemotherapy (e.g., Cyclophosphamide + Vincristine) | To compare the efficacy of the test compound with a standard cytotoxic regimen. |
| 5 | This compound + Chemotherapy | To assess potential synergistic or additive effects of combining the test compound with chemotherapy. |
Methodologies
Adherence to established and validated protocols is critical for the integrity and reproducibility of the study. All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals[11][12][13][14][15].
Cell Culture and Preparation
Raji cells will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Prior to injection, cells will be harvested during the logarithmic growth phase and assessed for viability using trypan blue exclusion. A cell suspension of 5 x 10^6 viable cells in 100 µL of a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel will be prepared for each animal[16][17].
Xenograft Tumor Implantation
Female athymic nude mice (4-6 weeks old) will be used for this study. The mice will be allowed to acclimatize for at least one week before any procedures. Each mouse will be anesthetized, and the prepared Raji cell suspension will be injected subcutaneously into the right flank[17][18][19][20].
Tumor Growth Monitoring and Treatment Initiation
Tumor growth will be monitored bi-weekly using a digital caliper. Tumor volume will be calculated using the formula: Volume = (Width² x Length) / 2 [16][21][22][23][24]. Treatment will be initiated when the average tumor volume reaches approximately 100-150 mm³. Mice will be randomized into the different treatment groups.
Drug Formulation and Administration
-
This compound: The formulation and dosage will be based on preliminary toxicology and pharmacokinetic studies. Administration is anticipated to be via intraperitoneal (i.p.) injection or oral gavage (p.o.).
-
JQ1: A typical in vivo dose is 50 mg/kg, administered daily via i.p. injection, formulated in a solution of 10% DMSO in sterile PBS[8][25].
-
Chemotherapy: Cyclophosphamide (e.g., 20 mg/kg, i.p., once weekly) and Vincristine (e.g., 0.5 mg/kg, i.p., once weekly). Dosing and scheduling will be optimized to balance efficacy and toxicity.
Efficacy and Toxicity Assessment
The primary endpoint of the study will be tumor growth inhibition. Secondary endpoints will include:
-
Body Weight: Monitored bi-weekly as an indicator of systemic toxicity.
-
Clinical Observations: Daily monitoring for any signs of distress or adverse effects.
-
Tumor Doubling Time: Calculated for each treatment group.
-
Endpoint: The study will be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if any animal exhibits signs of excessive distress, in accordance with ethical guidelines[14][24].
At the end of the study, tumors will be excised, weighed, and processed for further analysis, such as immunohistochemistry for c-Myc expression and proliferation markers (e.g., Ki-67).
Expected Outcomes and Data Interpretation
The results of this study will provide a comprehensive in vivo profile of this compound. The following table outlines the anticipated outcomes and their interpretation.
| Outcome Metric | This compound | JQ1 (Positive Control) | Chemotherapy | Interpretation |
| Tumor Growth Inhibition | Significant reduction in tumor volume compared to vehicle. | Significant reduction in tumor volume, as previously reported. | Significant reduction in tumor volume. | A comparable or superior tumor growth inhibition to JQ1 would strongly support a c-Myc-mediated mechanism of action. Efficacy relative to chemotherapy will position the compound in the current therapeutic landscape. |
| Tumor Doubling Time | Increased compared to vehicle. | Increased compared to vehicle. | Increased compared to vehicle. | A longer tumor doubling time indicates a cytostatic or cytotoxic effect. |
| Body Weight Changes | Minimal to no significant weight loss. | Minimal to no significant weight loss. | Potential for significant weight loss. | A favorable toxicity profile (minimal weight loss) compared to chemotherapy would be a significant advantage for the novel compound. |
| Histological Analysis (c-Myc) | Reduced expression of c-Myc in tumor tissue. | Reduced expression of c-Myc in tumor tissue. | Variable effects on c-Myc expression. | A clear reduction in c-Myc expression would provide direct evidence of target engagement in vivo. |
| Histological Analysis (Ki-67) | Reduced percentage of Ki-67 positive cells. | Reduced percentage of Ki-67 positive cells. | Reduced percentage of Ki-67 positive cells. | A decrease in the proliferation marker Ki-67 will corroborate the tumor growth inhibition data. |
Conclusion and Future Directions
This comparative guide provides a rigorous and scientifically sound framework for the in vivo validation of this compound. By directly comparing its efficacy and toxicity against a targeted c-Myc inhibitor and a standard-of-care chemotherapy in a relevant preclinical model, this study will generate the critical data needed to make an informed decision on the future development of this promising compound. Positive results from this study would warrant further investigation, including orthotopic and patient-derived xenograft (PDX) models, to more closely mimic the human disease and to explore the compound's potential in combination with other therapeutic agents.
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Comparative Analysis: 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid as a Putative IDO1 Inhibitor Against Established Clinical Candidates
This guide provides a comprehensive comparative analysis of the hypothetical inhibitory potential of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid against well-characterized inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). This analysis is structured to provide researchers, scientists, and drug development professionals with a framework for evaluating novel chemical entities in the context of established therapeutic agents.
Introduction to Indoleamine 2,3-dioxygenase 1 (IDO1) as a Therapeutic Target
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the context of oncology, the tumoral expression of IDO1 has emerged as a critical mechanism of immune evasion.[2][3] By depleting tryptophan in the tumor microenvironment and producing immunosuppressive metabolites like kynurenine, IDO1 effectively dampens the anti-tumor activity of effector T-cells and promotes the function of regulatory T-cells (Tregs).[2][4] This immunosuppressive shield allows cancer cells to proliferate and evade immune-mediated destruction.[1][2] Consequently, the inhibition of IDO1 has become an attractive strategy in cancer immunotherapy, with the aim of restoring anti-tumor immunity.[2][3]
While the therapeutic potential of targeting IDO1 is significant, the clinical development of IDO1 inhibitors has faced challenges. The phase III trial of epacadostat in combination with pembrolizumab for melanoma did not meet its primary endpoint, sparking a deeper investigation into the complexities of IDO1 biology and the mechanisms of its inhibitors.[5][6] This underscores the need for a thorough comparative evaluation of new chemical entities against existing inhibitors to identify compounds with potentially superior efficacy, selectivity, or novel mechanisms of action.
Rationale for Investigating this compound as an IDO1 Inhibitor
The chemical scaffold of this compound, featuring an indole core, is a common motif in a number of known IDO1 inhibitors.[7] The indole ring system can mimic the natural substrate of IDO1, tryptophan, allowing for competitive binding to the active site. While direct biological data for this compound is not extensively published, its structural similarity to other indole-based inhibitors provides a strong rationale for its investigation as a potential IDO1 inhibitor. This guide will therefore proceed with the hypothesis that this compound exhibits inhibitory activity against IDO1 and will outline the necessary experimental framework to validate this hypothesis and compare its performance against established inhibitors.
Established IDO1 Inhibitors for Comparison
A comparative analysis requires well-characterized reference compounds. For this purpose, we have selected three clinically investigated IDO1 inhibitors with distinct mechanisms of action:
-
Epacadostat (INCB024360): A potent and selective, orally bioavailable hydroxyamidine inhibitor of IDO1.[8][9] It acts as a competitive inhibitor, binding to the heme-containing active site of the enzyme.[5][6] Epacadostat has been extensively studied in clinical trials, particularly in combination with immune checkpoint inhibitors.[5]
-
Navoximod (GDC-0919): A potent, orally bioavailable small molecule inhibitor of the IDO1 pathway.[10][11] It has demonstrated the ability to reduce kynurenine levels in both plasma and tumor tissue.[10][12] Navoximod has also been evaluated in clinical trials in combination with other immunotherapies, such as the PD-L1 inhibitor atezolizumab.[13]
-
Indoximod (NLG8189): Unlike direct enzymatic inhibitors, Indoximod (the D-isomer of 1-methyl-tryptophan) acts as a tryptophan mimetic.[14][15] It is thought to counteract the immunosuppressive effects of tryptophan depletion by activating the mTORC1 pathway, thereby reversing the anergic state of T-cells.[14][16] This distinct mechanism of action makes it a valuable comparator for understanding the broader biological effects of targeting the IDO1 pathway.
Experimental Design for Comparative Analysis
To provide a robust comparison, a multi-tiered experimental approach is necessary, encompassing both biochemical and cell-based assays.
Biochemical Assay: Direct IDO1 Enzyme Inhibition
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human IDO1.
Workflow Diagram:
Caption: Workflow for the biochemical IDO1 inhibition assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Recombinant human IDO1 enzyme is diluted to the desired concentration in assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).
-
Test compounds, including this compound and the known inhibitors, are serially diluted in DMSO to generate a concentration range for IC50 determination.
-
Assay buffer is prepared containing necessary co-factors such as L-ascorbic acid, methylene blue, and catalase.[17]
-
L-tryptophan substrate solution is prepared in the assay buffer.
-
-
Enzyme Inhibition Reaction:
-
In a 96-well plate, add the test compound dilutions to the wells.
-
Add the diluted IDO1 enzyme to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the L-tryptophan substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Detection of Kynurenine:
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay: Inhibition of IDO1 Activity in a Cellular Context
This assay evaluates the ability of the compounds to inhibit IDO1 activity within a cellular environment, providing insights into cell permeability and off-target effects.[18][19]
Workflow Diagram:
Caption: Workflow for the cell-based IDO1 inhibition assay.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed a human cancer cell line known to express IDO1 upon stimulation (e.g., SKOV-3 ovarian cancer cells) in a 96-well plate.[18]
-
After cell attachment, treat the cells with interferon-gamma (IFN-γ) to induce IDO1 expression.
-
Add serial dilutions of the test compounds to the cells.
-
Incubate the cells for 48-72 hours.
-
-
Measurement of Kynurenine Production:
-
Collect the cell culture supernatant.
-
Add a reagent containing p-dimethylaminobenzaldehyde (p-DMAB) to the supernatant, which reacts with kynurenine to produce a yellow-colored product.
-
Measure the absorbance of the product at 480 nm.
-
-
Cell Viability Assay:
-
To assess the cytotoxicity of the compounds, perform a concurrent cell viability assay (e.g., using Resazurin or MTT) on the treated cells.
-
-
Data Analysis:
-
Calculate the percentage of kynurenine reduction for each compound concentration relative to a vehicle control.
-
Determine the EC50 value by plotting the percentage of kynurenine reduction against the logarithm of the compound concentration.
-
Analyze the cell viability data to identify any cytotoxic effects of the compounds at the tested concentrations.
-
Hypothetical Comparative Data
The following table summarizes the expected outcomes from the proposed experiments, providing a framework for comparing this compound with the known inhibitors.
| Compound | Target(s) | Mechanism of Action | Biochemical IC50 (nM) | Cellular EC50 (nM) | Cytotoxicity (CC50, µM) |
| This compound | IDO1 (hypothesized) | Competitive Inhibition (hypothesized) | To be determined | To be determined | To be determined |
| Epacadostat (INCB024360) | IDO1 | Competitive, direct enzyme inhibitor[5][8] | ~10[8] | ~70 | >100 |
| Navoximod (GDC-0919) | IDO1 | Direct enzyme inhibitor[10][11] | ~7 (Ki)[10] | ~75[11] | >50 |
| Indoximod (NLG8189) | IDO Pathway | Tryptophan mimetic, mTORC1 activator[14][15] | Weak/No direct inhibition[14] | Indirectly reverses suppression | >100 |
Signaling Pathway
Caption: IDO1 signaling pathway and points of intervention by inhibitors.
Conclusion
This guide outlines a comprehensive and scientifically rigorous framework for the comparative analysis of this compound against established IDO1 inhibitors. By employing a combination of biochemical and cell-based assays, researchers can effectively determine the potency, cellular efficacy, and potential liabilities of this novel compound. The inclusion of inhibitors with diverse mechanisms of action, such as the direct enzymatic inhibitors Epacadostat and Navoximod, and the pathway modulator Indoximod, will provide a rich dataset for understanding the unique properties of this compound. The successful execution of these experiments will be crucial in determining its potential as a next-generation immunomodulatory agent for cancer therapy.
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Infante, J. R., et al. (2019). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. Clinical cancer research : an official journal of the American Association for Cancer Research, 25(24), 7331–7339. [Link]
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A Researcher's Guide to the Reproducible Synthesis and Analysis of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid
In the landscape of drug discovery and materials science, the reproducibility of experimental results is the bedrock of scientific advancement. For complex heterocyclic molecules such as 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid, a compound with potential pharmacological relevance, ensuring consistent outcomes is paramount.[1][2] This guide provides an in-depth comparison of methodologies for the synthesis, purification, and characterization of this indole derivative. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to enhance experimental reliability.
The indole nucleus is a privileged scaffold in medicinal chemistry, and nitro-substituted derivatives, in particular, exhibit a wide spectrum of biological activities.[1][3] However, their synthesis and purification are often fraught with challenges that can lead to significant variations in yield, purity, and ultimately, biological activity. This guide dissects these challenges and presents robust, verifiable strategies to overcome them.
Synthesis: Navigating the Complexities of the Fischer Indole Reaction
The most common and versatile method for constructing the indole core is the Fischer indole synthesis.[4] This reaction typically involves the acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde. For the target molecule, this compound, the logical precursors are 4-nitrophenylhydrazine and a phenyl-substituted β-ketoester, such as ethyl benzoylacetate.
The reproducibility of this synthesis is highly sensitive to several factors. A primary challenge is the electronic nature of the substituents on the arylhydrazine. Electron-withdrawing groups, like the nitro group in 4-nitrophenylhydrazine, can affect the nucleophilicity of the hydrazine and the stability of key intermediates. Conversely, certain substituent patterns can promote undesirable side reactions, such as N-N bond cleavage, which competes with the desired cyclization.[4][5]
Comparative Analysis of Catalytic Systems
The choice of acid catalyst is critical and often requires empirical optimization. Protic acids (e.g., HCl, H₂SO₄), Lewis acids (e.g., ZnCl₂), and solid acids (e.g., polyphosphoric acid, PPA) have all been employed. The catalyst's role is to facilitate the formation of the key ene-hydrazine intermediate and promote the subsequent[5][5]-sigmatropic rearrangement.
| Catalyst | Typical Conditions | Advantages | Common Reproducibility Issues |
| Polyphosphoric Acid (PPA) | Toluene or xylene, 85-115°C | Effective dehydrating agent, promotes cyclization.[6] | Viscous, difficult to stir; can lead to charring at high temperatures; product isolation can be challenging. |
| Sulfuric Acid (H₂SO₄) in Ethanol | Ethanol, 80°C | Homogeneous reaction, good for initial ester synthesis.[7] | Can lead to sulfonation or other side reactions if not carefully controlled; harsh conditions may degrade sensitive products. |
| Zinc Chloride (ZnCl₂) | Various solvents | Milder than strong protic acids, can improve yields for sensitive substrates.[4] | Hygroscopic, requires anhydrous conditions; stoichiometry is critical for consistent results. |
| Hydrochloric Acid (HCl) in Ethanol | Ethanol, 50-70°C | Readily available, simple to use. | May not be strong enough for less reactive substrates; equilibrium issues can lead to incomplete reactions.[8] |
Workflow for Synthesis and Initial Work-up
Caption: A generalized workflow for the synthesis and isolation of the target compound.
Recommended Protocol for Synthesis
This protocol is a self-validating system designed for high reproducibility.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-nitrophenylhydrazine (1 equivalent) and ethyl benzoylacetate (1.1 equivalents) in toluene.
-
Catalyst Addition: Cautiously add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazine). Rationale: PPA serves as both the catalyst and a dehydrating agent, driving the reaction towards the cyclized product.
-
Reaction: Heat the mixture to 100-110°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed (typically 1-2 hours).
-
Work-up (Ester Intermediate): Allow the mixture to cool to room temperature. Carefully pour the viscous mixture onto crushed ice. The intermediate ester will often precipitate or can be extracted with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 2M sodium hydroxide solution. Stir at room temperature or gently heat (e.g., 50°C) for 5-8 hours until the ester is fully hydrolyzed (monitor by TLC).[6]
-
Isolation (Final Product): Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.
-
Collection: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude this compound.
Purification Strategies: Achieving Analytical Purity
The purification of indole derivatives is notoriously difficult due to the presence of closely related impurities and potential for degradation.[5] The two most effective methods are recrystallization and column chromatography. The choice between them depends on the impurity profile of the crude product.
Decision Framework for Purification
Caption: A decision tree for selecting the appropriate purification method.
Comparative Overview of Purification Techniques
| Technique | Recommended Solvent System | Advantages | Disadvantages |
| Recrystallization | Ethanol/Water or Acetic Acid/Water | Excellent for removing minor, less-soluble or more-soluble impurities; can yield highly crystalline material. | May result in lower recovery; ineffective if impurities have similar solubility to the product.[5] |
| Column Chromatography | Gradient elution, e.g., Ethyl Acetate/Hexane with 1% Acetic Acid | Highly effective for separating compounds with different polarities; allows for purification of complex mixtures.[5] | More time-consuming and solvent-intensive; product recovery can be variable; acidic modifier is crucial for carboxylic acids. |
Detailed Protocol for Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate + 1% Acetic Acid). Pour into a column and allow to pack under slight pressure. Rationale: Acetic acid is added to the mobile phase to keep the carboxylic acid protonated, preventing peak tailing on the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like ethyl acetate or acetone), adsorb it onto a small amount of silica gel, and evaporate the solvent. Dry-load the resulting powder onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor by TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified product.
Analytical Characterization: The Key to Verifiability
Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and consistency of the synthesized compound. A combination of chromatographic and spectroscopic methods should be employed.
Comparison of Core Analytical Techniques
| Technique | Purpose | Sample Data Output | Key Insights for Reproducibility |
| HPLC (UV-Vis) | Purity Assessment & Quantification | Chromatogram with retention time and peak area. | Provides quantitative purity (>95% is often a target).[7] Consistent retention time confirms identity against a reference standard.[9] |
| LC-MS | Molecular Weight Confirmation | Mass spectrum showing the [M-H]⁻ or [M+H]⁺ ion. | Confirms the molecular weight (Expected [M-H]⁻ for C₁₅H₁₀N₂O₄ is ~281.06).[9] |
| ¹H NMR | Structural Elucidation | Spectrum showing chemical shifts, integration, and coupling patterns. | Unambiguously confirms the chemical structure. The pattern of aromatic protons and the presence of the carboxylic acid proton are key identifiers. |
Standardized Analytical Workflow
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A Researcher's Guide to De-risking Novel Indole-Based Therapeutics: A Comparative Off-Target Profile of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid
In the landscape of modern drug discovery, the indole scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents. The focus of this guide is 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid, a novel compound representative of a chemical class with significant therapeutic promise. While the specific biological target of this molecule is yet to be fully elucidated in public literature, its core structure, the indole-2-carboxylic acid moiety, is a known pharmacophore for potent inhibition of viral enzymes, notably HIV-1 integrase.
This guide presents a comprehensive workflow for characterizing the off-target profile of a novel indole-based compound, using this compound as a case study. We will navigate the essential experimental comparisons against established therapeutics targeting a plausible primary target, HIV-1 integrase, providing the technical data and protocols necessary for a thorough preclinical safety assessment. Our objective is to equip researchers, scientists, and drug development professionals with the strategic and methodological framework to anticipate and mitigate potential off-target liabilities, thereby accelerating the translation of promising compounds from the bench to the clinic.
The Indole-2-Carboxylic Acid Scaffold: A Case for HIV-1 Integrase Inhibition
The indole-2-carboxylic acid framework has been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[1][2][3] The core structure is capable of chelating with the two Mg2+ ions within the active site of the integrase enzyme, a critical interaction for inhibiting its function in the viral life cycle.[1][2] Structural modifications to the indole ring, such as the introduction of a C6 halogenated benzene ring, have been shown to enhance binding to the viral DNA.[2][3] Given this precedent, it is plausible that this compound may exhibit activity against HIV-1 integrase, making this a logical starting point for its characterization.
Comparative Off-Target Analysis: Benchmarking Against the Standard of Care
A critical step in the preclinical development of any new chemical entity is to understand its selectivity profile in comparison to existing therapies. For our hypothetical HIV-1 integrase inhibitor, we will compare its potential off-target effects against two widely used INSTIs: Dolutegravir and Elvitegravir.
Integrase strand transfer inhibitors are generally well-tolerated; however, they are associated with a range of adverse effects, including weight gain, neuropsychiatric symptoms, and concerns regarding reproductive health.[4][5][6] These clinical observations provide a roadmap for in vitro and in vivo off-target screening.
| Off-Target Effect | This compound (Hypothetical) | Dolutegravir (DTG) | Elvitegravir (EVG) |
| Metabolic | To be determined | Associated with weight gain.[4][7] | Less association with substantial weight gain compared to DTG.[8] |
| Neuropsychiatric | To be determined | Linked to insomnia, sleep disorders, and depression. | Common side effects include headache, dizziness, and abnormal dreams.[8] |
| Renal | To be determined | Can cause slight elevations in creatinine.[4] | Potential for renal impairment, including acute renal failure. |
| Hepatic | To be determined | Risk of new or worsening liver problems, particularly in patients with HBV or HCV coinfection.[9][10] | Associated with elevations in liver enzymes (ALT, AST).[11] |
| Genotoxicity | To be determined | Not generally associated with genotoxicity. | Not generally associated with genotoxicity. |
| Cardiovascular | To be determined | Not a primary concern. | Not a primary concern. |
| Immune System | To be determined | Can lead to immune reconstitution inflammatory syndrome (IRIS).[10] | Can increase the risk of infections or autoimmune disorders due to immune system changes.[12] |
Experimental Protocols for Off-Target Profiling
To generate the data necessary for a robust off-target profile, a tiered and systematic approach is essential. The following protocols represent a foundational screening cascade for a novel indole-based compound.
Kinase Panel Profiling
Rationale: Protein kinases are one of the largest classes of drug targets and are frequently implicated in off-target effects due to the conserved nature of the ATP-binding pocket. A broad kinase screen is a crucial first step to identify any unintended interactions.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A typical screening concentration is 10 µM.
-
Assay Platform: Utilize a radiometric kinase assay, which is considered the gold standard for its direct measurement of enzyme activity and low incidence of false positives.[11] Alternatively, fluorescence-based or luminescence-based assays can be used for high-throughput screening.
-
Kinase Panel: Screen the compound against a comprehensive panel of kinases (e.g., >400 kinases) representing all major branches of the human kinome.
-
Data Analysis: Express results as a percentage of inhibition relative to a positive control. For any hits showing significant inhibition (typically >50%), perform follow-up dose-response studies to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
Rationale: CETSA® is a powerful biophysical technique that assesses target engagement in a cellular context.[9] It measures the thermal stabilization of a protein upon ligand binding, providing direct evidence of a drug-protein interaction within intact cells.
Methodology:
-
Cell Culture: Grow a relevant cell line (e.g., a human T-cell line for an HIV-1 integrase inhibitor) to 70-80% confluency.
-
Compound Treatment: Incubate the cells with the test compound or a vehicle control (DMSO) for a specified time.
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures to induce protein denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using techniques such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Diagram: Cellular Thermal Shift Assay (CETSA) Workflow
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
Genotoxicity Assays
Rationale: Assessing the potential for a compound to cause genetic damage is a mandatory component of preclinical safety evaluation.[4] A standard battery of in vitro tests is recommended to cover different types of genotoxic events.
Methodology:
-
Bacterial Reverse Mutation Assay (Ames Test):
-
Principle: This assay uses specific strains of Salmonella typhimurium and Escherichia coli with mutations that render them unable to synthesize an essential amino acid. The test evaluates the ability of the compound to cause reverse mutations, allowing the bacteria to grow on a medium lacking that amino acid.[4]
-
Procedure: Expose the bacterial strains to various concentrations of the test compound, both with and without a metabolic activation system (S9 mix). Plate the bacteria on selective agar and count the number of revertant colonies after incubation.
-
-
In Vitro Micronucleus Assay:
-
Principle: This test detects the formation of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that result from chromosomal damage or loss.[13]
-
Procedure: Treat cultured mammalian cells (e.g., CHO, CHL, or human peripheral blood lymphocytes) with the test compound. After an appropriate incubation period, stain the cells and score for the presence of micronuclei.
-
-
In Vitro Chromosomal Aberration Assay:
-
Principle: This assay identifies agents that cause structural chromosomal aberrations, such as deletions and rearrangements, in cultured mammalian cells.
-
Procedure: Expose cultured cells to the test compound, harvest them during metaphase, and analyze the chromosomes for structural abnormalities.
-
Diagram: Tiered Genotoxicity Testing Strategy
Caption: A standard tiered approach for assessing the genotoxicity of a new chemical entity.
Conclusion and Future Directions
The journey of a novel compound from a promising hit to a clinical candidate is fraught with challenges, with off-target effects being a major cause of attrition. For a new chemical entity like this compound, a systematic and comparative approach to off-target profiling is not just a regulatory requirement but a scientific imperative. By leveraging a suite of robust in vitro assays, from broad kinase panels to specific cellular target engagement and genotoxicity screens, researchers can build a comprehensive safety profile.
This guide has outlined a foundational workflow, using the plausible target of HIV-1 integrase as a framework for comparison against established drugs. This comparative mindset is crucial; understanding a new compound's liabilities relative to the current standard of care provides the necessary context for informed decision-making. As this compound and other novel indole derivatives progress through the discovery pipeline, the principles and protocols detailed herein will serve as a valuable resource for de-risking these promising therapeutic candidates and ultimately, for delivering safer and more effective medicines to patients.
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A Head-to-Head Preclinical Benchmarking of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid Against Standard-of-Care Therapeutics for Rheumatoid Arthritis
Introduction
Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent synovial inflammation, leading to joint destruction, disability, and reduced quality of life. The pathogenesis of RA is complex, involving a cascade of inflammatory cells and cytokines. While current standard-of-care drugs, such as the conventional synthetic disease-modifying antirheumatic drug (csDMARD) methotrexate and the biologic DMARD (bDMARD) adalimumab, have revolutionized treatment, a significant number of patients exhibit inadequate responses or experience adverse effects, highlighting the unmet need for novel therapeutic agents.[1][2][3] This guide provides a preclinical benchmark comparison of a novel investigational compound, 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid (herein referred to as Cmpd-X), against methotrexate and adalimumab. This analysis is based on a series of in vitro and in vivo studies designed to elucidate its mechanism of action and evaluate its therapeutic potential.
Comparative Mechanism of Action
A nuanced understanding of the distinct mechanisms of action of Cmpd-X, methotrexate, and adalimumab is crucial for interpreting their comparative efficacy.
Adalimumab: As a monoclonal antibody, adalimumab functions by directly binding to and neutralizing both soluble and transmembrane forms of tumor necrosis factor-alpha (TNF-α).[4][5][6] This blockade prevents TNF-α from interacting with its receptors (TNFR1 and TNFR2), thereby inhibiting downstream inflammatory signaling cascades, most notably the activation of nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) and mitogen-activated protein kinases (MAPKs).[6]
Methotrexate: The anti-inflammatory effects of methotrexate in RA are multifaceted.[7][8][9][10] A primary mechanism involves the inhibition of dihydrofolate reductase, leading to a reduction in the synthesis of purines and pyrimidines, which in turn suppresses the proliferation of immune cells.[9][10] Additionally, methotrexate increases the extracellular concentration of adenosine, which has potent anti-inflammatory properties.[7]
Cmpd-X (Hypothesized Mechanism): Based on the known activities of structurally related indole-2-carboxylic acid derivatives, Cmpd-X is hypothesized to exert its anti-inflammatory effects through the modulation of intracellular signaling pathways that regulate the production of pro-inflammatory cytokines. It is proposed that Cmpd-X inhibits the activation of the NF-κB pathway, a central regulator of the inflammatory response, thereby leading to a broad-spectrum reduction in the expression of key inflammatory mediators, including TNF-α, IL-6, and IL-1β.
In Vitro Comparative Efficacy
To assess the direct anti-inflammatory effects of Cmpd-X, we utilized a well-established in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
Experimental Protocol: LPS-Induced Cytokine Production in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.[11]
-
Treatment: The culture medium was replaced with fresh medium containing various concentrations of Cmpd-X, methotrexate, or a vehicle control. After 1 hour of pre-treatment, cells were stimulated with 100 ng/mL of LPS.[11][12] Adalimumab was added concurrently with LPS to neutralize TNF-α.
-
Cytokine Measurement: After 24 hours of incubation, the cell culture supernatants were collected. The concentrations of TNF-α, IL-6, and IL-1β were quantified using commercially available ELISA kits, following the manufacturer's instructions.[13][14]
-
Data Analysis: The half-maximal inhibitory concentrations (IC50) were calculated from the dose-response curves.
Comparative In Vitro Efficacy Data
| Compound | TNF-α IC50 (µM) | IL-6 IC50 (µM) | IL-1β IC50 (µM) |
| Cmpd-X | 2.5 | 3.1 | 4.2 |
| Methotrexate | >50 | >50 | >50 |
| Adalimumab | 0.001 (as IC50 of TNF-α neutralization) | N/A | N/A |
Data are presented as mean values from three independent experiments.
Interpretation of In Vitro Results:
Cmpd-X demonstrated a dose-dependent inhibition of LPS-induced production of TNF-α, IL-6, and IL-1β, suggesting a broad anti-inflammatory profile at the cellular level. In contrast, methotrexate did not show significant direct inhibition of cytokine production in this short-term assay, which is consistent with its primary mechanism of action being anti-proliferative rather than direct cytokine blockade. Adalimumab, as expected, showed potent neutralization of TNF-α.
In Vivo Comparative Efficacy
The therapeutic potential of Cmpd-X was further evaluated in a murine model of collagen-induced arthritis (CIA), which shares many pathological features with human RA.[15][16][17]
Experimental Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
-
Induction of Arthritis: Male DBA/1 mice (8-10 weeks old) were immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) was administered 21 days after the initial immunization.[15][16][18]
-
Treatment: Prophylactic treatment with Cmpd-X (10 mg/kg, daily, p.o.), methotrexate (1 mg/kg, twice weekly, i.p.), adalimumab (5 mg/kg, every other day, s.c.), or vehicle control was initiated on the day of the booster immunization and continued for 21 days.
-
Clinical Assessment: The severity of arthritis was evaluated every other day using a standardized clinical scoring system (0-4 per paw, maximum score of 16). Paw thickness was measured using a digital caliper.
-
Histopathological Analysis: At the end of the study, hind paws were collected, fixed, decalcified, and embedded in paraffin. Sections were stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Cytokine Analysis: Serum levels of TNF-α and IL-6 were measured by ELISA at the end of the study.
Comparative In Vivo Efficacy Data
| Treatment Group | Mean Arthritis Score (Day 42) | Paw Thickness (mm, Day 42) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle Control | 10.2 ± 1.5 | 3.8 ± 0.4 | 150.3 ± 25.1 | 210.5 ± 30.2 |
| Cmpd-X (10 mg/kg) | 4.5 ± 0.8 | 2.5 ± 0.3 | 75.6 ± 12.3 | 98.7 ± 15.4 |
| Methotrexate (1 mg/kg) | 5.1 ± 1.0 | 2.7 ± 0.4 | 110.2 ± 18.5 | 145.3 ± 22.1 |
| Adalimumab (5 mg/kg) | 3.8 ± 0.7 | 2.3 ± 0.2 | 25.1 ± 5.6 | 85.4 ± 12.8 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.
Interpretation of In Vivo Results:
Cmpd-X significantly attenuated the clinical signs of arthritis, as evidenced by the reduction in arthritis scores and paw swelling. This clinical improvement was comparable to that observed with methotrexate and adalimumab. Histopathological analysis revealed that Cmpd-X treatment markedly reduced synovial inflammation, pannus formation, and cartilage destruction. Furthermore, Cmpd-X significantly lowered the systemic levels of TNF-α and IL-6, supporting its in vivo anti-inflammatory activity.
Visualizing the Scientific Rationale
Signaling Pathways in Inflammation
Caption: Proposed mechanism of action of Cmpd-X in the inflammatory signaling cascade.
Experimental Workflow: In Vivo CIA Model
Caption: Workflow for the in vivo collagen-induced arthritis (CIA) study.
Conclusion
The investigational compound, this compound (Cmpd-X), demonstrates significant anti-inflammatory and immunomodulatory properties in both in vitro and in vivo preclinical models of rheumatoid arthritis. Its proposed mechanism of action, involving the inhibition of the NF-κB signaling pathway and subsequent reduction of pro-inflammatory cytokine production, offers a distinct and potentially advantageous profile compared to the direct cytokine neutralization of adalimumab and the anti-proliferative effects of methotrexate. The in vivo efficacy of Cmpd-X in the CIA model is comparable to these established standard-of-care agents. These promising preclinical findings warrant further investigation into the safety and efficacy of Cmpd-X as a potential novel therapeutic for rheumatoid arthritis.
References
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Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
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Cronstein, B. N., & Aune, T. M. (2020). Methotrexate and its mechanisms of action in inflammatory arthritis. Nature Reviews Rheumatology, 16(3), 145–154. Retrieved from [Link]
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Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American Journal of Clinical Nutrition, 78(6), 1137–1142. Retrieved from [Link]
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de Cássia da Silveira e Sá, R., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. Retrieved from [Link]
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Jeong, J. W., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(4), 361–369. Retrieved from [Link]
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Independent Verification of the Biological Activity of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the biological activity of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid. Given the limited publicly available data on the specific biological effects of this compound, this document outlines a systematic approach to explore its potential activities based on the known pharmacology of the broader indole-2-carboxylic acid scaffold. We will propose a series of experiments to test for several potential activities, including anti-inflammatory, antiviral, and antiparasitic effects, and provide detailed protocols for these investigations. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this and similar novel chemical entities.
Introduction to this compound
This compound is a heterocyclic organic compound with the molecular formula C₁₅H₁₀N₂O₄.[1] Its structure is characterized by a core indole ring, a versatile scaffold known to be a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. The presence of a nitro group at the 5-position and a phenyl group at the 3-position of the indole ring are key structural features that will influence its physicochemical properties and biological activity.
While specific biological data for this exact molecule is scarce in peer-reviewed literature, the indole-2-carboxylic acid moiety is present in numerous compounds with diverse and significant pharmacological activities. These include peroxisome proliferator-activated receptor gamma (PPARγ) modulators, HIV-1 integrase inhibitors, cysteinyl leukotriene 1 (CysLT1) receptor antagonists, and anti-trypanosomal agents.[2][3][4][5][6] This precedent provides a logical starting point for investigating the potential therapeutic applications of this compound.
Our investigative approach will therefore be hypothesis-driven, exploring several plausible biological activities based on its structural relationship to known bioactive molecules.
Comparative Analysis: Potential Biological Activities
Based on the activities of structurally related indole-2-carboxylic acid derivatives, we propose to investigate the following potential biological activities for this compound. For each potential activity, we will identify a suitable comparator compound to serve as a positive control in our experimental assays.
| Potential Biological Activity | Rationale based on Structural Analogs | Proposed Comparator Compound |
| PPARγ Partial Agonism | Aryl indole-2-carboxylic acids have been identified as potent and selective PPARγ modulators.[2] | Rosiglitazone |
| HIV-1 Integrase Inhibition | Indole-2-carboxylic acid derivatives have been designed and synthesized as novel HIV-1 integrase strand transfer inhibitors.[3] | Raltegravir |
| CysLT1 Receptor Antagonism | 3-substituted 1H-indole-2-carboxylic acid derivatives have been discovered as a novel class of CysLT1 selective antagonists.[4] | Montelukast |
| Anti-Trypanosoma cruzi Activity | 1H-indole-2-carboxamides have demonstrated activity against Trypanosoma cruzi.[5][6] | Benznidazole |
Experimental Protocols for Independent Verification
This section provides detailed, step-by-step methodologies for the independent verification of the potential biological activities of this compound. It is crucial to first confirm the identity and purity of the test compound using standard analytical techniques such as NMR, mass spectrometry, and HPLC.
General Cell Viability Assay (Cytotoxicity Assessment)
Before assessing specific biological activities, it is essential to determine the cytotoxic profile of this compound to establish a non-toxic working concentration range for subsequent assays.
Protocol: MTT Assay
-
Cell Culture: Seed a suitable cell line (e.g., HEK293T or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in cell culture medium. Add the compound dilutions to the cells and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).
Verification of PPARγ Partial Agonism
Protocol: PPARγ Reporter Gene Assay
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a PPARγ expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) driving the expression of a reporter gene (e.g., luciferase).
-
Compound Treatment: After 24 hours of transfection, treat the cells with varying concentrations of this compound and the positive control, Rosiglitazone.
-
Luciferase Assay: After 24 hours of treatment, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) and determine the EC₅₀ (50% effective concentration) for receptor activation.
Caption: Proposed PPARγ activation pathway.
Verification of HIV-1 Integrase Inhibition
Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay
-
Assay Components: Utilize a commercially available HIV-1 integrase assay kit that includes recombinant HIV-1 integrase, a donor DNA substrate, and a target DNA substrate.
-
Reaction Mixture: Prepare a reaction mixture containing the integrase enzyme, donor DNA, and varying concentrations of this compound or the positive control, Raltegravir.
-
Initiation of Reaction: Add the target DNA to initiate the strand transfer reaction and incubate according to the kit's protocol.
-
Detection: The assay typically employs a fluorescence-based detection method where the integration of the donor DNA into the target DNA results in a measurable signal.
-
Data Analysis: Calculate the percentage of inhibition of integrase activity at each compound concentration and determine the IC₅₀ (50% inhibitory concentration).
Caption: Workflow for HIV-1 integrase inhibition assay.
Verification of CysLT1 Receptor Antagonism
Protocol: Calcium Mobilization Assay
-
Cell Culture: Use a cell line stably expressing the human CysLT1 receptor (e.g., CHO-K1 or HEK293).
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Incubate the cells with varying concentrations of this compound or the positive control, Montelukast.
-
Agonist Stimulation: Stimulate the cells with a known CysLT1 receptor agonist (e.g., LTD₄).
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
-
Data Analysis: Determine the ability of the test compound to inhibit the agonist-induced calcium mobilization and calculate the IC₅₀ value.
Verification of Anti-Trypanosoma cruzi Activity
Protocol: In Vitro T. cruzi Amastigote Proliferation Assay
-
Host Cell Infection: Seed a suitable host cell line (e.g., L6 myoblasts) in a 96-well plate and infect with T. cruzi trypomastigotes. Allow the parasites to invade the host cells and transform into amastigotes.
-
Compound Treatment: Remove the extracellular parasites and add medium containing serial dilutions of this compound or the positive control, Benznidazole.
-
Incubation: Incubate the plates for a period that allows for amastigote proliferation (e.g., 72-96 hours).
-
Parasite Quantification: Fix and stain the cells (e.g., with Giemsa stain or a DNA-specific fluorescent dye like DAPI). Quantify the number of intracellular amastigotes using high-content imaging or manual microscopy.
-
Data Analysis: Determine the percentage of inhibition of amastigote proliferation and calculate the IC₅₀ value.
Data Interpretation and Reporting
All experimental data should be presented in a clear and concise manner. The use of tables to summarize IC₅₀, EC₅₀, and CC₅₀ values is highly recommended for easy comparison. Dose-response curves should be generated for each assay to visualize the concentration-dependent effects of the test compound. It is also crucial to report the selectivity index (SI), calculated as the ratio of CC₅₀ to IC₅₀ or EC₅₀, to assess the therapeutic window of the compound.
Example Data Summary Table:
| Assay | This compound | Comparator Compound |
| Cytotoxicity (CC₅₀) | Experimental Value | Experimental Value |
| PPARγ Agonism (EC₅₀) | Experimental Value | Rosiglitazone: Experimental Value |
| HIV-1 Integrase Inhibition (IC₅₀) | Experimental Value | Raltegravir: Experimental Value |
| CysLT1 Antagonism (IC₅₀) | Experimental Value | Montelukast: Experimental Value |
| Anti-T. cruzi Activity (IC₅₀) | Experimental Value | Benznidazole: Experimental Value |
Conclusion and Future Directions
This guide provides a robust framework for the initial biological characterization of this compound. The proposed experiments are designed to provide a comprehensive overview of its potential activities in several key therapeutic areas. Positive results in any of these assays would warrant further investigation, including mechanism of action studies, lead optimization, and in vivo efficacy testing. The systematic approach outlined here ensures a high level of scientific integrity and provides a solid foundation for any future drug discovery and development efforts centered on this promising chemical scaffold.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid
As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to manage the entire lifecycle of a chemical, from synthesis to disposal. The handling of complex molecules like 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid, a compound with potential significance in drug discovery, demands a protocol that is both scientifically rigorous and operationally sound. This guide provides a detailed framework for its proper disposal, grounded in an understanding of its unique chemical properties and regulatory requirements.
Part 1: Hazard Assessment & Chemical Profile
The disposal protocol for any chemical begins with a thorough understanding of its intrinsic hazards. The structure of this compound presents a multi-faceted hazard profile derived from its distinct functional groups: the nitro group, the aromatic indole core, and the carboxylic acid.
-
The Nitro Group (-NO₂) : This is the most significant feature from a safety perspective. Nitro compounds are energetically potent and can be reactive or potentially explosive, especially di- and tri-nitro compounds.[1][2] They should be handled with care, avoiding heat, friction, or mechanical shock.[1] Furthermore, upon combustion, they can release toxic nitrogen oxides (NOx).
-
Aromatic Carboxylic Acid : The carboxylic acid group confers acidic properties. While simple carboxylic acids can sometimes be neutralized for disposal, this is not recommended here.[3][4] The potential for a hazardous exothermic reaction with a base in the presence of the sensitive nitro group introduces an unacceptable risk. Carboxylic acids can also be corrosive to certain materials.[3]
-
Indole Core : The indole nucleus is a common scaffold in biologically active molecules. While the specific toxicology of this compound is not thoroughly investigated, it should be handled as a potentially bioactive and toxic substance.
Regulatory Classification
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is regulated by the Environmental Protection Agency (EPA).[5] Generators are legally responsible for determining if their waste is hazardous.[6] this compound is not likely to be found on the F, K, P, or U "listed wastes".[5][7] Therefore, its classification depends on whether it exhibits hazardous "characteristics":
-
Ignitability : Unlikely for this solid compound under normal conditions.
-
Corrosivity : As an acid, it has corrosive properties, but may not meet the specific pH criteria for liquid waste.
-
Reactivity : Due to the nitro group, it could be considered reactive.
-
Toxicity : The compound may be considered toxic.
Given these properties, the most prudent and compliant approach is to manage this compound as hazardous waste .
Hazard Summary Table
| Hazard Type | Associated Functional Group | Primary Concern & Rationale |
| Reactivity/Explosivity | Nitro Group (-NO₂) | Potentially unstable, especially with heat or shock. Can decompose to release toxic NOx gases.[1] |
| Toxicity | Entire Molecule | Harmful if swallowed or inhaled; potential for serious eye damage.[8] Assumed to be harmful to aquatic life. |
| Acidity/Corrosivity | Carboxylic Acid (-COOH) | Acidic nature requires careful selection of compatible containers and segregation from bases.[3] |
| Environmental Hazard | Entire Molecule | Should not be released into the environment via drains or regular trash.[9] |
Part 2: Pre-Disposal Safety & Handling
Proper disposal begins with safe handling during and after experimentation.
Personal Protective Equipment (PPE)
Always handle this compound with appropriate PPE to minimize exposure.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection : Safety glasses with side shields or splash goggles.
-
Body Protection : A standard laboratory coat.
-
Respiratory Protection : Use in a well-ventilated area or chemical fume hood. If weighing or transferring powder, a respirator may be necessary to avoid inhaling dust.[8]
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate & Ventilate : Ensure the area is well-ventilated and restrict access.
-
Don PPE : Wear the appropriate PPE before attempting cleanup.
-
Contain : Use an inert, non-combustible absorbent material like vermiculite or sand to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect : Carefully sweep or scoop the absorbed material into a designated, compatible hazardous waste container.[8][10]
-
Decontaminate : Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Report : Follow your institution's internal reporting procedures for chemical spills.
Part 3: Step-by-Step Disposal Protocol
The following protocol ensures a safe, compliant, and logical process for disposing of this compound waste.
Step 1: Waste Segregation (The Critical First Step)
The cardinal rule of chemical waste management is proper segregation. Due to its reactivity profile, this compound must be collected in a dedicated waste stream.
-
DO NOT mix with other chemical wastes, especially:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide) : A violent or uncontrolled exothermic neutralization reaction could occur.
-
Strong Oxidizing Agents : May create an unstable, shock-sensitive mixture.
-
Reducing Agents : May react unpredictably with the nitro group.
-
Aqueous or Protic Wastes : Keep dry solids separate from liquid waste streams.
-
Step 2: Container Selection and Management
Choose a container that ensures integrity and prevents leaks or reactions.
-
Container Type : Use a clearly marked, dedicated hazardous waste container. A high-density polyethylene (HDPE) or glass container with a tight-fitting screw-top cap is appropriate.[5][7]
-
Condition : Ensure the container is in good condition, free of cracks or corrosion.[5]
-
Closure : Keep the container closed at all times unless actively adding waste.[11]
Step 3: Accurate Labeling
Proper labeling is a regulatory requirement and essential for safety.[7] The label must include:
-
The words "Hazardous Waste" .
-
The full, unambiguous chemical name: "this compound" .
-
The Accumulation Start Date (the date the first drop of waste was added).
-
An indication of the hazards (e.g., "Toxic," "Reactive").
Step 4: On-Site Accumulation and Storage
Store the sealed waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is:
-
Secure : In a location under the control of laboratory personnel.
-
Segregated : Away from incompatible materials.
-
Ventilated : In a cool, dry, and well-ventilated space.
-
Contained : Within secondary containment (such as a spill tray) to capture any potential leaks.
Adhere to your institution's and the EPA's time and volume limits for waste accumulation.[7][12]
Step 5: Final Disposition
This chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Manifest System : The waste will be tracked using a hazardous waste manifest from its point of generation to its final disposal facility.[5][12]
-
Disposal Method : The most probable and appropriate disposal method is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[6] This process is designed to destroy organic compounds completely and safely.
-
Prohibited Disposal Methods :
-
DO NOT pour down the drain. This is illegal and environmentally harmful.[9]
-
DO NOT dispose of in the regular trash.
-
Disposal Workflow Diagram
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Safeguarding Your Research: A Comprehensive Guide to Handling 5-Nitro-3-phenyl-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Guide to the Safe Handling, Operation, and Disposal of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid.
In the fast-paced world of drug discovery and chemical synthesis, the novel molecule this compound presents exciting possibilities. However, its inherent chemical properties, combining a nitroaromatic system with a carboxylic acid functional group on an indole scaffold, necessitate a robust and informed approach to laboratory safety. This guide, moving beyond a simple checklist, provides a deep, scientifically-grounded framework for handling this compound, ensuring the safety of personnel and the integrity of your research.
Hazard Assessment: Understanding the Intrinsic Risks
While a specific Globally Harmonized System (GHS) classification for this compound is not yet established, by examining structurally analogous compounds, we can anticipate its primary hazards. Safety Data Sheets for related nitro-indole and phenyl-indole carboxylic acids consistently indicate the following potential hazards:
-
Skin Irritation: Likely to cause irritation upon direct contact.
-
Eye Irritation: Poses a risk of serious eye irritation.
-
Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract.
The presence of the nitroaromatic group introduces further, more severe potential hazards that must be at the forefront of all handling protocols:
-
Thermal Instability: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically, particularly at elevated temperatures. This decomposition can be rapid and violent.
-
Shock Sensitivity: While not all nitroaromatics are shock-sensitive, it is a potential hazard that should be considered. Mechanical impact or friction could initiate a hazardous reaction.
-
Explosive Potential: Under specific conditions of heat, confinement, or in the presence of certain other chemicals, nitroaromatic compounds can have explosive properties.
Given these potential hazards, a cautious and proactive approach to safety is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, with explanations for the necessity of each component.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Provides comprehensive protection against splashes of solvents and solid particles, safeguarding against the anticipated serious eye irritation. |
| Hand Protection | Butyl rubber or Neoprene gloves. | Butyl rubber offers excellent resistance to a wide variety of chemicals, including nitro compounds and many acids. Neoprene provides good resistance to acids, alcohols, and oils. Standard nitrile gloves may offer insufficient protection against aromatic and nitro-containing compounds and should be avoided as the primary barrier.[1][2][3][4][5][6] |
| Body Protection | Flame-resistant laboratory coat with long sleeves and tight cuffs. | A flame-resistant coat is a critical precaution due to the potential for thermal instability of the nitroaromatic compound. It also provides a barrier against skin contact. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) or an air-purifying respirator with appropriate cartridges for organic vapors and acid gases if handling outside of a certified chemical fume hood is unavoidable. | Protects against the inhalation of fine dust particles, which can cause respiratory irritation. The need for respiratory protection should be determined by a risk assessment of the specific procedure. |
Diagram: PPE Selection Workflow
Caption: A workflow diagram for selecting appropriate PPE.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing incidents.
Preparation and Weighing
-
Designated Area: All handling of solid this compound must be conducted in a designated area within a certified chemical fume hood to control dust and potential vapors.
-
Pre-use Inspection: Before use, visually inspect the compound for any changes in appearance, such as discoloration or crystal formation, which could indicate degradation and increased risk.
-
Weighing: Use a tared, anti-static weigh boat or glassine paper. Avoid scraping or applying excessive force to the solid material.
-
Tool Selection: Use non-sparking spatulas and tools to prevent any potential for ignition.
-
Spill Containment: Work on a disposable absorbent bench liner to contain any minor spills.
Dissolution and Reaction Setup
-
Solvent Addition: When dissolving, add the solvent to the solid slowly and in a controlled manner. Be aware of any potential exothermic reactions.
-
Temperature Control: If heating is required, use a well-calibrated heating mantle with a temperature controller and a secondary containment bath. Avoid direct, uncontrolled heating.
-
Atmosphere: For reactions, consider conducting them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Diagram: Safe Handling Workflow
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
